ZINC;dihydroxide
Description
Properties
IUPAC Name |
zinc;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZADUVQMDAIAO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20427-58-1 | |
| Record name | Zinc hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Zinc Dihydroxide Nanoparticles via Precipitation
For Researchers, Scientists, and Drug Development Professionals
The precipitation method stands as a cornerstone for the synthesis of zinc dihydroxide (Zn(OH)₂) nanoparticles, offering a simple, cost-effective, and scalable route to obtaining this crucial precursor for zinc oxide (ZnO) nanomaterials and for direct applications leveraging its unique properties. This guide provides a comprehensive overview of the synthesis process, detailing experimental protocols, the influence of critical parameters, and quantitative data to aid in the reproducible and controlled fabrication of Zn(OH)₂ nanoparticles.
Core Principles of Precipitation Synthesis
The synthesis of zinc dihydroxide nanoparticles via precipitation is fundamentally a straightforward chemical process. It involves the reaction of a soluble zinc salt (the precursor) with a base (the precipitating agent) in a suitable solvent. The addition of the base increases the pH of the solution, leading to the supersaturation and subsequent precipitation of insoluble zinc dihydroxide. The general chemical reaction can be represented as:
Zn²⁺(aq) + 2OH⁻(aq) → Zn(OH)₂(s)
The characteristics of the resulting Zn(OH)₂ nanoparticles, including their size, morphology, and crystallinity, are intricately linked to a variety of experimental parameters that control the nucleation and growth phases of the precipitation process.
Experimental Protocols
Below are detailed methodologies for the synthesis of zinc dihydroxide nanoparticles, derived from established research. These protocols highlight the versatility of the precipitation method.
Protocol 1: Aqueous Synthesis using Zinc Nitrate (B79036) and Sodium Hydroxide (B78521)
This protocol describes a common aqueous precipitation method at room temperature.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of zinc nitrate by dissolving the appropriate amount of Zn(NO₃)₂·6H₂O in deionized water. Stir the solution until the salt is completely dissolved.
-
Precipitating Agent Preparation: Prepare a 0.4 M aqueous solution of sodium hydroxide.
-
Precipitation: Slowly add the NaOH solution dropwise to the zinc nitrate solution under vigorous and constant stirring. A white precipitate of zinc dihydroxide will form immediately.
-
Aging: Continue stirring the suspension for a period of 2 hours at room temperature to allow for the aging of the precipitate, which can lead to more uniform particle sizes.
-
Washing: Separate the precipitate from the solution by centrifugation at 5000 rpm for 20 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove any unreacted ions.
-
Final Wash: Perform a final wash with absolute ethanol (B145695) to aid in the drying process.
-
Drying: Dry the obtained white powder in an oven at 60-80°C to obtain zinc dihydroxide nanoparticles. Note: Higher temperatures will lead to the calcination of Zn(OH)₂ to ZnO.
Protocol 2: Synthesis using Zinc Acetate (B1210297) and Urea (B33335)
This protocol utilizes urea as a precipitating agent, which decomposes upon heating to provide a gradual release of hydroxide ions.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.5 M aqueous solution of zinc acetate by dissolving the salt in deionized water with constant stirring for 30 minutes.
-
Precipitating Agent Preparation: Prepare a 1.0 M aqueous solution of urea with constant stirring for 30 minutes.
-
Precipitation: Heat the zinc acetate solution to 70°C. Add the urea solution dropwise to the heated zinc acetate solution under vigorous stirring.
-
Reaction: Maintain the reaction temperature at 70°C and continue stirring for 2 hours to ensure the complete growth of the nanoparticles. A whitish, cloudy precipitate will form.
-
Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Wash the precipitate multiple times with distilled water to remove impurities.
-
Drying: Dry the resulting product in an oven at a temperature below 100°C to yield zinc dihydroxide nanoparticles.
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the quantitative impact of key experimental parameters on the resulting zinc dihydroxide and, in some cases, the subsequently formed zinc oxide nanoparticles. This data is crucial for tailoring the synthesis to achieve desired nanoparticle characteristics.
Table 1: Effect of Zinc Precursor on Nanoparticle Properties
| Zinc Precursor | Precipitating Agent | Resulting Particle Size (nm) | Morphology | Reference |
| Zinc Acetate | Sodium Hydroxide | 10 ± 2 | Spherical | [1] |
| Zinc Nitrate | Potassium Hydroxide | 20 - 40 | Moderate distribution | [2] |
| Zinc Sulfate | Sodium Hydroxide | 74.86 (wt%) | Not specified | [3] |
| Zinc Chloride | Sodium Hydroxide | 20 - 350 | Spherical to rod-like | [4] |
Table 2: Influence of pH on Nanoparticle Characteristics
| Zinc Precursor | Precipitating Agent | pH | Resulting Particle Size (nm) | Morphology | Reference |
| Zinc Acetate | Sodium Hydroxide | 7 | 16 | Hexagonal nanorods | [5] |
| Zinc Acetate | Sodium Hydroxide | 9 | 31 | Hexagonal nanorods | [5] |
| Zinc Acetate | Sodium Hydroxide | 10.5 | - | Plate-like | [5] |
| Zinc Acetate | Sodium Hydroxide | 12.5 | - | Plate-like | [5] |
| Zinc Nitrate | Hexamethylenetetramine | 6.4 - 7.3 | - | Nanorods | [6] |
Table 3: Role of Temperature in Nanoparticle Synthesis
| Zinc Precursor | Precipitating Agent | Reaction Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |
| Zinc Chloride | Sodium Hydroxide | 80 | - | Spherical | [7] |
| Zinc Chloride | Sodium Hydroxide | >80 | Increases with temperature | Rod-like to polygonal | [7] |
| Zinc Nitrate | Urea | 70 | 30 - 50 (after calcination) | Spherical | |
| Zinc Acetate | - | 370 | 120 | Spherical | [8] |
| Zinc Acetate | - | 420 | 100 | Columnar | [8] |
| Zinc Acetate | - | 470 | 45 | Rod-like | [8] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical relationships in the precipitation synthesis of zinc dihydroxide nanoparticles and a typical experimental workflow.
Caption: Logical flow of zinc dihydroxide nanoparticle formation.
Caption: Experimental workflow for Zn(OH)2 nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH values on surface Morphology and Particle size variation in ZnO Nanoparticles Synthesised by co-precipitation Method | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Temperature Parameters on Morphological Characteristics of Plasma Deposited Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hydrothermal Synthesis of Zinc Hydroxide Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of zinc hydroxide (B78521) (Zn(OH)₂) nanostructures. The document details the underlying chemical principles, experimental protocols, and the influence of various synthesis parameters on the morphology and properties of the resulting nanomaterials. This information is critical for the controlled fabrication of Zn(OH)₂ nanostructures for diverse applications, including in the pharmaceutical and biomedical fields.
Introduction to Hydrothermal Synthesis of Zn(OH)₂
Hydrothermal synthesis is a versatile and widely employed method for the preparation of a variety of inorganic nanomaterials, including metal hydroxides and oxides. The process involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave.[1][2] This technique offers several advantages, such as the ability to produce highly crystalline and pure products with controlled morphology and size distribution.[3]
For the synthesis of Zn(OH)₂, the hydrothermal method typically involves the reaction of a zinc salt precursor with an alkaline solution. The resulting zinc hydroxide can exist in several polymorphic forms, with ε-Zn(OH)₂ (wulfingite) being a common metastable phase that can subsequently transform into the more stable zinc oxide (ZnO) under hydrothermal conditions.[4][5] The ability to control the synthesis parameters allows for the targeted production of specific Zn(OH)₂ nanostructures, such as nanorods, nanosheets, and hierarchical flower-like architectures.[6][7][8]
General Experimental Workflow
The hydrothermal synthesis of Zn(OH)₂ nanostructures follows a general workflow that can be adapted based on the desired outcome. The key steps are outlined below.
Caption: General experimental workflow for the hydrothermal synthesis of Zn(OH)₂ nanostructures.
Key Synthesis Parameters and Their Influence
The morphology, size, and crystallinity of the synthesized Zn(OH)₂ nanostructures are highly dependent on several experimental parameters. Understanding the role of each parameter is crucial for achieving reproducible and controlled synthesis.
Zinc Precursor
The choice of the zinc salt precursor can significantly influence the final product. Different anions in the precursor salt affect the formation and growth kinetics of the Zn(OH)₂ crystals.[9][10]
-
Zinc Acetate (B1210297) (Zn(CH₃COO)₂): Often used due to its moderate reactivity. The acetate ions can also act as capping agents, influencing the growth of specific crystal facets.[1][11]
-
Zinc Nitrate (B79036) (Zn(NO₃)₂): A common precursor that readily provides Zn²⁺ ions in solution. The nitrate ions are generally considered non-coordinating and have less of a directing effect on the morphology compared to other anions.[4][5]
-
Zinc Chloride (ZnCl₂): Can lead to the formation of intermediate phases like simonkolleite (Zn₅(OH)₈Cl₂·H₂O), which then transforms into ZnO. This can result in different final morphologies compared to other precursors.[12][9]
Alkaline Solution
The type and concentration of the alkaline solution determine the pH of the reaction mixture and the concentration of hydroxide ions (OH⁻), which are essential for the formation of Zn(OH)₂.[13]
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Strong bases that provide a high concentration of OH⁻ ions, leading to rapid precipitation of Zn(OH)₂.[5][11]
-
Ammonia (B1221849) (NH₃·H₂O): A weaker base that also acts as a complexing agent, forming [Zn(NH₃)₄]²⁺ complexes. The slow release of OH⁻ from the hydrolysis of ammonia can lead to more controlled growth of nanostructures.[8]
Reaction Temperature and Time
Temperature and time are critical parameters in hydrothermal synthesis, affecting both the kinetics of the reaction and the thermodynamics of crystal growth.[14][15][16]
-
Temperature: Higher temperatures generally lead to faster reaction rates and can promote the transformation of metastable Zn(OH)₂ phases into ZnO.[6] The crystallinity and size of the nanostructures also tend to increase with temperature.[6][17]
-
Time: The reaction time influences the completion of the reaction and the growth of the nanostructures. Longer reaction times can lead to the growth of larger particles and may also result in a phase transformation from Zn(OH)₂ to ZnO.[14][18]
pH of the Solution
The pH of the growth solution plays a crucial role in determining the morphology of the final product by influencing the zinc species present in the solution.[6][8]
Caption: Influence of pH on the resulting morphology of Zn(OH)₂/ZnO nanostructures.
At different pH values, various zinc hydroxyl complexes such as [Zn(OH)]⁺, Zn(OH)₂, [Zn(OH)₃]⁻, and [Zn(OH)₄]²⁻ can be formed. The dominant species influences the nucleation and growth process. For instance, well-formed hexagonal pellets of ZnO have been obtained at a pH of 8.0-8.5, while strongly basic conditions (pH 11.0 and 13.5) resulted in smaller, elongated particles.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for the hydrothermal synthesis of Zn(OH)₂ nanostructures with different morphologies.
Synthesis of Zn(OH)₂/ZnO Nanorods
This protocol is adapted from a method for synthesizing ZnO nanorods, where Zn(OH)₂ is an intermediate.[11][19]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc acetate dihydrate.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the zinc acetate solution under vigorous stirring. A milky white precipitate of Zn(OH)₂ will form.
-
Continue stirring the mixture for 2 hours at room temperature.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 120 °C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white product by centrifugation at 10,100 rpm and wash it several times with deionized water and ethanol to remove any unreacted reagents and byproducts.
-
Dry the final product at 60 °C for 24 hours.
Synthesis of Flower-like Zn(OH)₂/ZnO Superstructures
This protocol is based on a temperature-controlled synthesis using a capping agent.[6]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Citric acid
-
Deionized water
Procedure:
-
Dissolve 4.4 g of zinc acetate dihydrate in 1320 mL of deionized water with stirring.
-
In a separate beaker, dissolve 2.4 g of NaOH and 0.4 g of citric acid in 40 mL of deionized water.
-
Slowly drop the NaOH/citric acid solution into the zinc acetate solution while stirring vigorously.
-
Transfer the final mixture to a Teflon-lined steel autoclave.
-
Heat the autoclave to 110-120 °C for 12 hours to obtain flower-like structures.
-
Follow steps 7-9 from the nanorod synthesis protocol for product recovery and drying.
Quantitative Data Summary
The following tables summarize the quantitative data on the influence of synthesis parameters on the properties of the resulting nanostructures, as reported in the literature.
Table 1: Effect of Hydrothermal Temperature on ZnO Crystallite Size (from Zn(OH)₂ precursor) [6]
| Synthesis Temperature (°C) | Crystallite Size (nm) |
| 100 | 16.80 |
| 110 | 20.35 |
| 120 | 22.80 |
| 160 | 38.50 |
| 180 | 45.30 |
| 200 | 56.15 |
Table 2: Influence of pH on ZnO Particle Size Distribution (Hydrothermal Synthesis at 160 °C) [6]
| pH | d10 (µm) | d50 (µm) | d90 (µm) |
| 7.5 | 0.49 | 1.93 | 4.88 |
| 8.0 | 0.53 | 1.83 | 4.19 |
| 8.5 | 0.54 | 1.76 | 3.86 |
| 9.0 | 0.51 | 1.63 | 3.55 |
| 11.0 | 0.38 | 0.81 | 1.80 |
| 13.5 | 0.34 | 0.69 | 1.34 |
Reaction Mechanism
The formation of Zn(OH)₂ and its subsequent transformation to ZnO in a hydrothermal environment is a multi-step process.
Caption: Proposed mechanism for the formation of ZnO nanostructures from Zn(OH)₂ under hydrothermal conditions.
Initially, upon mixing the zinc precursor and the alkaline solution, amorphous or crystalline Zn(OH)₂ precipitates.[20] Under hydrothermal conditions (elevated temperature and pressure), the Zn(OH)₂ can undergo transformation to ZnO through different pathways:
-
Dissolution-Reprecipitation: Zn(OH)₂ dissolves in the alkaline solution to form soluble zincate ions, such as [Zn(OH)₄]²⁻. These complex ions then decompose and reprecipitate as ZnO.[20]
-
In-situ Crystallization: Solid-state transformation where Zn(OH)₂ directly dehydrates to form ZnO without dissolving.[20]
The dominant mechanism depends on the specific reaction conditions, such as temperature, pressure, and pH. The morphology of the final ZnO product is a result of the interplay between these formation pathways and the preferential growth of certain crystal faces.
Conclusion
The hydrothermal method is a powerful and tunable approach for the synthesis of Zn(OH)₂ nanostructures. By carefully controlling key parameters such as the choice of precursors, temperature, time, and pH, it is possible to fabricate a wide range of morphologies with high crystallinity and purity. The detailed protocols and understanding of the underlying mechanisms presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of Zn(OH)₂ nanostructures for their specific applications in drug development and other scientific fields.
References
- 1. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization [mdpi.com]
- 2. scientific.net [scientific.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Hittite Journal of Science and Engineering » Submission » Effect of Precursor Type on Zinc Oxide Formation and Morphology Development during Hydrothermal Synthesis [dergipark.org.tr]
- 11. jnu.ac.bd [jnu.ac.bd]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure of Wülfingite (ε-Zn(OH)₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of wülfingite (ε-Zn(OH)₂), an orthorhombic polymorph of zinc hydroxide (B78521).[1][2] The document collates crystallographic data from X-ray and neutron diffraction studies, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural determination.
Crystallographic Data
The crystal structure of wülfingite has been determined through single-crystal X-ray diffraction and neutron diffraction studies.[1] It crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell.[1][2] Key crystallographic parameters from various studies are summarized below for comparative analysis.
Unit Cell Parameters
The lattice parameters of wülfingite have been reported from different diffraction experiments. The values are consistent across studies, reflecting the well-defined nature of its crystal lattice.
| Parameter | Value (Stahl et al., 1998)[3] | Value (Jacobs et al., 2005)[3] | Value (Mindat.org)[1] |
| a (Å) | 8.473 | 8.4880 | 8.490 |
| b (Å) | 5.143 | 5.14641 | 5.162 |
| c (Å) | 4.905 | 4.90855 | 4.917 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 213.88 | 214.68 | 215.49 |
Atomic Coordinates and Displacement Parameters
The atomic positions within the wülfingite unit cell have been determined with high precision. The following tables present the fractional atomic coordinates and anisotropic displacement parameters (Uij) from a single-crystal X-ray diffraction study by Stahl et al. (1998) and a neutron diffraction study by Jacobs et al. (2005).
Table 1: Fractional Atomic Coordinates from Stahl et al. (1998) (X-ray Diffraction) [3]
| Atom | x | y | z |
| Zn | 0.07096 | 0.64832 | 0.62420 |
| O1 | 0.1155 | 0.1256 | 0.0795 |
| O2 | 0.1670 | 0.3172 | 0.7198 |
| H1 | 0.501 | 0.36 | 0.857 |
| H2 | 0.28 | 0.79 | 0.170 |
Table 2: Anisotropic Displacement Parameters (Ų) from Stahl et al. (1998) (X-ray Diffraction) [3]
| Atom | U(1,1) | U(2,2) | U(3,3) | U(1,2) | U(1,3) | U(2,3) |
| Zn | 0.01323 | 0.01253 | 0.01256 | 0.0002 | 0.0003 | 0.0005 |
| O1 | 0.0132 | 0.0164 | 0.0148 | 0.0018 | 0.0011 | 0.0008 |
| O2 | 0.0179 | 0.0118 | 0.0149 | 0.0025 | 0.0035 | 0.0016 |
Table 3: Fractional Atomic Coordinates from Jacobs et al. (2005) (Neutron Diffraction, T=298K) [3]
| Atom | x | y | z |
| Zn | 0.0710 | 0.6500 | 0.6239 |
| O1 | 0.1166 | 0.1278 | 0.0792 |
| O2 | 0.1660 | 0.3178 | 0.7197 |
| D1 | 0.4734 | 0.3593 | 0.8420 |
| D2 | 0.2587 | 0.8162 | 0.1506 |
Table 4: Anisotropic Displacement Parameters (Ų) from Jacobs et al. (2005) (Neutron Diffraction, T=298K) [3]
| Atom | U(1,1) | U(2,2) | U(3,3) | U(1,2) | U(1,3) | U(2,3) |
| Zn | 0.0065 | 0.0116 | 0.0102 | -0.0062 | 0.0002 | 0.0035 |
| O1 | 0.0072 | 0.017 | 0.012 | -0.0026 | -0.0047 | 0.0039 |
| O2 | 0.0160 | 0.0077 | 0.0144 | 0.0023 | 0.0024 | 0.0038 |
| D1 | 0.0206 | 0.0303 | 0.021 | 0.0039 | -0.0006 | 0.0010 |
| D2 | 0.028 | 0.021 | 0.0236 | 0.0032 | -0.0018 | 0.0018 |
Experimental Protocols
Synthesis of ε-Zn(OH)₂ Single Crystals
High-quality single crystals of wülfingite suitable for diffraction studies can be synthesized via a precipitation method. A common protocol involves the controlled titration of an alkaline solution into a zinc salt solution under cooled conditions to promote slow crystal growth.
Methodology:
-
Precursor Preparation: Prepare a zinc nitrate (B79036) aqueous solution (e.g., 0.33 M) and a super-concentrated sodium hydroxide aqueous solution (e.g., 2.4 M).
-
Controlled Precipitation: Place the zinc nitrate solution in an ice bath to lower the temperature. Slowly titrate the sodium hydroxide solution into the zinc nitrate solution while stirring. The formation of a white precipitate of ε-Zn(OH)₂ will be observed.
-
Crystal Washing: The resulting crystals should be washed several times with double-distilled water and then with ethanol. This can be achieved by centrifugation, decanting the supernatant, and resuspending the crystals in the washing solvent.
-
Drying: The washed crystals are then dried under vacuum to yield a homogeneous white polycrystalline powder, from which single crystals can be selected for diffraction analysis.
X-ray and Neutron Diffraction
The determination of the crystal structure of wülfingite relies on single-crystal X-ray and neutron diffraction techniques. While the specific instrumental details from the seminal studies are not fully available, a general experimental workflow can be outlined.
General Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of ε-Zn(OH)₂ is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected on an area detector as the crystal is rotated. Data collection is typically performed at room temperature.
-
Neutron Diffraction: For precise localization of hydrogen/deuterium atoms, neutron diffraction is employed. A larger single crystal is placed in a neutron beam generated by a nuclear reactor or spallation source. Data are collected using a neutron-sensitive detector.
-
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and isotropic or anisotropic displacement parameters. The final refinement quality is assessed by parameters such as the R-factor.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural determination of wülfingite.
Caption: Workflow for the synthesis and crystal structure determination of wülfingite.
Caption: Relationship between wülfingite properties and characterization methods.
References
"physicochemical properties of amorphous zinc dihydroxide"
An In-depth Technical Guide to the Physicochemical Properties of Amorphous Zinc Dihydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dihydroxide (Zn(OH)₂), an inorganic compound with the chemical formula Zn(OH)₂, is a material of significant scientific and industrial interest. While it can exist in several crystalline polymorphic forms, its amorphous state presents unique physicochemical properties that are particularly relevant in fields ranging from materials science to pharmaceuticals.[1][2] Amorphous zinc dihydroxide typically appears as a white, gelatinous, or powdered solid and is distinguished from its crystalline counterparts by the absence of long-range atomic order.[3][4] This lack of a defined crystal lattice imparts distinct characteristics regarding solubility, reactivity, and thermal stability.
This technical guide provides a comprehensive overview of the core physicochemical properties of amorphous zinc dihydroxide. It details common synthesis and characterization methodologies, presents quantitative data in a structured format, and explores its applications, with a particular focus on its emerging role in drug development as a biocompatible carrier and active agent.[5][6]
Physicochemical Properties
The properties of amorphous zinc dihydroxide are a direct consequence of its disordered atomic structure. It is an amphoteric hydroxide (B78521), meaning it is soluble in both strong acids and alkalis.[7][8]
General Properties
A summary of the key physical and chemical properties of zinc dihydroxide is provided in the table below. It is important to note that some properties, like the melting point, represent a decomposition temperature for this compound.
| Property | Value | References |
| Appearance | White amorphous powder; gelatinous solid | [1][3][7] |
| Chemical Formula | Zn(OH)₂ | [3] |
| Molar Mass | 99.424 g/mol | [1][3][8] |
| Density | 3.053 g/cm³ | [3][7] |
| Melting Point | 125 °C (Decomposition) | [3][7][8] |
| Solubility in Water | Practically insoluble | [3][7] |
| Solubility Product (Ksp) | 3.0 × 10⁻¹⁷ | [8] |
| Thermal Decomposition | Decomposes to ZnO and H₂O at ~120-125 °C | [7] |
Solubility and Amphoteric Behavior
A defining characteristic of zinc dihydroxide is its amphoteric nature.[8] It reacts with acids to form zinc salts and with strong bases to form zincate ions.
-
In Acid: Zn(OH)₂ + 2H⁺ → Zn²⁺ + 2H₂O
-
In Base: Zn(OH)₂ + 2OH⁻ → [Zn(OH)₄]²⁻ (Tetrahydroxozincate ion)
Unlike aluminum and lead hydroxides, zinc dihydroxide also exhibits solubility in excess aqueous ammonia, where it forms a colorless, water-soluble ammine complex.[1][8] This property is often utilized in qualitative analytical chemistry.
Thermal Stability
Amorphous zinc dihydroxide has limited thermal stability. Thermogravimetric analysis (TGA) shows a significant weight loss beginning around 100-120 °C, which corresponds to a dehydration process where it decomposes into the more stable zinc oxide (ZnO) and water.[7][9] This transformation is an endothermic process, as confirmed by Differential Scanning Calorimetry (DSC).[9]
Synthesis and Characterization Workflow
The preparation and verification of amorphous zinc dihydroxide follow a structured workflow, from synthesis via chemical precipitation to characterization using various analytical techniques to confirm its amorphous nature and purity.
Caption: General workflow for the synthesis and subsequent characterization of amorphous zinc dihydroxide.
Experimental Protocols
Synthesis by Chemical Precipitation
A common and straightforward method for synthesizing amorphous zinc dihydroxide is through a precipitation reaction.[3]
-
Preparation of Solutions: Prepare an aqueous solution of a soluble zinc salt (e.g., 0.5 M zinc sulfate (B86663), ZnSO₄) and a separate aqueous solution of a strong base (e.g., 1.0 M sodium hydroxide, NaOH).
-
Precipitation: Slowly add the sodium hydroxide solution dropwise to the zinc sulfate solution under constant, vigorous stirring at room temperature. A white, gelatinous precipitate of zinc dihydroxide will form. The reaction is: ZnSO₄(aq) + 2NaOH(aq) → Zn(OH)₂(s) + Na₂SO₄(aq).[3]
-
Separation: Separate the precipitate from the supernatant by centrifugation or vacuum filtration.
-
Washing: Wash the collected precipitate multiple times with deionized water to remove residual ions (e.g., sulfate and sodium).
-
Drying: Dry the final product at a low temperature (e.g., 60-80 °C) in an oven to avoid premature thermal decomposition into zinc oxide. The resulting product is a fine white powder.
Characterization Methodologies
XRD is the primary technique used to confirm the amorphous nature of the synthesized material.[10] Amorphous materials lack the long-range periodic atomic structure of crystals and therefore do not produce sharp Bragg diffraction peaks.[4]
-
Sample Preparation: A small amount of the dried zinc dihydroxide powder is gently packed into a sample holder, ensuring a flat, level surface.
-
Instrumentation: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 80°) with a slow scan speed (e.g., 1-2°/min).
-
Data Analysis: The resulting diffractogram for an amorphous sample will show the absence of sharp, well-defined peaks. Instead, a broad, diffuse halo or "hump" will be observed, which is characteristic of short-range atomic order.[10][11]
FTIR spectroscopy is used to identify the functional groups present in the compound, primarily the hydroxyl (-OH) and zinc-oxygen (Zn-O) bonds.
-
Sample Preparation: The dried zinc dihydroxide powder is mixed with potassium bromide (KBr) powder in an approximate 1:100 ratio. The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Collection: A spectrum is typically collected over the mid-infrared range (4000 to 400 cm⁻¹).
-
Data Analysis: The spectrum of zinc dihydroxide will exhibit a strong, broad absorption band around 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups.[12] Vibrational bands related to Zn-O bonds can be observed in the lower wavenumber region (typically below 800 cm⁻¹).[12][13]
Thermal analysis provides quantitative information about the thermal stability and decomposition behavior of the material.
-
Sample Preparation: A small, precisely weighed amount of the dried powder (typically 5-10 mg) is placed into an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Data Collection: The sample is heated from ambient temperature to a higher temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or air).
-
Data Analysis:
-
The TGA curve will show a distinct weight loss step, typically starting around 100-120 °C, which corresponds to the loss of water as Zn(OH)₂ decomposes to ZnO.[9] The percentage of weight loss can be used to verify the stoichiometry of the decomposition reaction.
-
The DSC curve will show a corresponding endothermic peak in the same temperature range, indicating the energy absorbed during the dehydration and decomposition process. For a purely amorphous material, a glass transition (Tg) might be observable as a step-like change in the baseline, although for zinc dihydroxide, this is often masked by the subsequent decomposition.[14]
-
Role in Drug Development
The unique properties of zinc-based materials, including amorphous zinc dihydroxide and related layered zinc hydroxides (LZHs), make them promising candidates for pharmaceutical applications. Their biocompatibility and low cytotoxicity are key advantages.[5]
Caption: Logical relationship between the properties of zinc hydroxide and its pharmaceutical applications.
-
Drug Delivery Vehicle: Layered zinc hydroxides (LZHs), which can be synthesized from amorphous precursors, have been extensively investigated as drug delivery systems. Their structure allows for the intercalation of anionic drug molecules between the hydroxide layers. This enables a high drug loading capacity and provides a mechanism for controlled release, which can occur through anion exchange or the slow dissolution of the hydroxide matrix in slightly acidic environments (such as in certain body tissues).[5]
-
Topical Formulations: Zinc dihydroxide is used as an active ingredient in topical creams and ointments. It possesses mild astringent, protective, and antiseptic properties, making it effective for treating minor skin irritations and conditions like diaper rash.[6]
-
Wound Care: Due to its absorbent nature, zinc dihydroxide is incorporated into surgical dressings and bandages to help manage wound exudate and maintain a clean healing environment.[3][6]
Conclusion
Amorphous zinc dihydroxide is a versatile material with well-defined, albeit distinct, physicochemical properties compared to its crystalline polymorphs. Its synthesis is readily achievable through simple chemical precipitation, and its amorphous nature can be unequivocally confirmed using standard laboratory techniques such as XRD, FTIR, and thermal analysis. The combination of its amphoteric behavior, specific thermal decomposition profile, and, most importantly, its biocompatibility, has positioned it as a material of growing importance. For professionals in drug development, amorphous and layered zinc hydroxides offer a promising and cost-effective platform for creating advanced drug delivery systems and effective topical therapeutic agents.
References
- 1. Zinc hypoxide (107893-14-1) for sale [vulcanchem.com]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. Zinc Hydroxide: Structure, Preparation, Properties & Uses [vedantu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thermalsupport.com [thermalsupport.com]
"solubility product of Zn(OH)2 in aqueous solutions"
An In-depth Technical Guide to the Solubility Product of Zinc Hydroxide (B78521) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility product (Ksp) of zinc hydroxide, Zn(OH)₂, in aqueous solutions. It covers the fundamental chemical equilibria, quantitative Ksp data, and detailed experimental protocols for its determination, aimed at professionals in research and development.
Introduction to the Solubility of Zinc Hydroxide
Zinc hydroxide, Zn(OH)₂, is a sparingly soluble inorganic compound with amphoteric properties, meaning it can react as both a base and an acid.[1][2] Its solubility in aqueous solutions is governed by a complex set of equilibria, primarily the dissolution of the solid into its constituent ions and its reactions with excess acid or base. Understanding the solubility product is crucial in various fields, including pharmaceutical development, environmental science, and materials science, as it dictates the concentration of zinc ions in solution under different pH conditions.
The fundamental dissolution equilibrium for zinc hydroxide in water is represented by the following equation:
Zn(OH)₂(s) ⇌ Zn²⁺(aq) + 2OH⁻(aq)[3][4]
The solubility product constant, Ksp, is the equilibrium constant for this reaction and is expressed as:
Ksp = [Zn²⁺][OH⁻]²[5]
Due to its amphoteric nature, Zn(OH)₂ also dissolves in strong bases to form the soluble tetrahydroxozincate(II) complex ion, [Zn(OH)₄]²⁻.[2][3][6] This secondary equilibrium is described by:
Zn(OH)₂(s) + 2OH⁻(aq) ⇌ [Zn(OH)₄]²⁻(aq)[7][8]
The interplay of these equilibria means that the solubility of zinc hydroxide is at a minimum in a specific pH range and increases in both highly acidic and highly alkaline conditions.[9]
Quantitative Data: Solubility Product of Zn(OH)₂
The reported values for the solubility product of Zn(OH)₂ vary in the scientific literature, often due to different experimental conditions such as temperature, ionic strength, and the specific crystalline form of the solid. The following table summarizes some of the reported Ksp values.
| Ksp Value | Temperature (°C) | Molar Solubility (s) in pure water (mol/L) | Reference(s) |
| 3.0 x 10⁻¹⁶ | Room Temperature | 4.2 x 10⁻⁶ | [4][5] |
| 3.0 x 10⁻¹⁷ | 25 | 1.96 x 10⁻⁶ | [10][11][12] |
| 1.2 x 10⁻¹⁷ | Not Specified | Not Specified | [7] |
| 4.1 x 10⁻¹⁷ | Not Specified | 2.17 x 10⁻⁶ | [13] |
| 0.7 x 10⁻¹⁷ - 3.80 x 10⁻¹⁷ | 25 | Not Specified | [14] |
Note: Molar solubility (s) is calculated from Ksp = 4s³.
A study by Reichle, McCurdy, and Hepler (1975) determined the Ksp of the orthorhombic form of Zn(OH)₂ at various temperatures:[14]
| Temperature (°C) | Ksp (x 10⁻¹⁷) |
| 12.5 | 0.9 |
| 25.0 | 1.8 |
| 50.0 | 6.8 |
| 75.0 | 21 |
Chemical Equilibria and Signaling Pathways
The dissolution and amphoteric behavior of Zn(OH)₂ can be visualized as a series of interconnected chemical equilibria. The following diagram illustrates these relationships.
Caption: Equilibrium pathways for solid Zn(OH)₂ in aqueous solution.
Experimental Protocols for Ksp Determination
The determination of the solubility product of Zn(OH)₂ can be achieved through various analytical techniques. Below are detailed methodologies for three common experimental approaches.
Atomic Absorption Spectroscopy (AAS)
This method directly measures the concentration of dissolved zinc ions in a saturated solution.[15][16][17]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess of solid Zn(OH)₂ to a series of flasks containing deionized water or a buffer solution of a specific pH.
-
Seal the flasks to prevent contamination and absorption of atmospheric CO₂.
-
Agitate the solutions at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Filter the saturated solutions using a fine-pore syringe filter (e.g., 0.22 µm) to remove all undissolved solid Zn(OH)₂. The filtration must be done carefully to avoid temperature changes that could affect solubility.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant to a concentration range suitable for AAS analysis. The dilution factor must be recorded precisely.
-
-
AAS Measurement:
-
Calibrate the atomic absorption spectrometer using a series of standard solutions of known Zn²⁺ concentrations.[18]
-
Aspirate the diluted samples into the flame or graphite (B72142) furnace of the AAS and measure the absorbance.[19]
-
Determine the concentration of Zn²⁺ in the diluted samples from the calibration curve.
-
-
Ksp Calculation:
-
Calculate the original concentration of Zn²⁺ in the saturated solution by accounting for the dilution factor. This value represents the molar solubility, 's'.
-
The concentration of OH⁻ is 2s.
-
Calculate Ksp using the formula: Ksp = [Zn²⁺][OH⁻]² = (s)(2s)² = 4s³.
-
Potentiometric Titration
This method involves titrating a solution containing Zn²⁺ ions with a standard solution of a precipitating agent (like NaOH) and monitoring the change in potential.[20][21]
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of a soluble zinc salt (e.g., 0.01 M Zn(NO₃)₂).
-
Prepare a standard solution of NaOH (e.g., 0.1 M).
-
-
Titration Setup:
-
Pipette a known volume of the Zn(NO₃)₂ solution into a beaker.
-
Insert a calibrated pH electrode or a zinc ion-selective electrode and a reference electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
-
Titration Procedure:
-
Add the NaOH titrant in small, precise increments from a burette.
-
After each addition, allow the potential (or pH) reading to stabilize and record the value along with the volume of titrant added.[22]
-
Continue the titration well past the equivalence point, which is indicated by a sharp change in potential.
-
-
Data Analysis:
-
Plot the potential (or pH) versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).
-
At any point before the equivalence point, the concentrations of Zn²⁺ and OH⁻ can be calculated. The concentration of free Zn²⁺ is the initial concentration minus the amount that has precipitated. The OH⁻ concentration can be determined from the pH.
-
Calculate Ksp using the ion concentrations at several points on the titration curve and average the results.
-
Conductometry
This technique measures the electrical conductivity of a saturated solution of Zn(OH)₂, which is related to the concentration of its ions.[23][24]
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of Zn(OH)₂ in high-purity, deionized water as described in the AAS method. It is crucial to use water with very low intrinsic conductivity.
-
-
Conductivity Measurement:
-
Calibrate the conductometer using standard KCl solutions.
-
Measure the conductivity of the pure deionized water used to prepare the solution.
-
Rinse the conductivity cell with the saturated Zn(OH)₂ solution, then measure the conductivity of the filtered saturated solution.
-
-
Calculation of Solubility:
-
The specific conductance of the Zn(OH)₂ solution (κ_salt) is the measured conductivity of the solution minus the conductivity of the water.
-
The molar conductivity at infinite dilution (Λ°m) for Zn(OH)₂ is the sum of the limiting molar ionic conductivities of its ions: Λ°m(Zn(OH)₂) = λ°(Zn²⁺) + 2λ°(OH⁻). These values are available in standard chemical data tables.
-
The molar solubility (s) can be calculated using the formula: s = (1000 * κ_salt) / Λ°m.[25]
-
-
Ksp Calculation:
-
Once the molar solubility 's' is determined, calculate Ksp as Ksp = 4s³.
-
Experimental Workflow Visualization
The following diagram outlines a generalized workflow for the experimental determination of the Ksp of Zn(OH)₂.
Caption: Generalized workflow for Ksp determination of Zn(OH)₂.
Conclusion
The solubility product of zinc hydroxide is a critical parameter that is influenced by temperature and pH. The amphoteric nature of Zn(OH)₂ leads to increased solubility in both acidic and strongly alkaline conditions. Accurate determination of its Ksp requires carefully controlled experimental conditions and the use of sensitive analytical techniques such as atomic absorption spectroscopy, potentiometric titration, or conductometry. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with zinc compounds in aqueous systems.
References
- 1. Zinc hydroxide: amphoterism, preparation, applications - PCC Group Product Portal [products.pcc.eu]
- 2. quora.com [quora.com]
- 3. Is the solubility of Zn(OH)2 increased, decreased, or unchanged - McMurry 8th Edition Ch 17 Problem 117b [pearson.com]
- 4. What is the dissociation of \text{Zn}{\left(\text{OH}\right)}_{{2}}?.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 7. Zn(OH)2 is an amphoteric hydroxide and is involved in the following two equilibria in aqueous solutions.Zn(OH)2(s)⇌Zn2+(aq)+2OH−(aq);Ksp=1.2×10−17Zn(OH)2(s)+2OH−(aq)⇌[Zn(OH)4]2−(aq);Kc=0.12At what pH the solubility of Zn(OH)2 be minimum? If your answer is X then given the value of X2 . [infinitylearn.com]
- 8. brainly.com [brainly.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. brainly.com [brainly.com]
- 11. wyzant.com [wyzant.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Zinc hydroxide, Zn(OH)2 (Ksp = 4.1 x 10^-17), is nearly insoluble - McMurry 8th Edition Ch 17 Problem 125 [pearson.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. dl.asminternational.org [dl.asminternational.org]
- 17. Atomic Absorption Spectrometry (AAS) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Atomic Absorption Spectroscopy, Principles and Applications | Technology Networks [technologynetworks.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]
- 22. cost-nectar.eu [cost-nectar.eu]
- 23. scribd.com [scribd.com]
- 24. satyensaha.com [satyensaha.com]
- 25. m.youtube.com [m.youtube.com]
"thermal decomposition of zinc dihydroxide to zinc oxide"
An In-depth Technical Guide on the Thermal Decomposition of Zinc Dihydroxide to Zinc Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of zinc dihydroxide (Zn(OH)₂) into zinc oxide (ZnO), a critical process in the synthesis of ZnO nanoparticles for various applications, including pharmaceuticals and catalysis. This document details the reaction mechanism, kinetics, experimental protocols, and characterization of the resulting materials.
Introduction to the Thermal Decomposition Process
The thermal decomposition of zinc dihydroxide is a straightforward, endothermic process where heat is applied to the precursor to yield zinc oxide and water vapor. The overall reaction is:
Zn(OH)₂ (s) → ZnO (s) + H₂O (g)
This reaction is fundamental for producing ZnO with controlled purity, particle size, and morphology. The properties of the final ZnO product are highly dependent on the characteristics of the precursor and the specific conditions of the thermal treatment, such as temperature, heating rate, and atmosphere. While pure zinc dihydroxide is the most direct precursor, other related compounds like zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆) and zinc hydroxide nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O) are also commonly used, decomposing through more complex, multi-step pathways.[1][2]
The decomposition of ε-Zn(OH)₂ is characterized by a single-step mass loss corresponding to the release of water.[3] The resulting ZnO is a solid that is famously thermochromic, appearing yellow when hot and white when cool.[4]
Reaction Kinetics and Thermodynamics
The thermal decomposition of zinc dihydroxide is a solid-state reaction. The kinetics of this process can be investigated using techniques like Thermogravimetric Analysis (TGA). The reaction is characterized by an induction period followed by a sigmoidal mass loss curve under isothermal conditions.[5] The activation energy (Ea) for the decomposition provides insight into the energy barrier that must be overcome for the reaction to proceed.
The table below summarizes key quantitative data for the thermal decomposition of various zinc hydroxide precursors.
Table 1: Decomposition Temperatures and Activation Energies
| Precursor Material | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Notes |
| ε-Zinc Dihydroxide (ε-Zn(OH)₂) | ~125 - 137 | ~100 | Decomposition temperature is the melting point where decomposition begins.[5][6][7] The activation energy converges to this value during the mass loss process.[5] |
| Zinc Hydroxide Carbonate (Zn₅(CO₃)₂(OH)₆) | ~150 - 248 | 132 - 153 | Decomposition starts around 150°C and becomes significant above 200°C, peaking around 248°C.[1][8] |
| Zinc Hydroxide Nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O) | ~80 - 250 (multi-step) | Not specified | Involves multiple intermediate compounds.[9] |
| Zinc Hydroxide Sulphate (Zn₄(OH)₆SO₄·4H₂O) | ~235 - 800 (multi-step) | Not specified | Decomposes through several stable intermediates, with final transformation to ZnO occurring at high temperatures.[10] |
The properties of the resulting zinc oxide, such as crystallite size and surface area, are crucial for its application and are influenced by the calcination temperature.
Table 2: Properties of ZnO from Zinc Hydroxide Carbonate Decomposition
| Calcination Temperature (°C) | Calcination Time (hours) | Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 250 - 350 | 1 | 15 - 22 (calculated from surface area) | 47 - 65 |
| 300 | 1 | 5 - 20 (observed by TEM) | Not specified |
Data sourced from studies on Zn₅(CO₃)₂(OH)₆ decomposition.[1]
Experimental Protocols
The synthesis of ZnO via thermal decomposition involves two primary stages: the preparation of the zinc dihydroxide precursor and its subsequent calcination. The characterization of the precursor and the final product is essential for ensuring quality and understanding the material properties.
Synthesis of Zinc Dihydroxide Precursor
A common method for preparing the Zn(OH)₂ precursor is through precipitation from a zinc salt solution.[11][12]
-
Preparation of Solutions: Prepare an aqueous solution of a zinc salt (e.g., 0.1 M zinc nitrate, Zn(NO₃)₂) and a separate aqueous solution of a base (e.g., 0.2 M sodium hydroxide, NaOH).[11]
-
Precipitation: Slowly add the sodium hydroxide solution to the zinc nitrate solution under constant stirring. A white precipitate of zinc dihydroxide will form.
-
Washing: Centrifuge the resulting suspension to separate the precipitate. The precipitate should be washed multiple times with deionized water and methanol (B129727) to remove any unreacted precursors and by-products.[12]
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) overnight to remove residual solvent without initiating decomposition.[11]
Thermal Decomposition and Characterization
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for studying the decomposition process.
-
Sample Preparation: Place a precisely weighed amount of the dried Zn(OH)₂ precursor (typically 4-10 mg) into an alumina (B75360) or platinum crucible.[3][13]
-
TGA/DTA Analysis:
-
Place the crucible in the TGA/DTA instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 450°C or higher) at a controlled heating rate (e.g., 3-5 °C/min) under a controlled atmosphere (typically air or nitrogen).[1][13]
-
Record the mass loss (TGA) and temperature difference (DTA) as a function of temperature. The TGA curve will show a single-step mass loss of approximately 18.0% for pure Zn(OH)₂, corresponding to the loss of one water molecule.[3] The DTA curve will show an endothermic peak at the decomposition temperature.
-
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): Perform XRD analysis on the solid residue after decomposition to confirm the formation of the crystalline wurtzite ZnO structure.[1][12]
-
Electron Microscopy (SEM/TEM): Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology, particle size, and porosity of the resulting ZnO powder.[1]
-
Visualizing the Process
Diagrams created using Graphviz illustrate the key processes involved in the synthesis and analysis of zinc oxide.
Caption: Overall reaction pathway for the thermal decomposition of Zn(OH)₂.
Caption: Experimental workflow from precursor synthesis to ZnO characterization.
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Zinc hydroxide sulphate and its transformation to crystalline zinc oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. brainly.in [brainly.in]
- 12. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Layered Zinc Hydroxide: Structure, Composition, and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Layered zinc hydroxide (B78521) (LZH) and its related compounds, such as layered hydroxide salts (LHS) and zinc basic salts (ZBS), are a class of inorganic lamellar materials garnering significant interest in the pharmaceutical sciences. Their unique brucite-like layered structure, coupled with inherent biocompatibility and anion-exchange capabilities, makes them exceptional candidates for advanced drug delivery systems. This technical guide provides a comprehensive overview of the core structure and composition of LZH materials, details established experimental protocols for their synthesis and characterization, and presents quantitative data on their structural and drug-loading properties. Furthermore, it visualizes key experimental workflows and the signaling pathways of prominent drugs intercalated within LZH, offering a critical resource for professionals in drug development and materials science.
Core Structure and Composition of Layered Zinc Hydroxide
Layered zinc hydroxides possess a structure analogous to that of brucite (Mg(OH)₂), which consists of octahedrally coordinated metal ions surrounded by hydroxyl groups.[1] These layers are positively charged, necessitating the presence of interlayer anions to maintain charge neutrality.[2] The general chemical formula for layered hydroxide salts, including LZH, is M(II)ₓ(OH⁻)₂ₓ₋ₘyAᵐ⁻y·nH₂O, where M(II) is a divalent metal cation like Zn²⁺, and Aᵐ⁻ is an exchangeable interlayer anion.[3]
A more specific formula for many layered zinc hydroxides is [Zn₅(OH)₈(A)₂·nH₂O], where 'A' represents the intercalated anion.[4] The structure is composed of edge-sharing sheets of octahedral zinc hydroxide units. A key feature is that one-quarter of the octahedrally coordinated zinc ions are substituted by two tetrahedrally coordinated zinc ions, positioned above and below the main layer.[5] Water molecules are often coordinated at the apexes of these tetrahedra.[5] The interlayer space, occupied by the charge-compensating anions and water molecules, is a critical determinant of the material's properties and its utility in drug delivery. The nature of the intercalated anion significantly influences the basal spacing (the distance between adjacent hydroxide layers).
Quantitative Data: Structural and Drug Loading Parameters
The ability to tune the interlayer spacing by intercalating different anionic drugs is a hallmark of LZH-based drug delivery systems. The following tables summarize key quantitative data from the literature.
| Intercalated Anion | Basal Spacing (Å) | Drug Loading (% w/w) | Reference |
| Nitrate (B79036) | 9.57 | - | [6] |
| Phosphate | 6.78 | - | [7] |
| Acetate | - | - | [4] |
| Oleate | - | - | [4] |
| Dodecyl Sulfate | 24.7 - 31.5 | - | [5] |
| Benzoate | 14.7 - 19.3 | - | [4][8] |
| Vitamin B3 (Nicotinate) | 10.9, 17.6 | - | [9] |
| Vitamin B5 (Pantothenate) | 21.8 | - | [9] |
| Vitamin L (2-Aminobenzoate) | 13.6 | - | [9] |
Table 1: Basal Spacing of Layered Zinc Hydroxide with Various Intercalated Anions.
| Intercalated Drug | Basal Spacing (Å) | Drug Loading (% w/w) | Release Kinetics/Time | Reference |
| Naproxen | 22.09 | - | Controlled release at pH 4.8 & 7.4 | [6] |
| Methotrexate | 21.3 | - | Sustained release over 48h (Ritger-Peppas model) | [10] |
| Ibuprofen | 19.54 | ~26 | Controlled release at pH 4.8 & 7.4 | [3][11] |
| Ciprofloxacin (B1669076) | - | - | Slow release over 80h | [1][12] |
| Salicylic (B10762653) Acid | 23.9 | 29.66 | Controlled release | [13] |
| Protocatechuic Acid | 12.7 | 35.7 | - | [6] |
| Diclofenac | 22.5 | 41.8 | - | [13] |
Table 2: Structural and Release Characteristics of Drug-Intercalated Layered Zinc Hydroxides.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of LZH materials.
Synthesis of Layered Zinc Hydroxide
4.1.1 Co-precipitation Method This is the most common and straightforward method for synthesizing LZH.
-
Preparation of Solutions: Prepare an aqueous solution containing zinc nitrate hexahydrate (e.g., 0.15 M) and aluminum nitrate nonahydrate (e.g., 0.05 M) if a layered double hydroxide is desired. Prepare a separate alkaline solution of sodium carbonate (e.g., 0.5 M) and sodium hydroxide.[14]
-
Precipitation: Add the metal salt solution dropwise to the sodium carbonate solution under vigorous stirring. Maintain a constant pH (typically between 7.5 and 11) by the controlled addition of the sodium hydroxide solution.[14]
-
Aging: Age the resulting slurry at an elevated temperature (e.g., 65°C) for a specified period (e.g., 18-24 hours) to improve crystallinity.[15]
-
Washing and Drying: Centrifuge the precipitate, wash it thoroughly with deionized water to remove excess ions, and dry it in an oven at a controlled temperature (e.g., 60-70°C).[15]
4.1.2 Hydrothermal Method This method is employed to obtain LZH with high crystallinity and uniform particle size.
-
Preparation of Precursor Solution: Prepare a mixed solution of zinc nitrate and a precipitating agent (e.g., NaOH, urea) in deionized water.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 110-180°C) for a defined duration (e.g., 2-48 hours).[8][12][16]
-
Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it under vacuum or in an oven.
4.1.3 Ion-Exchange Method for Drug Intercalation This method is used to intercalate drug anions into a pre-synthesized LZH.
-
Preparation of LZH Precursor: Synthesize a suitable LZH precursor, typically with a readily exchangeable anion like nitrate (LZH-NO₃).
-
Preparation of Drug Solution: Prepare a solution of the desired drug in its anionic form. This may require dissolving the drug in an alkaline solution (e.g., NaOH).
-
Ion Exchange Reaction: Disperse the LZH-NO₃ precursor in the drug solution and stir the mixture for an extended period (e.g., 24-72 hours) at room temperature or slightly elevated temperatures. The drug anions in the solution will exchange with the nitrate ions in the LZH interlayer.
-
Washing and Drying: Collect the resulting drug-intercalated LZH by centrifugation, wash it thoroughly to remove any non-intercalated drug, and dry it.
Characterization Techniques
4.2.1 Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Grind the LZH powder to a fine, homogenous consistency using an agate mortar and pestle. Mount the powder on a sample holder, ensuring a flat, smooth surface.[17][18]
-
Data Collection: Collect the diffraction pattern over a 2θ range typically from 2° to 70° using Cu Kα radiation.
-
Analysis: Determine the basal spacing (d-spacing) from the position of the (00l) diffraction peaks using Bragg's law. Assess the crystallinity based on the sharpness and intensity of the diffraction peaks.
4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the LZH sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.[8][19]
-
Data Collection: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to O-H stretching of hydroxyl groups and water (around 3400 cm⁻¹), M-O and M-O-H vibrations (below 1000 cm⁻¹), and the functional groups of the intercalated anions.[20][21][22]
4.2.3 Thermogravimetric Analysis (TGA)
-
Experimental Conditions: Place a small, accurately weighed amount of the LZH sample (5-10 mg) in an alumina (B75360) crucible. Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11][15]
-
Analysis: Analyze the weight loss as a function of temperature to determine the thermal stability of the LZH and the intercalated drug. The different weight loss steps correspond to the removal of physisorbed and interlayer water, dehydroxylation of the layers, and decomposition of the interlayer anions.
4.2.4 Scanning Electron Microscopy (SEM)
-
Sample Preparation: Mount the LZH powder on an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[23][24]
-
Imaging: Acquire images at different magnifications to observe the morphology, particle size, and aggregation of the LZH platelets.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for LZH-Based Drug Delivery
The following diagram illustrates a typical experimental workflow for the development and evaluation of an LZH-based drug delivery system.
Caption: A generalized experimental workflow for LZH-based drug delivery systems.
Signaling Pathway of Intercalated Drugs
LZHs act as nanocarriers that release the drug, which then interacts with its specific cellular targets. The following diagrams illustrate the signaling pathways of two common anti-inflammatory drugs that can be intercalated into LZHs.
5.2.1 Methotrexate Signaling Pathway
Methotrexate's anti-inflammatory effects are largely mediated through the adenosine (B11128) signaling pathway.[3][10]
Caption: Methotrexate's anti-inflammatory signaling pathway initiated by its release from an LZH carrier.
5.2.2 Naproxen Signaling Pathway
Naproxen, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes.[25][26][27]
Caption: Naproxen's mechanism of action via COX inhibition following its release from an LZH carrier.
Conclusion
Layered zinc hydroxides represent a versatile and promising platform for the development of advanced drug delivery systems. Their well-defined structure, tunable interlayer spacing, and biocompatibility allow for the effective intercalation and controlled release of a wide range of therapeutic agents. A thorough understanding of their synthesis, characterization, and interaction with drug molecules, as outlined in this guide, is essential for harnessing their full potential in pharmaceutical applications. The continued exploration of LZH-drug nanohybrids is poised to yield innovative solutions for targeted and sustained drug delivery, ultimately improving therapeutic outcomes.
References
- 1. Release behavior and toxicity profiles towards A549 cell lines of ciprofloxacin from its layered zinc hydroxide intercalation compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanohybrid based on layered zinc hydroxide with salicylic acid drug: Investigation of the structure and controlled release properties [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Structural and physicochemical aspects of drug release from layered double hydroxides and layered hydroxide salts [repositorio.unifesp.br]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Investigation of Thermal Behavior of Layered Double Hydroxides Intercalated with Carboxymethylcellulose Aiming Bio-Carbon Based Nanocomposites [mdpi.com]
- 12. Release behavior and toxicity profiles towards A549 cell lines of ciprofloxacin from its layered zinc hydroxide intercalation compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research Management System دانشگاه شهید مدنی آذربایجان | Layered zinc hydroxide–ibuprofen nanohybrids: synthesis and characterization [pajouhesh.azaruniv.ac.ir]
- 17. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 20. Effect of Drying on the Fabrication of MgAl Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Formation Mechanism of Zinc Dihydroxide Precipitates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc dihydroxide (Zn(OH)₂), a compound of significant interest in materials science, catalysis, and pharmaceutical applications, is typically synthesized via precipitation reactions in aqueous media. Understanding the fundamental mechanisms governing its formation is critical for controlling the physicochemical properties of the final product, such as crystallinity, particle size, and morphology. This technical guide provides a comprehensive overview of the formation of zinc dihydroxide precipitates, detailing the underlying chemical principles, experimental protocols, and key influencing factors. It covers the hydrolysis of zinc ions, nucleation and growth phenomena, the formation of various polymorphs, and the subsequent transformation into zinc oxide. Quantitative data is summarized for clarity, and detailed experimental workflows are provided alongside explanatory diagrams to offer a thorough understanding for researchers and professionals in related fields.
Core Chemical Principles
The formation of zinc dihydroxide precipitate is primarily governed by the hydrolysis of aquated zinc ions (Zn²⁺) in solution, followed by nucleation and particle growth. The overall process is highly dependent on the pH of the medium.
Hydrolysis of Zinc Ions
In an aqueous solution, zinc ions exist as hydrated complexes, typically the hexaaqua zinc(II) ion, [Zn(H₂O)₆]²⁺. The addition of a base (a source of hydroxide (B78521) ions, OH⁻) initiates a series of hydrolysis and condensation reactions. The process begins with the stepwise replacement of water ligands by hydroxide ions.[1]
The key reactions can be summarized as follows:
-
Initial Hydrolysis: Zn²⁺(aq) + OH⁻(aq) ⇌ [Zn(OH)]⁺(aq)[2]
-
Precipitation: Upon further addition of hydroxide ions, the solution becomes supersaturated with respect to zinc dihydroxide, leading to the formation of a solid precipitate.[3] [Zn(OH)]⁺(aq) + OH⁻(aq) ⇌ Zn(OH)₂(s)
The overall precipitation reaction from a zinc salt (e.g., ZnSO₄, ZnCl₂, Zn(NO₃)₂) and a base (e.g., NaOH) is: Zn²⁺(aq) + 2OH⁻(aq) → Zn(OH)₂(s)[4]
Amphoteric Nature and Dissolution in Excess Base
Zinc dihydroxide is amphoteric, meaning it can react with both acids and bases.[5] In the presence of excess strong base, the precipitate redissolves to form soluble zincate complexes, most commonly the tetrahydroxozincate(II) ion, [Zn(OH)₄]²⁻.[6][7]
Zn(OH)₂(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq)[8]
This behavior is a critical factor in synthesis, as controlling the pH is essential to prevent the dissolution of the desired precipitate.
Below is a diagram illustrating the pH-dependent formation and dissolution pathway of zinc dihydroxide.
Quantitative Data
The formation and stability of zinc dihydroxide are described by several key thermodynamic and physical constants.
Table 1: Physicochemical Properties of Zinc Dihydroxide
| Property | Value | Reference(s) |
| Chemical Formula | Zn(OH)₂ | [5] |
| Molar Mass | 99.424 g/mol | [5] |
| Appearance | White, amorphous or crystalline powder | [4] |
| Density | 3.053 g/cm³ | [5] |
| Decomposition Temperature | 125 °C | [5][9] |
| Solubility in Water (25 °C) | 0.000199 g/100 g (approx. 2.0 x 10⁻⁵ mol/L) | [9] |
| Solubility Product (Ksp) at 25 °C | 3.0 x 10⁻¹⁷ | [5] |
| Standard Enthalpy of Formation (ΔfH⁰) | -642 to -645.4 kJ/mol | [5][9] |
Table 2: Influence of pH on Zinc Species Formation
| pH Range | Dominant Species / Precipitate | Reference(s) |
| < 7 | Zn²⁺(aq), [Zn(OH)]⁺(aq) | [10][11] |
| 8 - 10 | Zn₄(OH)₆SO₄(s) (in sulfate (B86663) media) | [10] |
| ~8.3 - 11 | Zn(OH)₂(s) | [7][11] |
| > 11 | [Zn(OH)₄]²⁻(aq) | [7][11] |
Nucleation, Growth, and Aging
The formation of the solid phase from a supersaturated solution involves two main stages: nucleation and crystal growth.
-
Nucleation: This is the initial formation of small, stable solid nuclei from the solute. Prevailing models suggest two potential scenarios for ZnO formation from solution, which are relevant to its hydroxide precursor:
-
Crystal Growth: Once stable nuclei are formed, they grow by the addition of more solute molecules from the solution. The morphology of the resulting crystals is influenced by factors like precursor concentration, temperature, and the presence of surfactants or capping agents.[12]
-
Aging: After precipitation, the solid phase often undergoes an "aging" process, which is a crucial stage in particle formation.[13] During aging, the initially formed, often amorphous or poorly crystalline, precipitate can transform into a more stable crystalline phase. This can occur through several mechanisms:
-
Dissolution-Reprecipitation: Less stable, smaller particles dissolve and reprecipitate onto larger, more stable crystals (Ostwald ripening).[13]
-
In Situ Crystallization: Amorphous precipitate transforms directly into a crystalline structure without re-entering the solution phase.[13]
-
Solid-Solid Phase Transformation: A direct structural rearrangement within the solid state.[13]
-
Aging is often accompanied by dehydration, where zinc dihydroxide transforms into the more thermodynamically stable zinc oxide (ZnO).[13]
Zn(OH)₂(s) → ZnO(s) + H₂O(l)[4]
The following diagram illustrates the overall mechanism from ion to aged precipitate.
Polymorphism of Zinc Dihydroxide
Zinc dihydroxide exists in several mineral polymorphs, which are compounds with the same chemical formula but different crystal structures. The naturally occurring forms are rare and include:
The formation of a specific polymorph during synthesis depends on the precise reaction conditions, though the ε-Zn(OH)₂ (wülfingite) form is often considered the most stable.[15] The presence of other ions in the solution can also lead to the precipitation of related layered hydroxide salts, such as zinc hydroxide nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O) or basic zinc sulfate (Zn₄SO₄(OH)₆·xH₂O), instead of pure Zn(OH)₂.[10][18]
Experimental Protocols
The synthesis of zinc dihydroxide is typically achieved via chemical precipitation. The following protocols outline a general procedure and a method for its subsequent conversion to zinc oxide.
Protocol 1: Synthesis of Zinc Dihydroxide Precipitate
This protocol describes a standard laboratory procedure for precipitating zinc dihydroxide.
Materials and Equipment:
-
Zinc salt precursor (e.g., Zinc Sulfate Heptahydrate, ZnSO₄·7H₂O)
-
Precipitating agent (e.g., Sodium Hydroxide, NaOH)
-
Deionized water
-
Beakers, magnetic stirrer, and stir bar
-
pH meter
-
Centrifuge and tubes
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare an aqueous solution of the zinc salt (e.g., 0.2 M ZnSO₄).
-
Prepare an aqueous solution of the base (e.g., 0.4 M NaOH).[19]
-
-
Precipitation:
-
Place the zinc salt solution in a beaker on a magnetic stirrer and begin vigorous stirring.
-
Slowly add the NaOH solution dropwise to the zinc salt solution. A white precipitate of zinc dihydroxide will form immediately.[20]
-
Monitor the pH of the suspension. Continue adding the base until a final pH of approximately 8.3-9 is reached. Avoid exceeding a pH of 11 to prevent redissolution.[7]
-
-
Aging:
-
Continue stirring the suspension at room temperature for a set period (e.g., 2 hours) to allow the precipitate to age.[20]
-
-
Washing:
-
Collect the precipitate by centrifugation (e.g., 5000 rpm for 20 minutes).[19]
-
Discard the supernatant. Resuspend the precipitate in deionized water and centrifuge again. Repeat this washing step at least three times to remove residual ions.[19]
-
A final wash with ethanol (B145695) can be performed to aid in drying.[20]
-
-
Drying:
-
Transfer the washed precipitate to a suitable container and dry in an oven at a low temperature (e.g., 60-80 °C) overnight to obtain a fine, white powder of zinc dihydroxide.[20]
-
Protocol 2: Thermal Conversion to Zinc Oxide
This protocol describes the calcination of the synthesized zinc dihydroxide to form zinc oxide nanoparticles.
Materials and Equipment:
-
Dried zinc dihydroxide powder (from Protocol 1)
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Calcination:
-
Place the dried Zn(OH)₂ powder into a ceramic crucible.
-
Position the crucible in a muffle furnace.
-
Heat the furnace to the target temperature (e.g., 500 °C) at a controlled rate and hold for a specified duration (e.g., 3 hours).[19]
-
-
Cooling and Collection:
-
Allow the furnace to cool to room temperature.
-
Carefully remove the crucible containing the final white or yellowish-white powder, which is crystalline zinc oxide.[20]
-
The following diagram outlines the experimental workflow for synthesis and conversion.
Conclusion
The formation of zinc dihydroxide precipitates is a complex process initiated by the hydrolysis of aqueous zinc ions and driven by solution pH. The mechanism involves distinct stages of nucleation, particle growth, and aging, during which amorphous precipitates can transform into more stable crystalline polymorphs or dehydrate to form zinc oxide. A thorough understanding and precise control of reaction parameters—including precursor concentration, pH, temperature, and aging time—are paramount for tailoring the properties of the resulting material. The protocols and data presented in this guide serve as a foundational resource for the rational design and synthesis of zinc-based materials for advanced applications.
References
- 1. Hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Problem with the solubility and Ksp of zinc hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 6. Sodium zincate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. brainly.in [brainly.in]
- 9. zinc hydroxide [chemister.ru]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. jacsdirectory.com [jacsdirectory.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. handbookofmineralogy.org [handbookofmineralogy.org]
- 17. handbookofmineralogy.org [handbookofmineralogy.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Zinc-Based Quantum Dots Utilizing Hydroxide-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of zinc-based quantum dots (QDs), with a particular focus on methods involving zinc hydroxide (B78521) as a key intermediate. While direct use of a zinc dihydroxide precursor is less common, many established protocols for zinc oxide (ZnO) QD synthesis rely on the in situ formation of zinc hydroxide species through the reaction of a zinc salt, such as zinc acetate (B1210297), with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). This guide will detail the experimental protocols, present key quantitative data from various studies, and visualize the underlying chemical pathways and experimental workflows.
Core Concepts and Reaction Mechanisms
The synthesis of ZnO quantum dots in solution often proceeds through a hydrolysis and condensation mechanism. When a zinc salt (e.g., zinc acetate dihydrate) is combined with a hydroxide source (e.g., KOH) in a solvent like methanol (B129727) or ethanol, a transient zinc hydroxide species is formed. This intermediate is often not a simple Zn(OH)₂, but can also exist as more complex soluble species like zincate ions (e.g., [Zn(OH)₄]²⁻) in the presence of excess hydroxide.[1] These intermediates then undergo condensation and dehydration upon heating to form ZnO nanocrystals. The size, and consequently the quantum-confined properties, of the resulting QDs can be tuned by controlling reaction parameters such as precursor concentrations, temperature, and reaction time.[2]
For the synthesis of zinc sulfide (B99878) (ZnS) quantum dots, the general principle involves the reaction of a zinc source with a sulfur source. In some aqueous synthesis routes, the pH, which is controlled by bases, plays a critical role in the reaction kinetics and the final properties of the QDs.[3] The controlled release of Zn²⁺ ions, sometimes mediated by complexing agents like ammonia (B1221849) which can also influence the formation of zinc hydroxide species, is crucial for obtaining small, monodisperse nanoparticles.[4]
Experimental Protocols for Zinc-Based Quantum Dot Synthesis
The following sections provide detailed experimental methodologies for the synthesis of ZnO and ZnS quantum dots, as derived from published research.
Synthesis of Zinc Oxide (ZnO) Quantum Dots
A common and effective method for synthesizing ZnO QDs is through the hydrolysis of zinc acetate dihydrate with a strong base in an alcoholic solvent.
Protocol 1: Methanolic Synthesis of ZnO QDs
This protocol is adapted from methodologies described in multiple sources.[2][5][6]
-
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Chloroform (B151607) (CHCl₃) (for purification/dispersion)
-
n-Butylamine (for stabilization, optional)
-
-
Procedure:
-
Prepare a 0.1 M to 0.15 M solution of zinc acetate dihydrate in methanol in a three-neck flask. For example, dissolve the appropriate amount of zinc acetate dihydrate in 75 mL of methanol.
-
Heat the zinc acetate solution to approximately 65 °C with continuous stirring.
-
In a separate flask, prepare a 0.4 M to 0.725 M solution of KOH in methanol. For instance, dissolve the required amount of KOH in 25 mL of methanol.
-
Add the KOH solution dropwise to the heated zinc acetate solution over a period of 10-15 minutes while stirring vigorously. The solution will likely become cloudy.
-
Continue the reaction at 60-65 °C for 1 to 3 hours. During this time, the cloudy solution may turn translucent as nanoparticles form.
-
After the reaction, allow the solution to cool to room temperature. Unwanted larger particles may be allowed to settle over several hours.
-
For purification, the nanoparticles can be precipitated by centrifugation and washed multiple times with a mixture of methanol and acetone, followed by redispersion in a suitable solvent like chloroform or n-butylamine.[2][6]
-
Protocol 2: Aqueous Synthesis of ZnO QDs
This protocol provides an alternative using water as the solvent.[7]
-
Materials:
-
Zinc nitrate (B79036) (Zn(NO₃)₂)
-
Potassium hydroxide (KOH)
-
Ethanol (for washing)
-
-
Procedure:
-
Prepare a 0.2 M aqueous solution of zinc nitrate (e.g., 0.595 g in an appropriate volume of distilled water).
-
Prepare a 0.4 M aqueous solution of KOH (e.g., 0.224 g in an appropriate volume of distilled water).
-
Mix the two solutions under continuous stirring at room temperature.
-
Centrifuge the resulting solution at 5,000 rpm for 30 minutes.
-
Wash the precipitate with ethanol.
-
The resulting product is then calcined at 600 °C for 5 hours to yield ZnO QDs.
-
Synthesis of Zinc Sulfide (ZnS) Quantum Dots
The synthesis of ZnS QDs often involves the reaction of a zinc salt with a sulfide source in the presence of a capping agent to control growth and provide stability.
Protocol 3: Aqueous Synthesis of PVP-Capped ZnS QDs
This method, adapted from Liu et al., utilizes polyvinylpyrrolidone (B124986) (PVP) as a stabilizer and ammonia to control the reaction rate.[4]
-
Materials:
-
Zinc chloride (ZnCl₂)
-
Sodium sulfide (Na₂S)
-
Polyvinylpyrrolidone (PVP)
-
Ammonia solution (NH₃·H₂O)
-
-
Procedure:
-
Prepare 1 mM aqueous solutions of ZnCl₂ and Na₂S.
-
In a reaction vessel, mix the ZnCl₂ solution with PVP and ammonia solution. The optimal volumetric ratios are reported as (PVP):(ZnCl₂) = 0.0167 and (NH₃):(ZnCl₂) = 1:300. The ammonia forms a complex with zinc ions, [Zn(NH₃)₄]²⁺, which allows for the slow release of Zn²⁺.
-
Add the 1 mM Na₂S solution to the zinc-containing mixture.
-
Maintain the reaction at 40 °C for 30 minutes.
-
The resulting ZnS QDs can be purified through centrifugation and washing.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of zinc-based quantum dots as reported in the literature.
Table 1: Synthesis Parameters and Properties of ZnO Quantum Dots
| Zinc Precursor | Base | Solvent | Temperature (°C) | Particle Size (nm) | Optical Bandgap (eV) | Emission Peak (nm) | Reference |
| Zn(CH₃COO)₂·2H₂O | KOH | Methanol | 65 | - | - | - | [2] |
| Zn(CH₃COO)₂·2H₂O | KOH | Methanol | 50 | 3.2 | - | - | [5] |
| Zn(CH₃COO)₂·2H₂O | KOH | Methanol | 60 | 4.0 | - | - | [5] |
| Zn(CH₃COO)₂·2H₂O | KOH | Methanol | 70 | 5.4 | - | - | [5] |
| Zn(CH₃COO)₂·2H₂O | KOH | Methanol | 60 | ~4.1 | 3.42 | - | [6] |
| Zn(C₄H₆O₄) | NaOH | - | - | 3.42 | 3.14 | - | [8] |
| Zn(NO₃)₂ | KOH | Water | Room Temp. then 600 (calcination) | 4.2 - 11 | - | - | [7] |
Table 2: Synthesis Parameters and Properties of ZnS Quantum Dots
| Zinc Precursor | Sulfur Source | Capping Agent | pH | Particle Size (nm) | Emission Peak (nm) | Reference |
| ZnCl₂ | Na₂S | PVP | - | - | ~395, ~470 | [4] |
| Zn(CH₃COO)₂ | Na₂S | Mercaptoacetic acid (MAA) | 12 | 10.51 | - | [3] |
| Zn(CH₃COO)₂ | Na₂S | Mercaptoethanol (ME) | 12 | 4.93 | - | [3] |
| Zn(CH₃COO)₂ | Na₂S | Cysteamine (CA) | 7 | 53.5 | - | [3] |
Visualizing the Synthesis Process
The following diagrams illustrate the logical workflow of ZnO and ZnS quantum dot synthesis.
Caption: Experimental workflow for the synthesis of ZnO quantum dots.
Caption: Workflow for the aqueous synthesis of ZnS quantum dots.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. technoarete.org [technoarete.org]
- 3. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization and evaluation of aqueous Zn-based quantum dots for bioapplications - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT04021A [pubs.rsc.org]
- 8. Synthesis and Characterization of Zinc Oxide Quantum Dots (QD) Using Acidic Precursor | CoLab [colab.ws]
"band gap energy of zinc dihydroxide thin films"
An In-depth Technical Guide on the Band Gap Energy of Zinc Dihydroxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc dihydroxide (Zn(OH)₂), a wide-band-gap semiconductor, is a material of significant interest in various scientific and technological fields, including as a precursor in the synthesis of zinc oxide (ZnO) thin films for optoelectronic applications and potentially in biomedical fields. The band gap energy (Eg) is a critical parameter that dictates the optical and electrical properties of Zn(OH)₂ thin films, influencing their potential applications. This guide provides a comprehensive overview of the band gap energy of zinc dihydroxide thin films, detailing synthesis methodologies, characterization techniques, and the influence of synthesis parameters on the resulting band gap.
Synthesis of Zinc Dihydroxide Thin Films and Reported Band Gap Energies
The band gap of zinc dihydroxide thin films can be influenced by the chosen synthesis method and its associated parameters. Various techniques have been employed to deposit Zn(OH)₂ thin films, often as an intermediate step in the fabrication of ZnO. Below is a summary of reported band gap values for Zn(OH)₂ thin films synthesized by different methods.
| Synthesis Method | Precursor Materials | Substrate | Reported Band Gap (eV) | Transition Type | Reference |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O), Ammonia (NH₄OH) | Stainless Steel | 3.35 | Direct | [1][2] |
| Chemical Bath Deposition | Zinc Sulfate (ZnSO₄), Potassium Hydroxide (B78521) (KOH), Ammonium Nitrate (NH₄NO₃) | Glass | 3.32 - 3.51 | Not Specified | [3] |
Note: The literature predominantly focuses on the conversion of Zn(OH)₂ to ZnO upon annealing. The band gap values reported here are for the as-deposited or low-temperature annealed films where the Zn(OH)₂ phase is present.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of Zn(OH)₂ thin films. This section outlines the experimental protocols for key synthesis and characterization techniques.
Synthesis Methodologies
The SILAR method is a versatile technique for depositing thin films at room temperature. It involves the sequential immersion of a substrate into cationic and anionic precursor solutions.
Experimental Protocol:
-
Precursor Preparation:
-
Cationic Solution: Prepare a solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water.
-
Anionic Solution (Reaction Medium): Prepare a separate beaker of deionized water, which can be heated to facilitate the reaction.
-
Complexing Agent: Ammonia (NH₄OH) is added to the cationic solution to form a zinc-ammonia complex, [Zn(NH₃)₄]²⁺.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., stainless steel, glass) ultrasonically in acetone, followed by ethanol (B145695) and deionized water, and then dry it.
-
-
Deposition Cycle:
-
Immerse the cleaned substrate into the cationic precursor solution for a specific duration (e.g., 20-30 seconds) to allow the adsorption of the zinc-ammonia complex.
-
Rinse the substrate in deionized water for a short duration (e.g., 5-10 seconds) to remove loosely bound ions.
-
Immerse the substrate into hot deionized water (e.g., 90°C) for a set time (e.g., 15-30 seconds) to induce a reaction, forming a layer of Zn(OH)₂.
-
Rinse the substrate again in room temperature deionized water to remove any unreacted species.
-
-
Film Growth:
-
Repeat the deposition cycle for a desired number of times to achieve the required film thickness.
-
-
Post-Deposition Treatment:
-
The as-deposited Zn(OH)₂ thin film can be air-dried. For conversion to ZnO, annealing at higher temperatures (e.g., 300°C) is typically performed.[4]
-
The sol-gel technique involves the creation of a colloidal suspension (sol) that is then deposited as a thin film and converted into a gel.
Experimental Protocol:
-
Sol Preparation:
-
Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in a solvent such as ethanol or isopropanol (B130326) with vigorous stirring.
-
Add a stabilizer, like monoethanolamine (MEA) or diethanolamine (B148213) (DEA), to the solution. The molar ratio of the stabilizer to the zinc precursor is a critical parameter.
-
Stir the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to obtain a clear and homogeneous sol.
-
Age the sol at room temperature for a period (e.g., 24 hours) before deposition.
-
-
Film Deposition:
-
Dip-Coating: Immerse the cleaned substrate into the sol and withdraw it at a constant speed.
-
Spin-Coating: Dispense the sol onto the substrate and spin it at a high speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).
-
-
Drying and Annealing:
-
Preheat the coated substrate at a low temperature (e.g., 100-225°C) to evaporate the solvent and organic residues.
-
Repeat the deposition and drying steps to achieve the desired film thickness.
-
Finally, anneal the film at a higher temperature. To obtain Zn(OH)₂, a low-temperature annealing step is required, while higher temperatures will lead to the formation of ZnO.[5][6][7]
-
Electrodeposition is a method where a thin film is deposited onto a conductive substrate from an electrolyte solution by applying an electrical potential.
Experimental Protocol:
-
Electrolyte Preparation:
-
Prepare an aqueous solution containing a zinc salt, such as zinc nitrate (Zn(NO₃)₂) or zinc chloride (ZnCl₂).
-
A supporting electrolyte, like potassium chloride (KCl), may be added to increase the conductivity of the solution.
-
-
Electrochemical Cell Setup:
-
Use a two or three-electrode system. In a typical setup, the substrate acts as the working electrode, a platinum wire or graphite (B72142) rod serves as the counter electrode, and a reference electrode (e.g., Ag/AgCl) is used for precise potential control.
-
-
Deposition Process:
-
Immerse the electrodes in the electrolyte.
-
Apply a constant cathodic potential or current to the working electrode. The reduction of nitrate or dissolved oxygen at the cathode locally increases the pH, leading to the precipitation of Zn(OH)₂ on the substrate surface.
-
-
Post-Deposition Treatment:
-
Rinse the deposited film with deionized water and dry it. As with other methods, annealing at elevated temperatures will convert the Zn(OH)₂ to ZnO.[8]
-
Characterization: Band Gap Energy Determination
The band gap energy of Zn(OH)₂ thin films is typically determined from optical absorption or transmission data obtained through UV-Visible (UV-Vis) spectroscopy.
Experimental Protocol:
-
UV-Vis Spectroscopy:
-
Place the Zn(OH)₂ thin film on the substrate in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorbance or transmittance spectrum over a specific wavelength range (e.g., 200-800 nm).
-
-
Tauc Plot Analysis:
-
The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg) where:
-
Convert the measured wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).
-
The absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (t) using the relation: α = 2.303 * A / t.
-
Plot (αhν)² versus hν for a direct band gap semiconductor or (αhν)¹/² versus hν for an indirect band gap semiconductor.
-
Extrapolate the linear portion of the plot to the energy axis (where (αhν)² or (αhν)¹/² = 0). The intercept on the energy axis gives the value of the band gap energy (Eg).[11][12][13]
-
Visualizations
Experimental Workflow for Band Gap Determination
Influence of Synthesis Parameters on Band Gap Energy
The band gap of Zn(OH)₂ thin films can be tuned by controlling various synthesis parameters. While direct studies on Zn(OH)₂ are limited, the principles observed for ZnO, its common derivative, provide valuable insights.
Conclusion
The band gap energy of zinc dihydroxide thin films is a tunable property that is highly dependent on the synthesis methodology and processing conditions. Techniques such as SILAR, sol-gel, and electrodeposition offer viable routes for the fabrication of these films. The band gap is typically determined using UV-Vis spectroscopy in conjunction with Tauc plot analysis. Further research into the direct synthesis and characterization of Zn(OH)₂ thin films will undoubtedly open up new possibilities for their application in various fields, from electronics to biomedicine. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this promising material.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of zinc hydroxide Zn(OH)2 thin film for high-performance supercapacitors using SILAR method | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Zinc Oxide Films Fabricated via Sol-Gel Method and Dip-Coating Technique–Effect of Sol Aging on Optical Properties, Morphology and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis Sol-Gel Derived Highly Transparent ZnO Thin Films for Optoelectronic Applications [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Tauc plot - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Dual Nature of Zinc Dihydroxide: A Technical Guide to its Amphoteric Behavior in Acidic and Alkaline Media
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the amphoteric properties of zinc dihydroxide, Zn(OH)₂, detailing its chemical behavior in both acidic and alkaline environments. This dual reactivity is pivotal in various scientific and pharmaceutical applications, including the design of pH-responsive drug delivery systems. This document outlines the fundamental chemical principles, presents detailed experimental protocols for quantitative analysis, and summarizes key physicochemical data.
Introduction: The Amphoteric Character of Zinc Dihydroxide
Zinc dihydroxide is a sparingly soluble inorganic compound that exhibits amphoterism, meaning it can react as both a base and an acid.[1] In the presence of an acid, it behaves as a base, neutralizing the acid to form a zinc salt and water. Conversely, in the presence of a strong base, it acts as a Lewis acid, dissolving to form a complex ion, the tetrahydroxozincate(II) ion.[2] This pH-dependent solubility is a critical characteristic exploited in various technological applications, notably in the pharmaceutical sciences for creating controlled-release drug formulations.[3][4][5]
Chemical Principles and Reactions
The amphoteric behavior of zinc dihydroxide is governed by its interactions with hydrogen ions (H⁺) in acidic media and hydroxide (B78521) ions (OH⁻) in alkaline media.
Reaction in Acidic Media
In an acidic environment, zinc dihydroxide acts as a Brønsted-Lowry base, accepting protons to neutralize the acid. For example, with hydrochloric acid (HCl), it dissolves to form the soluble salt zinc chloride (ZnCl₂) and water.[6]
Chemical Equation: Zn(OH)₂(s) + 2HCl(aq) → ZnCl₂(aq) + 2H₂O(l)
The net ionic equation for this reaction highlights the dissolution of the solid hydroxide: Zn(OH)₂(s) + 2H⁺(aq) → Zn²⁺(aq) + 2H₂O(l)
Reaction in Alkaline Media
In a strongly alkaline solution, such as aqueous sodium hydroxide (NaOH), zinc dihydroxide behaves as a Lewis acid by accepting electron pairs from hydroxide ions. This results in the formation of the soluble complex ion, tetrahydroxozincate(II), [Zn(OH)₄]²⁻.[2]
Chemical Equation: Zn(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--
The net ionic equation illustrates the formation of the complex ion: Zn(OH)₂(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq)
Quantitative Data Summary
The equilibrium constants associated with the dissolution and complex ion formation of zinc dihydroxide are crucial for predicting its behavior under varying pH conditions.
| Parameter | Symbol | Value | Reference |
| Solubility Product Constant | Ksp | 3.0 x 10⁻¹⁷ | [1] |
| Formation Constant of [Zn(OH)₄]²⁻ | Kf | 2.0 x 10¹⁵ | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the quantitative analysis of the amphoteric behavior of zinc dihydroxide.
Protocol 1: Determination of the Solubility Product (Ksp) of Zinc Dihydroxide
This protocol outlines the determination of Ksp by measuring the pH of a saturated solution of zinc dihydroxide.
Materials:
-
Zinc sulfate (B86663) (ZnSO₄) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.2 M)
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
-
Filtration apparatus (funnel, filter paper)
-
Volumetric flasks
Procedure:
-
Preparation of Zinc Dihydroxide Precipitate: In a 250 mL beaker, add 50 mL of 0.1 M ZnSO₄ solution. While stirring, slowly add 0.2 M NaOH solution dropwise until a white precipitate of Zn(OH)₂ is formed and no further precipitation is observed.
-
Preparation of Saturated Solution: Add approximately 100 mL of deionized water to the beaker containing the precipitate. Stir the mixture vigorously for 10-15 minutes to ensure the solution becomes saturated with Zn(OH)₂. Allow the solid to settle.
-
Filtration: Carefully filter the supernatant to remove any undissolved solid, collecting the clear filtrate.
-
pH Measurement: Measure the pH of the clear, saturated Zn(OH)₂ solution using a calibrated pH meter. Record the pH value.
-
Calculations:
-
Calculate the pOH from the measured pH: pOH = 14 - pH.
-
Determine the hydroxide ion concentration: [OH⁻] = 10^(-pOH).
-
From the stoichiometry of the dissolution equilibrium (Zn(OH)₂ ⇌ Zn²⁺ + 2OH⁻), the zinc ion concentration is [Zn²⁺] = 0.5 * [OH⁻].
-
Calculate the Ksp: Ksp = [Zn²⁺][OH⁻]² = (0.5 * [OH⁻]) * [OH⁻]² = 0.5 * [OH⁻]³.
-
Protocol 2: Titrimetric Analysis of Zinc Dihydroxide Solubility in Acidic and Basic Media
This protocol uses titration to quantify the amount of zinc dihydroxide that dissolves in acidic and basic solutions.
Materials:
-
Freshly prepared zinc dihydroxide precipitate (from Protocol 1)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 M)
-
Standardized EDTA (ethylenediaminetetraacetic acid) solution (0.01 M)
-
Eriochrome Black T indicator
-
pH 10 buffer solution (ammonia-ammonium chloride)
-
Beakers, burettes, pipettes, and conical flasks
Part A: Solubility in Acidic Medium
-
Add a known mass of freshly prepared and washed Zn(OH)₂ precipitate to a known volume of standardized 0.1 M HCl until the precipitate just dissolves completely.
-
The amount of dissolved Zn(OH)₂ is stoichiometrically equivalent to the amount of HCl consumed.
Part B: Solubility in Alkaline Medium
-
To a known mass of Zn(OH)₂ precipitate, add a known volume of standardized 1.0 M NaOH solution and stir until the precipitate dissolves completely, forming [Zn(OH)₄]²⁻.
-
Take a known volume of the resulting solution and add pH 10 buffer.
-
Add a few drops of Eriochrome Black T indicator.
-
Titrate the solution with standardized 0.01 M EDTA solution. The endpoint is marked by a color change from wine red to blue.
-
The concentration of the dissolved zinc complex, and thus the solubility of Zn(OH)₂ in the NaOH solution, can be calculated from the volume of EDTA used.[7]
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the chemical pathways and experimental logic described in this guide.
Caption: Reaction pathways of zinc dihydroxide in acidic and alkaline media.
Caption: Workflow for the experimental determination of Ksp for Zn(OH)2.
Relevance in Drug Development
The amphoteric nature of zinc dihydroxide and related zinc compounds is increasingly being harnessed in the field of drug development, particularly for pH-responsive drug delivery systems.[8][9] Layered zinc hydroxide (LZH) nanoparticles can intercalate anionic drugs between their layers.[8] In the acidic environment of tumor tissues or specific cellular compartments, the LZH structure can dissolve, triggering the release of the encapsulated drug.[9] This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic side effects. The pH-dependent solubility of zinc-based carriers like zinc-organic frameworks (MOFs) also allows for the controlled release of pharmaceuticals in response to specific physiological pH changes.[3][4][5]
Conclusion
The amphoteric behavior of zinc dihydroxide is a fundamental property that dictates its reactivity and solubility in different chemical environments. A thorough understanding of the underlying principles, supported by robust quantitative data and experimental validation, is essential for leveraging this property in scientific research and pharmaceutical innovation. The pH-dependent nature of zinc dihydroxide offers a powerful tool for the design of smart materials, particularly in the development of targeted and controlled drug delivery systems.
References
- 1. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. hiranuma.com [hiranuma.com]
- 8. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Zinc Dihydroxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 20427-58-1
This technical guide provides an in-depth overview of zinc dihydroxide (Zn(OH)₂), a compound of significant interest in pharmaceutical and biomedical research. This document outlines its chemical and physical properties, details common experimental protocols for its synthesis and characterization, and explores its applications in drug delivery and topical formulations, supported by biocompatibility and cytotoxicity data.
Core Chemical and Physical Properties
Zinc dihydroxide, also known as zinc hydroxide (B78521), is an inorganic compound with the chemical formula Zn(OH)₂.[1][2][3][4] It exists as a white, amorphous, or crystalline solid and is practically insoluble in water.[1][5] A key characteristic of zinc dihydroxide is its amphoteric nature, meaning it can react with both acids and strong bases.[1][2][4]
| Property | Value | References |
| CAS Number | 20427-58-1 | [1][2] |
| Molecular Formula | H₂O₂Zn | [1] |
| Molecular Weight | 99.39 g/mol | [1] |
| Appearance | White, gelatinous or amorphous solid | [1] |
| Density | 3.05 g/cm³ | [2] |
| Melting Point | 125 °C (decomposes) | [2][5] |
| Solubility in Water | Slightly soluble | [1][5] |
| pH | 8.88 (in a 1 mM, 10 mM, or 100 mM solution) | [5] |
Experimental Protocols
Synthesis of Zinc Dihydroxide via Precipitation
A common and straightforward method for synthesizing zinc dihydroxide is through a precipitation reaction.[1] This protocol is widely used due to its simplicity and scalability.
2.1.1. Materials:
-
Soluble zinc salt (e.g., zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂))
-
Strong base (e.g., sodium hydroxide (NaOH))
-
Deionized water
-
Beakers
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
2.1.2. Procedure:
-
Prepare a solution of a soluble zinc salt (e.g., 0.5 M ZnSO₄) in deionized water.
-
In a separate beaker, prepare a solution of a strong base (e.g., 1.0 M NaOH).
-
Slowly add the base solution dropwise to the zinc salt solution while stirring continuously.
-
A white, gelatinous precipitate of zinc dihydroxide will form. The balanced chemical equation for this reaction is: ZnSO₄(aq) + 2NaOH(aq) → Zn(OH)₂(s) + Na₂SO₄(aq).[1]
-
Continue stirring for a period to ensure complete reaction and aging of the precipitate.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the purified zinc dihydroxide precipitate in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.[6]
Characterization Methods
To ensure the successful synthesis and determine the properties of the resulting zinc dihydroxide, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the synthesized material.[7]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the zinc dihydroxide.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, confirming the presence of hydroxide ions.[7]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the compound.
Applications in Drug Development
Zinc dihydroxide and its derivatives, particularly in nanoparticle form, are gaining attention in the field of drug development due to their biocompatibility and versatile properties.
Drug Delivery Systems
Layered zinc hydroxide (LZH) has been investigated as a vehicle for drug delivery.[8][9] Its layered structure allows for the intercalation of drug molecules, offering the potential for controlled and targeted drug release.[8][9] This can help to reduce the side effects associated with conventional therapeutics.[8][9]
Topical Formulations
Zinc compounds, including zinc dihydroxide, have a long history of use in topical dermatological preparations.[10] Zinc dihydroxide's absorbent properties make it a valuable ingredient in creams, ointments, and surgical dressings.[11][12] It can help to manage wound exudate and soothe skin irritations.[11]
Biocompatibility and Cytotoxicity
The biocompatibility of zinc-based materials is a critical factor for their use in biomedical applications. Studies have shown that zinc and its alloys generally exhibit good biocompatibility.[13][14] However, the cytotoxicity of zinc compounds is often dose-dependent.[15]
| Cell Line | Material | Concentration | Viability/Effect | Reference |
| Human Periodontal Fibroblast Cells (HPFCs) | Zinc Hydroxide Chloride Nanosheets | 1 and 2 mg/ml | >90% viability | [15] |
| HPFCs | Zinc Hydroxide Chloride Nanosheets | 4 mg/ml | ~55% viability | [15] |
| HPFCs | Zinc Hydroxide Chloride Nanosheets | 8 mg/ml | ~45% viability | [15] |
| L929 and Saos-2 cells | Zn-4Ag alloy | Undiluted extracts | Decreased viability and proliferation | [16] |
| L929 cells | Pure Zinc | N/A | Cytotoxicity grade 0-1 | [16] |
It is important to note that the cytotoxicity can be influenced by factors such as particle size, shape, and the specific cell line being tested.[17] For instance, zinc phosphate (B84403) has been shown to significantly enhance the biocompatibility of zinc implants compared to zinc oxide or zinc dihydroxide.[14]
Role in Cellular Signaling
While specific signaling pathways directly modulated by zinc dihydroxide are not extensively detailed in the literature, the broader role of zinc as a signaling molecule is well-established.[18][19][20][21] Zinc ions (Zn²⁺) can act as intracellular and extracellular signaling factors, regulating a variety of cellular signaling pathways.[18][19] This includes influencing the function of numerous proteins such as transcription factors and enzymes.[18] The release of zinc ions from zinc-containing compounds can impact these signaling cascades.
Conclusion
Zinc dihydroxide is a versatile inorganic compound with a well-established chemical profile and a growing number of applications in the biomedical and pharmaceutical fields. Its ease of synthesis, amphoteric nature, and biocompatibility make it a promising candidate for drug delivery systems and topical therapeutic formulations. Further research into its specific interactions with cellular signaling pathways will likely uncover new opportunities for its application in drug development.
References
- 1. Zinc Hydroxide: Structure, Preparation, Properties & Uses [vedantu.com]
- 2. Zinc Hydroxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. Zinc Hydroxide Formula: Definition, Structure, Properties, Uses [pw.live]
- 5. Zinc hydroxide | 20427-58-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of zinc hydroxide nanocrystals and application as a new electrochemical sensor for determination of selected sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. deascal.com [deascal.com]
- 13. Biocompatibility and biodegradation studies of a commercial zinc alloy for temporary mini-implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility and photoinactivation evaluation of zinc hydroxide chloride nanosheets against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of Biodegradable Zinc and Its Alloys: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zinc Signals in Cellular Functions and Disorders | Semantic Scholar [semanticscholar.org]
- 21. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Zinc Dihydroxide as a Precursor for ZnO Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) nanoparticles are of significant interest in various scientific and industrial fields, including drug delivery, bioimaging, and antimicrobial applications, due to their unique physicochemical properties.[1] A common and effective route to synthesize ZnO nanoparticles is through the use of a zinc dihydroxide (Zn(OH)₂) precursor. This method is advantageous due to its relative simplicity and cost-effectiveness.[1] This document provides detailed application notes and protocols for the synthesis of ZnO nanoparticles using zinc dihydroxide as a precursor, with a focus on the precipitation method.
The synthesis process generally involves two key stages: first, the precipitation of zinc dihydroxide from a zinc salt solution using a precipitating agent, and second, the thermal decomposition (calcination) of the zinc dihydroxide to form zinc oxide nanoparticles.[2] The characteristics of the final ZnO nanoparticles, such as size, shape, and crystallinity, are highly dependent on various experimental parameters during both stages.[1]
Signaling Pathways and Logical Relationships
The synthesis of ZnO nanoparticles from a zinc salt precursor via a zinc dihydroxide intermediate can be visualized as a sequential process. The following diagram illustrates the key steps and the transformation of chemical species.
Caption: Chemical transformation pathway from zinc salt to ZnO nanoparticles.
Experimental Workflow: Precipitation Method
The following diagram outlines the typical experimental workflow for the synthesis of ZnO nanoparticles using the precipitation method, starting from the precursor solutions to the final characterization.
Caption: Experimental workflow for ZnO nanoparticle synthesis via precipitation.
Detailed Experimental Protocols
Method 1: Co-Precipitation using Zinc Acetate (B1210297) and Sodium Hydroxide (B78521)
This protocol is a widely used method for synthesizing ZnO nanoparticles.[2]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Burette or dropping funnel
-
Centrifuge
-
Oven
-
Muffle furnace
Protocol:
-
Precursor Solution Preparation: Dissolve zinc acetate dihydrate in deionized water to achieve a final concentration of 0.2 M with continuous stirring.[2]
-
Precipitating Agent Preparation: Prepare a 0.4 M sodium hydroxide solution in deionized water.[2]
-
Precipitation: Slowly add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[2] The reaction is: Zn(CH₃COO)₂ + 2NaOH → Zn(OH)₂↓ + 2CH₃COONa.
-
Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.[2]
-
Washing:
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain zinc dihydroxide powder.[2]
-
Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours. This step converts the Zn(OH)₂ to ZnO nanoparticles through dehydration (Zn(OH)₂ → ZnO + H₂O).[2]
-
Characterization: The synthesized ZnO nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and crystallite size, Transmission Electron Microscopy (TEM) for particle size and morphology, and UV-Vis Spectroscopy to determine the optical properties and band gap.[3][4]
Method 2: Precipitation using Zinc Nitrate (B79036) and Urea (B33335)
This method utilizes urea as a precipitating agent, which decomposes upon heating to provide a gradual release of hydroxide ions.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Protocol:
-
Precursor Solution Preparation: Dissolve 0.5 M of zinc nitrate in 50 ml of distilled water with constant stirring for 30 minutes.
-
Precipitating Agent Preparation: Prepare a 1 M urea solution in 50 ml of distilled water with constant stirring for 30 minutes.
-
Precipitation: Add the urea solution dropwise into the zinc nitrate solution while vigorously stirring at 70°C for 2 hours to facilitate the complete growth of nanoparticles. The urea decomposes to form ammonia (B1221849) and carbon dioxide, which then react with water to produce ammonium (B1175870) and hydroxide ions, leading to the precipitation of a zinc-containing precursor.
-
Washing: Centrifuge the resulting white precursor product at 8000 rpm for 10 minutes and wash it with distilled water to remove any impurities.
-
Calcination: Calcine the obtained product at 500°C in a muffle furnace for 3 hours.
Quantitative Data Summary
The properties of the synthesized ZnO nanoparticles are highly dependent on the synthesis parameters. The following tables summarize quantitative data from various studies.
Table 1: Influence of Synthesis Parameters on ZnO Nanoparticle Properties (Precipitation Method)
| Zinc Precursor | Precipitating Agent | Calcination Temperature (°C) | Average Crystallite Size (nm) | Band Gap (eV) | Reference |
| Zinc Chloride | Sodium Hydroxide | 400 | ~5.37 | - | [3] |
| Zinc Acetate | Sodium Hydroxide | 450 | 20-30 | - | [5] |
| Zinc Nitrate | Urea | 500 | 30-50 | 3.27 | |
| Zinc Acetate Dihydrate | Sodium Hydroxide | 600 | 3.29 | - | [6] |
Table 2: Characterization Data of ZnO Nanoparticles from Different Methods
| Synthesis Method | Precursors | Particle Size (nm) | Morphology | Reference |
| Co-precipitation | Zinc Acetate, Sodium Hydroxide | 11-20 | Pseudo-spherical | [7] |
| Hydrothermal | Zinc Nitrate, Sodium Hydroxide | 9-12 (width) | Cylinder-shaped pores | [7] |
| Solvothermal | Zinc Acetate, Potassium Hydroxide | 7.4 ± 1.2 | Uniform, highly dispersed | [4] |
| Sol-gel | Zinc Acetate, Oxalic Acid | - | Spherical | [8] |
Applications in Drug Development
ZnO nanoparticles synthesized from zinc dihydroxide precursors have shown great promise in the field of drug development. Their applications include:
-
Drug Delivery: ZnO nanoparticles can be used as carriers for targeted drug delivery.[7] Their high surface area allows for efficient drug loading, and their pH-sensitive dissolution in acidic tumor microenvironments enables controlled drug release.
-
Antibacterial Agents: ZnO nanoparticles exhibit broad-spectrum antibacterial activity, making them suitable for incorporation into antimicrobial coatings and formulations.[9]
-
Bioimaging: The inherent fluorescence of ZnO nanoparticles allows for their use as imaging agents to track their distribution in biological systems.[10]
-
Anticancer Therapy: ZnO nanoparticles have demonstrated selective cytotoxicity towards cancer cells, suggesting their potential as therapeutic agents themselves.
Conclusion
The use of zinc dihydroxide as a precursor offers a versatile and straightforward approach to the synthesis of ZnO nanoparticles. By carefully controlling the experimental parameters of the precipitation and subsequent calcination steps, the physicochemical properties of the resulting nanoparticles can be tailored for specific applications in research, drug development, and beyond. The protocols and data presented in these application notes provide a solid foundation for researchers to produce and characterize ZnO nanoparticles for their desired applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 4. Synthesis and Characterization of Zinc Oxide Nanoparticles with Small Particle Size Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Journey of Zinc Oxide Nanoparticles (ZnO-NPs) toward Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of zinc oxide nanoparticles for therapeutic applications - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Photocatalytic Degradation of Pollutants using Zinc Dihydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing presence of organic pollutants in wastewater from industrial and agricultural sources poses a significant threat to the environment and human health. Photocatalysis has emerged as a promising advanced oxidation process for the degradation of these recalcitrant compounds. Among various photocatalysts, zinc-based materials, particularly zinc dihydroxide (Zn(OH)₂) and its composites with zinc oxide (ZnO), have garnered considerable attention due to their high photocatalytic activity, non-toxicity, and cost-effectiveness.[1][2] This document provides detailed application notes and experimental protocols for the use of zinc dihydroxide in the photocatalytic degradation of organic pollutants.
Principle of Photocatalysis
The photocatalytic activity of zinc dihydroxide, often in conjunction with zinc oxide, is initiated by the absorption of photons with energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers then migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂⁻•). These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler, less harmful substances like carbon dioxide and water. The presence of surface hydroxyl groups on ZnO/Zn(OH)₂ nanoparticles enhances the anchoring of pollutant molecules and facilitates electron transfer reactions, thereby improving degradation efficiency.[1][2]
Data Presentation
The efficiency of photocatalytic degradation of various organic pollutants using zinc dihydroxide-based materials is influenced by several factors, including the type of pollutant, catalyst dosage, initial pollutant concentration, and pH of the solution. The following tables summarize quantitative data from various studies.
Table 1: Photocatalytic Degradation of Organic Dyes
| Pollutant | Catalyst | Catalyst Dosage | Initial Pollutant Concentration | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Sunset Yellow | ZnO/Zn(OH)₂ | 1 mg/mL | 20 µg/mL | 6 | 120 | >92 (after 6 cycles) | [1][2] |
| Rhodamine B | ZnO | Not Specified | Not Specified | 10 | 40 | 100 | [3] |
| Rhodamine B | ZnO | Not Specified | Not Specified | Not Specified | 200 | 98 | [4] |
| Methyl Orange | ZnO | 200 mg/L | 20 mg/L | 6.7 | 120 | 65 | [5] |
| Methyl Orange | LC/ZnO | 500 mg/L | 15 mg/L | 2-12 | 30 | ~97 | [6] |
| Malachite Green | J. adhatoda/ZnO | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Photocatalytic Degradation of Phenolic Compounds
| Pollutant | Catalyst | Catalyst Dosage | Initial Pollutant Concentration | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Phenol | ZnO | 8 g/L | 100 mg/L | Not Specified | 105 | 77.15 | [8] |
| 4-Nitrophenol (B140041) | ZnO | 1.5 g/L | Not Specified | 5 | 60 | 79.9 | [9] |
| 2,4-Dichlorophenol | 5% Cu-ZnO | Not Specified | Not Specified | 3 | 270 | 82 | [10] |
| 2,4-Dichlorophenol | 5% Ag-ZnO | Not Specified | Not Specified | 3 | 270 | 79 | [10] |
Experimental Protocols
Protocol 1: Synthesis of ZnO/Zn(OH)₂ Hybrid Nanoparticles by Precipitation Method
This protocol describes a simple and effective method for synthesizing ZnO/Zn(OH)₂ hybrid nanoparticles.[1][2]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Ammonia (B1221849) solution (NH₄OH)
-
Ethanolamine
-
Hydrochloric acid (HCl, 1.0 M)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
Oven
-
Ultrasonic bath
Procedure:
-
Synthesis of ZnO Nanoparticles:
-
Prepare a solution of zinc nitrate in ethanolamine.
-
Add ammonia solution dropwise to the zinc nitrate solution while stirring vigorously to precipitate ZnO nanoparticles.
-
Continue stirring for a specified period to ensure complete reaction.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the washed precipitate in an oven at 100°C.
-
-
Formation of ZnO/Zn(OH)₂ Hybrid Nanoparticles:
-
Disperse the as-synthesized ZnO nanoparticles in an excess of 1.0 M aqueous HCl.
-
Place the suspension in an ultrasonic bath for one hour at room temperature to facilitate surface protonation.
-
Separate the ZnO/Zn(OH)₂ nanoparticles by centrifugation.
-
Wash the nanoparticles with distilled water to remove excess acid.
-
Dry the final product in an oven at 100°C.
-
Protocol 2: Photocatalytic Degradation of Organic Pollutants
This protocol outlines the general procedure for evaluating the photocatalytic activity of zinc dihydroxide-based materials for the degradation of organic pollutants in an aqueous solution.
Materials:
-
Synthesized ZnO/Zn(OH)₂ photocatalyst
-
Target organic pollutant (e.g., Sunset Yellow, Phenol, Rhodamine B, Methyl Orange)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Equipment:
-
Photoreactor equipped with a UV lamp (e.g., 365 nm) or a solar simulator
-
Magnetic stirrer
-
Reaction vessel (e.g., beaker)
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration system
-
pH meter
Procedure:
-
Preparation of Pollutant Solution:
-
Prepare a stock solution of the target organic pollutant in deionized water.
-
Dilute the stock solution to the desired initial concentration for the experiment (e.g., 20 µg/mL for Sunset Yellow).
-
-
Photocatalytic Reaction:
-
Add a specific amount of the ZnO/Zn(OH)₂ photocatalyst to the pollutant solution in the reaction vessel (e.g., 1 mg/mL).
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Place the suspension in the dark and stir for a period (e.g., 60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.
-
Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
-
Monitoring of Degradation:
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.
-
Immediately separate the photocatalyst from the solution by centrifugation or filtration to stop the reaction.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the pollutant using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
-
The concentration can be determined from the absorbance values using a calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of zinc dihydroxide photocatalyst and its application in the degradation of pollutants.
Photocatalytic Degradation Mechanism
Caption: Mechanism of photocatalytic degradation of organic pollutants using a zinc dihydroxide-based photocatalyst.
References
- 1. Frontiers | ZnO/Zn(OH)2 nanoparticles and self-cleaning coatings for the photocatalytic degradation of organic pollutants [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of Rhodamine B by zinc oxide nanoparticles synthesized using the leaf extract of Cyanometra ramiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. mdpi.com [mdpi.com]
- 7. Green synthesis of ZnO nanoparticles using Justicia adhatoda for photocatalytic degradation of malachite green and reduction of 4-nitrophenol - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08632E [pubs.rsc.org]
- 8. Analysis of Photocatalytic Degradation of Phenol by Zinc Oxide Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of an organic pollutant by zinc oxide – solar process - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.aip.org [pubs.aip.org]
Application of Zinc Hydroxide in Gas Sensing Devices: Notes and Protocols
Introduction
Zinc hydroxide (B78521) (Zn(OH)₂) serves as a crucial precursor material in the fabrication of highly sensitive and selective gas sensing devices. While not typically used as the active sensing material in its pure hydroxide form for chemoresistive gas sensors, its utility lies in its role as an intermediate in the synthesis of various zinc oxide (ZnO) nanostructures.[1][2] The thermal decomposition of Zn(OH)₂ into ZnO allows for the creation of porous, high-surface-area morphologies that are essential for efficient gas sensor performance.[2] This document provides detailed application notes and protocols for researchers and scientists on the use of Zn(OH)₂ in the development of ZnO-based gas sensors, summarizing key performance data and illustrating experimental workflows and sensing mechanisms. While the focus is on Zn(OH)₂ as a precursor, instances of related hydroxide-containing compounds used directly as sensing materials will also be noted.
I. Synthesis of ZnO Nanostructures via a Zn(OH)₂ Precursor Route
The morphology of the final ZnO nanostructure, which significantly influences its gas sensing properties, can be controlled by the synthesis conditions of the initial Zn(OH)₂ precipitate.[1] Common methods for synthesizing Zn(OH)₂ as a precursor include precipitation and hydrothermal techniques.
Experimental Protocol 1: Synthesis of ZnO Nanosheets from a Zn(OH)₂/Zn₅(CO₃)₂(OH)₆ Precursor
This protocol describes a method to synthesize porous ZnO nanosheets, which have shown high sensitivity to ethanol (B145695), by annealing a hydrozincite [Zn₅(CO₃)₂(OH)₆] precursor.[3][4]
1. Materials:
-
Zinc Acetate (B1210297) Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ammonium (B1175870) Carbonate ((NH₄)₂CO₃)
-
Deionized (DI) water
-
Ethanol
2. Procedure:
-
Precursor Synthesis:
-
Prepare a 0.5 M aqueous solution of zinc acetate dihydrate.
-
Prepare a 1.5 M aqueous solution of ammonium carbonate.
-
Slowly add the zinc acetate solution to the ammonium carbonate solution under vigorous stirring.
-
A white precipitate of a zinc carbonate hydroxide hydrate (B1144303) precursor will form.
-
Continue stirring the mixture for 1-2 hours at room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with DI water and then with ethanol to remove any unreacted ions.
-
Dry the precipitate in an oven at 60-80 °C for several hours.
-
-
Calcination to form ZnO:
-
Place the dried precursor powder in a ceramic crucible.
-
Calcine the powder in a muffle furnace at a temperature of around 300 °C in air for 2-4 hours.[3][4] This step decomposes the zinc carbonate hydroxide hydrate precursor into porous ZnO nanosheets. The phase transition from Zn(OH)₂-containing precursors to ZnO creates a porous structure with a high surface-to-volume ratio.[2]
-
II. Fabrication of a Chemiresistive Gas Sensor
Once the ZnO nanomaterial is synthesized, it is used to fabricate the sensing element of the gas sensor. A common method is to create a paste or slurry of the material and coat it onto a ceramic tube or a flat substrate with pre-patterned electrodes.[3][4]
Experimental Protocol 2: Thick Film Sensor Fabrication
1. Materials and Equipment:
-
Synthesized ZnO nanopowder
-
Organic binder (e.g., terpineol, polyvinylidene fluoride (B91410) (PVDF))[4]
-
Alumina (B75360) (Al₂O₃) tube or flat alumina substrate with pre-printed electrodes (e.g., Au or Pt)[3][4]
-
Small brush or screen printer
-
Tube furnace
2. Procedure:
-
Paste Formation:
-
Mix the synthesized ZnO nanopowder with a small amount of the organic binder to form a homogeneous paste or slurry.[4]
-
-
Coating the Substrate:
-
Drying and Sintering:
-
Dry the coated sensor in an oven at a low temperature (e.g., 100-150 °C) for about 30 minutes to evaporate the solvent.
-
Place the sensor in a tube furnace and anneal at a higher temperature (e.g., 300-450 °C) for 1-2 hours.[3][4] This step serves to burn out the organic binder and improve the stability and adhesion of the sensing film to the substrate.
-
III. Gas Sensing Performance of ZnO-Based Sensors
The performance of a gas sensor is evaluated based on several key parameters, including its sensitivity (or response), selectivity, response time, and recovery time at a specific operating temperature. Zinc oxide is an n-type semiconductor, and its gas sensing mechanism is based on the change in its electrical resistance upon interaction with oxidizing or reducing gases.[5][6]
Sensing Mechanism
In air, oxygen molecules adsorb on the surface of the n-type ZnO and trap free electrons from its conduction band, forming chemisorbed oxygen species (O₂⁻, O⁻, or O²⁻, depending on the temperature).[7] This creates an electron-depleted layer, known as the space-charge layer, which increases the sensor's resistance.[5] When a reducing gas (e.g., ethanol, H₂, CO) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band.[8] This process reduces the width of the space-charge layer and, consequently, decreases the sensor's resistance. For oxidizing gases (e.g., NO₂), the opposite effect occurs; more electrons are trapped from the conduction band, further increasing the sensor's resistance.[2]
Quantitative Data Presentation
The following tables summarize the performance of various ZnO nanostructures, often synthesized from hydroxide-containing precursors, for the detection of different gases.
Table 1: Performance of ZnO-Based Gas Sensors for Various Gases
| Target Gas | ZnO Morphology | Operating Temp. (°C) | Concentration (ppm) | Response (Ra/Rg or Rg/Ra) | Response/Recovery Time (s) | Reference |
| Ethanol | Porous Nanosheets | 300 | 100 | ~110 (Ra/Rg) | Fast | [3][4] |
| Ethanol | Hexagonal Nanoplates | 300 | Not Specified | ~2x higher than nanorods | Not Specified | [3][4] |
| NO₂ | Flower-like Nanostructures | 200 | 0.5 - 10 | Higher than nanoparticles | Not Specified | [3] |
| NO₂ | CuO-ZnO Composite | 350 | 5 | Enhanced vs pure ZnO | Not Specified | [2] |
| n-Butanol | Nanoflakes | 330 | Not Specified | High Sensitivity & Selectivity | Not Specified | [3] |
| Acetone | Pd-decorated Nanosheets | Not Specified | Not Specified | Excellent Sensitivity & Selectivity | Not Specified | [3][4] |
| LPG | Nanosheet-like | Not Specified | Not Specified | Max Avg. Sensitivity: 7.81 MΩ/min | Not Specified | [9] |
Note: Ra is the resistance in air, and Rg is the resistance in the target gas. For reducing gases, the response is typically Ra/Rg; for oxidizing gases, it is Rg/Ra.
IV. Application of Hydroxide-Containing Zinc Compounds
While Zn(OH)₂ is primarily a precursor, some studies have explored the use of related zinc hydroxide compounds directly for gas sensing.
Zn(OH)F for NO₂ Sensing
A notable example is the use of zinc hydroxide fluoride (Zn(OH)F) nanorods for nitrogen dioxide (NO₂) detection. A sensor based on Zn(OH)F nanorods synthesized via a microwave-assisted hydrothermal process demonstrated a very high response of 63.4 towards 1.3 ppm of NO₂ at a relatively low operating temperature of 100 °C.[10] This performance was significantly higher than that of a sensor based on caltrop-like ZnO.[10] The Zn(OH)F nanorods also showed excellent selectivity against H₂, C₂H₅OH, NH₃, toluene, and acetone.[10]
Table 2: Performance of Zn(OH)F-Based Gas Sensor
| Target Gas | Sensing Material | Operating Temp. (°C) | Concentration (ppm) | Response (Rg/Ra) | Selectivity | Reference |
| NO₂ | Zn(OH)F Nanorods | 100 | 1.3 | 63.4 | Excellent vs. H₂, C₂H₅OH, NH₃, Toluene, Acetone | [10] |
V. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow from precursor synthesis to gas sensor testing.
Caption: Workflow for ZnO gas sensor development.
Gas Sensing Mechanism Diagram
This diagram illustrates the chemoresistive sensing mechanism of an n-type semiconductor like ZnO.
Caption: ZnO n-type semiconductor gas sensing mechanism.
References
- 1. Growth Mechanisms of ZnO Micro-Nanomorphologies and Their Role in Enhancing Gas Sensing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Zinc Oxide Nanostructures for NO2 Gas–Sensor Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Sensor Application of Zinc Oxide [ebrary.net]
- 7. Gas Sensors Based on Semiconductor Metal Oxides Fabricated by Electrospinning: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Zinc Dihydroxide as an Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc compounds have long been recognized for their broad-spectrum antimicrobial properties. Among these, zinc dihydroxide [Zn(OH)₂], and its related hydroxide-containing counterparts, are gaining attention for their potential applications in various fields, including medicine and materials science. The antimicrobial efficacy of these compounds is primarily attributed to the release of zinc ions (Zn²⁺) and the generation of reactive oxygen species (ROS), which induce cellular stress and damage in microorganisms.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of zinc dihydroxide and related zinc hydroxide (B78521) compounds as antimicrobial agents. While data specifically on pure zinc dihydroxide is limited, this document draws upon findings from closely related compounds such as zinc oxide (a dehydrated form of zinc dihydroxide), calcium zinc hydroxide, and zinc hydroxide nitrate (B79036) to provide a comprehensive overview.
Mechanism of Antimicrobial Action
The antimicrobial activity of zinc dihydroxide and related zinc compounds is multifaceted and involves several key mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Zinc compounds can catalyze the formation of highly reactive chemical species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻).[1][2] These ROS induce oxidative stress, leading to damage of cellular components like proteins, lipids, and DNA, ultimately resulting in microbial cell death.[1]
-
Release of Zinc Ions (Zn²⁺): The dissolution of zinc compounds releases Zn²⁺ ions, which can disrupt essential cellular processes in microorganisms.[3] These ions can interfere with enzymatic activity, disrupt protein function, and compete with essential metal ions, leading to metabolic inhibition and cell death.[1][3]
-
Cell Membrane Disruption: Zinc compounds, particularly in nanoparticulate form, can interact electrostatically with the negatively charged microbial cell membrane.[3] This interaction can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell lysis.[3][4]
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial efficacy of various zinc compounds against a range of microorganisms. It is important to note that the activity is highly dependent on the specific compound, particle size, and the microbial species being tested.
Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Compounds
| Compound | Microorganism | MIC | Reference |
| Zinc Oxide Nanoparticles (ZnO-NPs) | Staphylococcus aureus | 2.5 mM (for 20 nm particles) | [5] |
| ZnO-NPs | Escherichia coli | 0.04 - 0.08 mg/mL | [6] |
| ZnO-NPs | Pseudomonas aeruginosa | 0.04 mg/mL | [6] |
| ZnO-NPs | Salmonella typhi | 0.08 mg/mL | [6] |
| Calcium Zinc Hydroxide [CaZn₂(OH)₆·2H₂O] | Aspergillus niger | 156 - 1250 µg/mL | [7] |
| Calcium Zinc Hydroxide [CaZn₂(OH)₆·2H₂O] | Penicillium oxalicum | 156 - 1250 µg/mL | [7] |
| ZnO-Calcium Hydroxide Mixture (1:1) | Enterococcus faecalis | > 0.0045 ± 0.0030 mg/µL | [8] |
| ZnO-Calcium Hydroxide Mixture (2:1) | Enterococcus faecalis | > 0.0045 ± 0.0030 mg/µL | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of Zinc Compounds
| Compound | Microorganism | MBC | Reference |
| ZnO-NPs | Staphylococcus aureus | 7.81 µg/mL | [9] |
| ZnO-NPs | Escherichia coli | 62.5 µg/mL | [9] |
| ZnO-NPs | Beta-lactam-resistant K. pneumoniae | 0.2 mg/mL | [6] |
| ZnO-NPs | Beta-lactam-resistant P. aeruginosa | 0.24 mg/mL | [6] |
| Calcium Zinc Hydroxide [CaZn₂(OH)₆·2H₂O] | Various Fungi | 156 - 1250 µg/mL | [7] |
| ZnO-Calcium Hydroxide Mixture (1:1) | Enterococcus faecalis | > 0.0065 ± 0.0022 mg/µL | [8] |
Table 3: Zone of Inhibition (ZOI) of Zinc Compounds
| Compound | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| ZnO-NPs (20 nm) | Staphylococcus aureus | 20 mM | 26 | [10] |
| ZnO-NPs (50 nm) | Staphylococcus aureus | 20 mM | 22 | [10] |
| Graphene Oxide/Zinc Hydroxide (75 wt. %) | Bacillus megaterium | Not Specified | Increased vs. pristine GO | [11] |
| Graphene Oxide/Zinc Hydroxide (75 wt. %) | Escherichia coli | Not Specified | Increased vs. pristine GO | [11] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Dihydroxide Nanoparticles (Precipitation Method)
This protocol describes a common method for synthesizing zinc dihydroxide, which can be a precursor to zinc oxide nanoparticles.[12]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution under vigorous stirring at room temperature.
-
A white precipitate of zinc dihydroxide will form. Continue stirring for 2 hours to ensure a complete reaction.
-
Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.
-
Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting zinc dihydroxide powder in an oven at 60°C for 12 hours.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][13]
Materials:
-
Synthesized zinc dihydroxide or other zinc compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the zinc compound in a suitable solvent (e.g., sterile deionized water, DMSO). Sonication may be required to ensure a uniform dispersion.
-
In a 96-well plate, perform two-fold serial dilutions of the zinc compound stock solution in the appropriate broth to achieve a range of concentrations.
-
Add a standardized inoculum of the test microorganism to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the zinc compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[6]
Protocol 3: Determination of Zone of Inhibition by Agar (B569324) Well Diffusion
This method provides a qualitative assessment of the antimicrobial activity of a substance.[13]
Materials:
-
Synthesized zinc dihydroxide or other zinc compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
-
Ruler or calipers
Procedure:
-
Evenly spread the standardized microbial inoculum over the surface of an MHA plate using a sterile cotton swab.
-
Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Carefully add a known concentration of the zinc compound dispersion into each well.
-
Include a negative control (solvent only) and a positive control (a known antibiotic) in separate wells.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the zinc compound on the viability of mammalian cells.
Materials:
-
Human cell line (e.g., HEK-293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized zinc dihydroxide or other zinc compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the zinc compound dispersed in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the zinc compound to the cells. Include untreated cells as a control.
-
Incubate the plate for another 24 or 48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the treated cells relative to the untreated control cells.
Visualizations
Caption: Proposed mechanism of antimicrobial action for zinc dihydroxide.
Caption: General experimental workflow for evaluating zinc dihydroxide as an antimicrobial agent.
References
- 1. youtube.com [youtube.com]
- 2. Review on Zinc Oxide Nanoparticles: Antibacterial Activity and Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanism of Anti-bacterial Activity of Zinc Oxide Nanoparticle Against Carbapenem-Resistant Acinetobacter baumannii [frontiersin.org]
- 5. Evaluation of the Antimicrobial Activity of ZnO Nanoparticles against Enterotoxigenic Staphylococcus aureus [mdpi.com]
- 6. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antimicrobial effects of zinc oxide-calcium hydroxide mixture fillers: determining the ideal mixture ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antimicrobial Activity of ZnO Nanoparticles against Enterotoxigenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and Antibiofilm Activity of Green-Synthesized Zinc Oxide Nanoparticles Against Multidrug-Resistant Escherichia coli Isolated from Retail Fish [mdpi.com]
- 13. Synthesis, Characterization and Antimicrobial Activity of Zinc Oxide Nanoparticles against Selected Waterborne Bacterial and Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrodeposition of Zinc Dihydroxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zinc dihydroxide (Zn(OH)₂) thin films via electrodeposition. Zinc dihydroxide films are of growing interest in various fields, including as precursors for zinc oxide (ZnO) nanomaterials, in sensors, and for biomedical applications due to their biocompatibility. The following sections detail two primary electrochemical methods for the preparation of Zn(OH)₂ thin films: direct cathodic deposition and a two-step cathodic/anodic process.
Method 1: Direct Cathodic Electrodeposition
This method relies on the electrochemical generation of hydroxide (B78521) ions (OH⁻) at the cathode surface in the presence of zinc ions, leading to the precipitation of Zn(OH)₂ directly onto the substrate.
Underlying Principles and Reactions
The key reaction in this process is the reduction of a precursor species, typically nitrate (B79036) ions (NO₃⁻) or dissolved oxygen, to produce hydroxide ions. This localized increase in pH at the electrode surface causes the precipitation of Zn(OH)₂ from the zinc salt in the electrolyte.
The primary reactions are as follows:
-
Nitrate Reduction: NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻
-
Oxygen Reduction: O₂ + 2H₂O + 4e⁻ → 4OH⁻
-
Precipitation: Zn²⁺ + 2OH⁻ → Zn(OH)₂ (s)
The resulting Zn(OH)₂ film is often amorphous and can be converted to crystalline ZnO through thermal annealing if desired.[1]
Experimental Protocol
-
Substrate Preparation:
-
Begin with a conductive substrate such as Indium Tin Oxide (ITO) coated glass, Fluorine-doped Tin Oxide (FTO) coated glass, or a metal foil (e.g., stainless steel).
-
Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Electrolyte Preparation:
-
Prepare an aqueous solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O). A typical concentration is 0.05 M.[1]
-
Ensure the pH of the solution is around 6-7.
-
-
Electrochemical Setup:
-
Use a standard three-electrode electrochemical cell.
-
The prepared substrate serves as the working electrode.
-
A platinum wire or graphite (B72142) rod can be used as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.
-
-
Electrodeposition Parameters:
-
Connect the electrodes to a potentiostat.
-
Apply a constant cathodic potential in the range of -0.8 V to -1.2 V vs. Ag/AgCl.[1]
-
Carry out the deposition at room temperature.
-
The deposition time can be varied from 10 to 60 minutes to control the film thickness.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the film gently with deionized water to remove any residual electrolyte.
-
Dry the film in air or under a gentle stream of nitrogen.
-
For conversion to ZnO, anneal the film at temperatures between 200°C and 350°C for 1 hour in air.[1]
-
Quantitative Data Summary: Direct Cathodic Electrodeposition
| Parameter | Value | Substrate | Reference |
| Electrolyte | 0.05 M Zn(NO₃)₂ | FTO | [1] |
| Applied Potential | -1.2 V vs. Ag/AgCl | FTO | [1] |
| Temperature | Room Temperature | FTO | [1] |
| Annealing Temp. | 350°C for 1 hour | FTO | [1] |
Method 2: Two-Step Cathodic/Anodic Electrodeposition
This approach involves the initial cathodic deposition of a metallic zinc layer, followed by its anodic oxidation to form zinc dihydroxide.
Underlying Principles and Reactions
This method separates the deposition of zinc from its conversion to zinc dihydroxide, offering a different level of control over the film's properties.
The reactions for this two-step process are:
-
Step 1 (Cathodic): Zn²⁺ + 2e⁻ → Zn (s)
-
Step 2 (Anodic): Zn (s) + 2OH⁻ → Zn(OH)₂ (s) + 2e⁻
Experimental Protocol
-
Substrate Preparation:
-
Prepare a graphite rod or other suitable conductive substrate as described in Method 1.
-
-
Step 1: Cathodic Deposition of Zinc Metal
-
Electrolyte: Prepare an aqueous solution containing 0.001 M zinc sulfate (B86663) (ZnSO₄) and 0.01 M boric acid (B(OH)₃) as a supporting electrolyte. The pH should be around 4.5.[2]
-
Electrochemical Setup: Use the same three-electrode setup as in Method 1.
-
Deposition: Apply a constant potential of -1.78 V vs. SCE for 210 seconds to deposit a thin film of metallic zinc.[2]
-
After deposition, rinse the electrode with deionized water.
-
-
Step 2: Anodic Oxidation to Zinc Dihydroxide
-
Electrolyte: Prepare a buffer solution with a pH of 7.[2]
-
Electrochemical Setup: Use the zinc-coated electrode as the working electrode in the fresh buffer solution with the same counter and reference electrodes.
-
Oxidation: Apply a constant anodic potential of +0.1 V vs. SCE for 360 seconds to oxidize the metallic zinc film into zinc dihydroxide.[2]
-
-
Post-Deposition Treatment:
-
Rinse the final Zn(OH)₂ film with deionized water.
-
Dry in air.
-
Quantitative Data Summary: Two-Step Cathodic/Anodic Electrodeposition
| Parameter | Step 1: Zn Deposition | Step 2: Zn(OH)₂ Conversion | Substrate | Reference |
| Electrolyte | 0.001 M ZnSO₄ + 0.01 M B(OH)₃ (pH 4.5) | Buffer Solution (pH 7) | Graphite Rod | [2] |
| Applied Potential | -1.78 V vs. SCE | +0.1 V vs. SCE | Graphite Rod | [2] |
| Duration | 210 seconds | 360 seconds | Graphite Rod | [2] |
| Temperature | Room Temperature | Room Temperature | Graphite Rod | [2] |
Characterization of Zinc Dihydroxide Thin Films
The properties of the electrodeposited Zn(OH)₂ films can be assessed using various analytical techniques.
| Technique | Observation | Significance |
| Scanning Electron Microscopy (SEM) | Reveals the surface morphology. Films can be compact and amorphous or composed of nanoflakes.[1][3] | Morphology influences the film's surface area and its suitability for different applications. |
| X-ray Diffraction (XRD) | Confirms the crystalline structure. Can be used to distinguish between amorphous and crystalline phases of Zn(OH)₂ and its conversion to ZnO upon annealing.[3] | Provides information on the material's phase and purity. |
| Optical Absorption Spectroscopy | Determines the optical band gap. For Zn(OH)₂, a direct band gap of around 3.35 eV has been reported.[3] | Important for optoelectronic applications. |
Visualizing the Processes
Signaling Pathways and Chemical Reactions
Caption: Chemical reactions in electrodeposition of Zn(OH)₂.
Experimental Workflow
Caption: General workflow for electrodeposition.
References
The Pivotal Role of Zinc Dihydroxide in Alkaline Zinc Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the critical role of zinc dihydroxide (Zn(OH)₂) in the performance and chemistry of alkaline zinc batteries. Zinc dihydroxide is a key intermediate species that dictates several aspects of battery function, from discharge and charge characteristics to failure mechanisms such as passivation and dendrite formation. These notes detail the underlying electrochemical processes, provide quantitative data on relevant parameters, and offer detailed protocols for the experimental investigation of zinc dihydroxide in a laboratory setting.
Introduction to Zinc Dihydroxide in Alkaline Zinc Batteries
In alkaline zinc batteries, the anode reaction involves the oxidation of zinc. This process does not directly form the more commonly known zinc oxide (ZnO). Instead, zinc initially dissolves in the concentrated alkaline electrolyte (typically potassium hydroxide (B78521), KOH) to form soluble zincate ions, primarily tetrahydroxozincate ([Zn(OH)₄]²⁻). Zinc dihydroxide then precipitates when the concentration of zincate ions exceeds its solubility limit in the electrolyte.[1][2]
The formation and dissolution of zinc dihydroxide are central to the battery's operation. During discharge, the formation of a porous Zn(OH)₂ layer is a necessary step preceding the formation of the final discharge product, ZnO. However, under certain conditions, this layer can become dense and non-porous, leading to passivation of the electrode surface. This passivation layer inhibits further discharge by blocking the transport of ions and electrons, ultimately causing premature cell failure.[1][3]
Physicochemical Data of Zinc Species in Alkaline Electrolytes
The behavior of zinc dihydroxide is intrinsically linked to its solubility in the alkaline electrolyte, which is influenced by factors such as KOH concentration and temperature. The following tables summarize key quantitative data gathered from various studies.
Table 1: Solubility of Zinc Oxide (as a proxy for zincate concentration) in KOH Solutions at Room Temperature
| KOH Concentration (M) | Saturated ZnO Concentration (M) |
| 7 | 0.6 |
| 13.5 | 1.7 |
Source: Adapted from ACS Applied Energy Materials.[4]
Table 2: Limiting Current Density for Zinc Deposition in Various KOH-ZnO Electrolytes
| Electrolyte Composition | Limiting Current Density (mA cm⁻²) |
| 7 M KOH + 0.6 M ZnO | -33.8 |
| 13.5 M KOH + 0.6 M ZnO | -17.7 |
| 13.5 M KOH + 1.7 M ZnO | -42.6 |
Source: Adapted from ACS Applied Energy Materials.[4]
Signaling Pathways and Logical Relationships
The interplay between zinc, zincate, and zinc dihydroxide in an alkaline electrolyte is a dynamic process. The following diagrams illustrate these relationships.
Experimental Protocols
To investigate the role of zinc dihydroxide, several electrochemical and analytical techniques are employed. Below are detailed protocols for key experiments.
Synthesis of Zinc Dihydroxide Nanoparticles
This protocol describes a simple precipitation method for synthesizing zinc dihydroxide.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Beakers, magnetic stirrer, and filter paper
Procedure:
-
Prepare a solution of zinc nitrate by dissolving a specific molar amount in deionized water.
-
Prepare a separate solution of potassium hydroxide in deionized water. The molar ratio of OH⁻ to Zn²⁺ is critical and is typically controlled to be around 1.6 to achieve the desired zinc hydroxide nitrate precursor which can then be converted to zinc dihydroxide.[5][6]
-
Under vigorous stirring, slowly add the KOH solution to the zinc nitrate solution.
-
A white precipitate of zinc hydroxide will form.[7] Continue stirring for a set period, for example, 10 minutes, to ensure a complete reaction.[5][6]
-
Filter the precipitate using filter paper and wash it several times with deionized water to remove any unreacted salts.
-
Dry the resulting zinc dihydroxide powder in a vacuum oven at a low temperature (e.g., 60°C) to avoid decomposition to zinc oxide.
Electrochemical Characterization using Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the oxidation and reduction processes of the zinc electrode, including the formation and dissolution of zinc dihydroxide.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode: Zinc foil or a zinc-plated inert substrate
-
Counter electrode: Platinum foil or mesh
-
Reference electrode: Mercury/mercuric oxide (Hg/HgO) electrode
-
Electrolyte: Aqueous KOH solution of desired concentration (e.g., 5.3 M or 7 M)[8]
Procedure:
-
Assemble the three-electrode cell with the zinc working electrode, platinum counter electrode, and Hg/HgO reference electrode.
-
Fill the cell with the deaerated KOH electrolyte. Deaeration by bubbling nitrogen gas through the electrolyte is recommended to remove dissolved oxygen.[8]
-
Set the parameters on the potentiostat. A typical potential window for studying zinc in alkaline media is from -1.6 V to -1.0 V vs. Hg/HgO.[9]
-
Set the scan rate, for example, 10 mV/s.[9]
-
Run the cyclic voltammogram for a desired number of cycles. The resulting plot of current versus potential will show peaks corresponding to the oxidation of zinc to zincate and the subsequent reduction of zincate back to zinc metal. The formation of passivation layers can be inferred from changes in the peak currents and potentials over multiple cycles.
Gravimetric Analysis using Electrochemical Quartz Crystal Microbalance (EQCM)
EQCM is a highly sensitive technique that can detect minute mass changes on the electrode surface in real-time, providing direct evidence for the formation and dissolution of species like zinc dihydroxide.
Equipment:
-
EQCM instrument with a potentiostat
-
Quartz crystal coated with a zinc thin film (working electrode)
-
Counter electrode (e.g., zinc plate) and reference electrode (e.g., Hg/HgO)
-
Electrochemical cell for EQCM
-
Electrolyte: Aqueous KOH solution, potentially saturated with ZnO[10]
Procedure:
-
Prepare the zinc-coated quartz crystal. A thin film of zinc (e.g., 420 nm) can be deposited onto a gold-coated quartz crystal via sputtering.[10]
-
Assemble the EQCM cell with the zinc-coated crystal, counter, and reference electrodes.
-
Introduce the electrolyte into the cell.
-
Monitor the resonant frequency of the quartz crystal. A decrease in frequency corresponds to an increase in mass on the electrode surface.
-
Apply an electrochemical potential program, such as a cyclic voltammogram or a potentiostatic hold, to induce the formation or dissolution of zinc dihydroxide.
-
Simultaneously record the mass change (from the frequency shift) and the electrochemical current. This allows for the correlation of mass changes with specific electrochemical reactions.
Determination of Zincate Solubility
Understanding the solubility of zincate is crucial as it dictates the point at which zinc dihydroxide will precipitate.
Materials and Equipment:
-
Various concentrations of KOH solutions
-
Zinc oxide (ZnO) powder
-
Stirring hot plate
-
Filtration apparatus (e.g., syringe filters)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc concentration measurement
Procedure:
-
Prepare a series of KOH solutions with different molar concentrations.
-
To each KOH solution, add an excess of ZnO powder.
-
Stir the solutions at a constant temperature (e.g., 25°C or 60°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, filter the solutions to remove the undissolved ZnO powder.
-
Dilute the filtered, saturated zincate solutions to a concentration range suitable for analysis by ICP-OES or AAS.
-
Measure the zinc concentration in the diluted solutions.
-
Calculate the original concentration of dissolved zinc (zincate) in each of the KOH solutions.
Conclusion
Zinc dihydroxide plays a multifaceted and critical role in the electrochemistry of alkaline zinc batteries. While its formation is a necessary part of the discharge process, its accumulation and transformation into a dense, passivating layer of zinc oxide is a primary failure mechanism. A thorough understanding of the formation, dissolution, and precipitation of zinc dihydroxide, facilitated by the experimental protocols outlined in these notes, is essential for the development of longer-lasting and more reliable alkaline zinc batteries. By carefully controlling factors such as electrolyte concentration and discharge rate, it is possible to mitigate the negative effects of zinc dihydroxide and enhance battery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous zinc ion batteries: focus on zinc metal anodes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00022A [pubs.rsc.org]
- 3. Passivation of Zinc Anodes in KOH Electrolytes | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
Application Notes and Protocols for the Synthesis of Zinc Dihydroxide Nanosheets for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of zinc dihydroxide [Zn(OH)₂] nanosheets and their application in various catalytic processes. The information is curated for professionals in research and development who require precise methodologies and comparative data for the synthesis and evaluation of these nanomaterials.
Introduction to Zinc Dihydroxide Nanosheets in Catalysis
Zinc dihydroxide nanosheets are two-dimensional nanomaterials that have garnered significant interest in the field of catalysis due to their high surface area, abundance of active sites, and unique electronic properties. These nanosheets serve as efficient catalysts or catalyst supports in a variety of chemical transformations, including photocatalytic degradation of organic pollutants, electrocatalytic water splitting for hydrogen production (Oxygen Evolution Reaction - OER), and the reduction of nitroaromatics. The performance of Zn(OH)₂ nanosheets is intrinsically linked to their morphology, crystal structure, and surface chemistry, which can be precisely controlled through various synthesis techniques.
Synthesis Protocols for Zinc Dihydroxide Nanosheets
Several methods have been developed for the synthesis of zinc dihydroxide nanosheets, each offering distinct advantages in controlling the material's properties. Below are detailed protocols for three common synthesis routes: hydrothermal, microwave-assisted, and surfactant-assisted synthesis.
Hydrothermal Synthesis Protocol
The hydrothermal method is a widely used technique for synthesizing crystalline nanomaterials from aqueous solutions under high temperature and pressure.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve 0.1 M of a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O) in deionized water.
-
Prepare a separate 0.2 M solution of a precipitating agent (e.g., sodium hydroxide (B78521), NaOH).
-
-
Precipitation:
-
Slowly add the NaOH solution dropwise to the zinc nitrate solution under vigorous stirring at room temperature. A white precipitate of zinc dihydroxide will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 120°C and 180°C for a duration of 6 to 24 hours. The specific temperature and time will influence the nanosheet morphology and thickness.
-
-
Product Recovery and Washing:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at 60-80°C overnight.
-
Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis offers a rapid and energy-efficient route to produce zinc dihydroxide nanosheets with uniform morphology.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O).
-
Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Mixture:
-
Place the zinc acetate solution in a microwave-safe reaction vessel.
-
Add the NaOH solution to the zinc acetate solution while stirring to form a milky suspension.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave synthesis reactor.
-
Irradiate the mixture at a specific power (e.g., 500-800 W) for a short duration (e.g., 5-30 minutes). The reaction temperature is typically controlled between 100°C and 150°C.
-
-
Product Recovery and Washing:
-
After the reaction, cool the vessel to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
-
Drying:
-
Dry the nanosheets in a vacuum oven at 60°C.
-
Surfactant-Assisted Synthesis Protocol
This method allows for precise control over the morphology and thickness of the nanosheets by using a surfactant as a soft template.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution containing 0.05 M zinc nitrate (Zn(NO₃)₂) and 0.05 M hexamethylenetetramine (HMTA).
-
-
Surfactant Layer Formation:
-
In a separate container, dissolve an anionic surfactant such as sodium dodecyl sulfate (B86663) (SDS) in an organic solvent (e.g., chloroform) to form a dilute solution (e.g., 1 mg/mL).
-
Carefully spread the surfactant solution onto the surface of the aqueous precursor solution to form a monolayer at the air-water interface.
-
-
Nanosheet Growth:
-
Place the entire setup in an oven at a controlled temperature, typically between 70°C and 90°C, for several hours (e.g., 2-6 hours). The Zn(OH)₂ nanosheets will grow at the surfactant-water interface.
-
-
Product Collection:
-
The nanosheets can be transferred to a substrate by carefully dipping and withdrawing the substrate through the interface.
-
-
Washing and Drying:
-
Gently rinse the collected nanosheets with deionized water and ethanol to remove residual surfactant and precursors.
-
Allow the nanosheets to air dry or dry under a gentle stream of nitrogen.
-
Catalytic Applications and Performance Data
Zinc dihydroxide nanosheets and their calcined form, zinc oxide (ZnO) nanosheets, exhibit excellent performance in various catalytic applications.
Photocatalytic Degradation of Organic Pollutants
ZnO/Zn(OH)₂ nanocomposites are effective photocatalysts for the degradation of organic dyes under UV or solar irradiation. The mechanism involves the generation of highly reactive oxygen species (ROS) that mineralize the organic pollutants.
Experimental Protocol for Photocatalysis:
-
Catalyst Suspension: Disperse a known amount of the synthesized nanosheets (e.g., 50 mg) in an aqueous solution of the target organic pollutant (e.g., 100 mL of 10 ppm Methylene Blue).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a UV lamp or simulated solar light under continuous stirring.
-
Monitoring the Reaction: At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ)/C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order rate equation: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.
Quantitative Performance Data for Photocatalysis:
| Catalyst System | Target Pollutant | Irradiation Source | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| ZnO/Zn(OH)₂ | Sunset Yellow | 365 nm UV light | >92% (after 6 cycles) | 2.9 × 10⁻² | [1] |
| Ag/ZnO Nanohybrid | 4-Nitrophenol (B140041) | Ultrasonic Energy | - | 0.418 | [2] |
Electrocatalytic Oxygen Evolution Reaction (OER)
Zinc-based layered double hydroxide (LDH) nanosheets, which share structural similarities with zinc dihydroxide, are promising electrocatalysts for the OER, a key reaction in water splitting for hydrogen production.
Experimental Protocol for OER:
-
Electrode Preparation: Prepare a catalyst ink by dispersing the synthesized nanosheets in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion). Drop-cast the ink onto a conductive substrate (e.g., glassy carbon electrode, nickel foam) and dry to form the working electrode.
-
Electrochemical Measurements: Perform electrochemical tests in a three-electrode setup with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Hg/HgO) in an alkaline electrolyte (e.g., 1 M KOH).
-
Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (typically 10 mA/cm²).
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope, which provides insights into the reaction mechanism. The Tafel equation is given by η = b log|j| + a, where b is the Tafel slope.
Quantitative Performance Data for OER:
| Catalyst System | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Zn-Co-LDH Nanosheets | Alkaline | ~540 | - | [3] |
| ZnFe LDH@NiCoS/NF | Alkaline | 284.8 | 85.7 | [4] |
| ZnTe Nanospheres | 1 M KOH | 210 | 62 | [5] |
| Zn₀.₂Co₀.₈OOH | - | - | - | [6] |
Note: Data for pure Zn(OH)₂ nanosheets is limited; the table presents data for related zinc-based materials to provide a comparative context.
Catalytic Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a model reaction to evaluate the catalytic activity of nanomaterials.
Experimental Protocol for 4-Nitrophenol Reduction:
-
Reaction Setup: In a quartz cuvette, mix an aqueous solution of 4-nitrophenol with a freshly prepared aqueous solution of a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). The solution will turn yellow due to the formation of the 4-nitrophenolate (B89219) ion.
-
Catalyst Addition: Add a small amount of the synthesized zinc dihydroxide nanosheet catalyst to the solution.
-
Monitoring the Reaction: Immediately monitor the decrease in the absorbance of the 4-nitrophenolate ion peak (around 400 nm) using a UV-Vis spectrophotometer. The appearance of a new peak corresponding to 4-aminophenol (around 300 nm) can also be monitored.
-
Kinetic Analysis: The reaction is typically considered to follow pseudo-first-order kinetics due to the large excess of NaBH₄. The rate constant (k) can be determined from the slope of the plot of ln(Aₜ/A₀) versus time, where A₀ and Aₜ are the absorbances at time 0 and t, respectively.
Quantitative Performance Data for 4-Nitrophenol Reduction:
| Catalyst System | Reducing Agent | Reaction Time | Rate Constant (k) (min⁻¹) | Reference |
| AgNPs/ZHL Hybrids | NaBH₄ | < 4 min | - | [7] |
| Cu₁Ni₂Al-LDH/rGO | NaBH₄ | - | - | [8] |
Visualizations: Workflows and Mechanisms
Experimental Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for zinc dihydroxide nanosheets.
Photocatalytic Degradation Mechanism
Caption: Mechanism of photocatalytic degradation of organic pollutants.
Oxygen Evolution Reaction (OER) Mechanism (General)
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. moscow.sci-hub.cat [moscow.sci-hub.cat]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory Study of Oxygen Evolution Reaction Mechanism on Rare Earth Sc-Doped Graphene [mdpi.com]
Characterization of Zinc Dihydroxide Using X-ray Diffraction: Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the characterization of zinc dihydroxide [Zn(OH)₂] using powder X-ray diffraction (PXRD). It outlines detailed experimental protocols, presents key crystallographic data for various polymorphs and related compounds, and illustrates the principles and workflow of XRD analysis. This guide is intended to assist in the phase identification, purity assessment, and structural analysis of zinc dihydroxide, a compound of interest in pharmaceutical and materials science applications.
Introduction
Zinc dihydroxide [Zn(OH)₂] is an inorganic compound with several polymorphic forms, the most common being the orthorhombic ε-phase known as wülfingite. It serves as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles, which are widely used in drug delivery, medical imaging, and as antimicrobial agents. The specific crystal structure and phase purity of the initial Zn(OH)₂ can significantly influence the properties of the final ZnO product.
X-ray diffraction (XRD) is a powerful non-destructive technique for the characterization of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, it is possible to determine its crystal structure, identify the phases present, and quantify various microstructural properties such as crystallite size and strain. This application note details the protocols for using XRD to characterize zinc dihydroxide and its related layered hydroxide (B78521) structures.
Experimental Protocols
A successful XRD analysis relies on proper sample preparation and appropriate instrument settings. The following protocol provides a standardized procedure for the analysis of zinc dihydroxide powders.
Sample Preparation
Proper sample preparation is critical to obtain high-quality, reproducible XRD data. The goal is to present a flat, smooth surface of a randomly oriented powder to the X-ray beam.
-
Grinding: The as-synthesized zinc dihydroxide sample should be gently ground using an agate mortar and pestle to a fine, homogenous powder. This reduces particle size and minimizes preferred orientation effects.
-
Mounting: The fine powder is then mounted onto a sample holder. A common method is top-loading the powder into the well of a sample holder.
-
Place the powder into the shallow well.
-
Use a clean glass microscope slide to gently press and flatten the powder, ensuring the surface is flush with the top of the holder. This precise height alignment is crucial for accurate 2θ peak positions.
-
For very small sample amounts (a few milligrams), a zero-background sample holder, typically a single crystal of silicon cut at a specific angle, is recommended to minimize background noise.[1]
-
Instrument and Data Collection Parameters
The following are typical instrument settings for the powder XRD analysis of inorganic compounds like zinc dihydroxide on a modern diffractometer.
| Parameter | Typical Setting | Notes |
| X-ray Source | Cu Kα | λ = 1.5406 Å |
| Generator Voltage | 40 kV | Standard for many laboratory instruments.[1] |
| Generator Current | 40 mA | Paired with 40 kV for optimal X-ray flux.[1] |
| Goniometer Scan Type | Coupled TwoTheta/Theta | The most common configuration for powder diffraction.[1] |
| 2θ Scan Range | 5° to 70° | This range covers the most characteristic peaks for zinc hydroxide phases. |
| Step Size | 0.02° | A common increment for publication-quality data.[1] |
| Scan Speed / Dwell Time | 0.5 to 2 seconds/step | Slower speeds (longer dwell times) improve the signal-to-noise ratio. |
| Optics | Bragg-Brentano geometry | Standard focusing geometry for powder diffractometers. |
Data Presentation: Crystallographic Data
The primary output of an XRD experiment is a diffractogram showing diffraction intensity versus the 2θ angle. The peak positions are characteristic of the crystal lattice, allowing for phase identification by comparison to reference databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
Below are tables summarizing the crystallographic data for common zinc dihydroxide polymorphs and related layered zinc hydroxide compounds.
Table 1: Crystallographic Data for Zinc Dihydroxide Polymorphs
| Compound Name | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | PDF Card No. |
| Wülfingite (ε-phase) | ε-Zn(OH)₂ | Orthorhombic | P2₁2₁2₁ | a = 8.490, b = 5.162, c = 4.917, α=β=γ=90 | ICSD #50447 |
| Orthorhombic Zn(OH)₂ | Zn(OH)₂ | Orthorhombic | P2₁2₁2₁ | a = 4.79, b = 5.04, c = 8.54, α=β=γ=90[2] | - |
| Beta-phase | β-Zn(OH)₂ | Trigonal | - | - | 24-1444[3] |
Table 2: Crystallographic Data for Layered Zinc Hydroxide Compounds
| Compound Name | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | PDF Card No. |
| Zinc Hydroxide Dihydrate | Zn₅(OH)₁₀·2H₂O | Monoclinic | C2/c | a = 15.342, b = 6.244, c = 10.989, β = 100.86[1][4] | - |
| Zinc Hydroxide Nitrate | Zn₅(OH)₈(NO₃)₂·2H₂O | - | - | Basal spacing ~9.9 Å | 24-1460[5] |
| Amine Zinc Hydroxide Nitrate | --INVALID-LINK--₂ | Monoclinic | C2/m | a = 20.781, b = 6.215, c = 5.495, β = 92.24[6] | - |
Table 3: Characteristic XRD Peaks for Wülfingite (ε-Zn(OH)₂)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity |
| 20.2 | 4.407 | 100 |
| 20.94 | 4.250 | 80 |
| 25.07 | 3.280 | 100 |
| 27.23 | 3.212 | 80 |
| 27.83 | 2.727 | 80 |
| 32.97 | - | - |
Source: Data compiled from multiple sources referencing the wülfingite structure.[2][7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the characterization of zinc dihydroxide using XRD, from sample synthesis to final data analysis.
Caption: Experimental workflow for XRD analysis of zinc dihydroxide.
Principle of X-ray Diffraction
This diagram outlines the fundamental principles governing X-ray diffraction by a crystalline material, as described by Bragg's Law.
Caption: Logical relationship of Bragg's Law in XRD.
Data Analysis and Interpretation
-
Phase Identification: The collected diffraction pattern should be compared with standard patterns from the ICDD Powder Diffraction File (PDF). Software such as MATCH! or HighScore can be used to identify the crystalline phases present in the sample by matching the experimental peak positions (2θ) and relative intensities to the reference data.[9] The presence of peaks that do not match the expected zinc dihydroxide phase may indicate impurities or the formation of other phases like ZnO or zinc carbonate hydroxide.[10]
-
Lattice Parameter Refinement: For a known phase, Rietveld refinement can be performed. This method involves fitting the entire experimental diffraction pattern with a calculated theoretical profile based on the crystal structure model (space group, atomic positions, lattice parameters). This refinement provides highly accurate lattice parameters.
-
Crystallite Size and Microstrain: The broadening of diffraction peaks can be related to the size of the coherently scattering domains (crystallites) and the presence of lattice strain. The Scherrer equation is a simple method to estimate the crystallite size, while more advanced methods like the Williamson-Hall plot can separate the contributions of size and strain to the peak broadening. Sharper diffraction peaks generally indicate higher crystallinity and larger crystallite sizes.[1][4]
Conclusion
X-ray diffraction is an indispensable tool for the characterization of zinc dihydroxide. By following the standardized protocols for sample preparation and data collection outlined in this note, researchers can reliably identify the polymorphic form of Zn(OH)₂, assess its phase purity, and determine key structural parameters. This information is crucial for controlling the quality of Zn(OH)₂ as a precursor and for understanding its influence on the properties of derived materials, thereby supporting advancements in drug development and materials science.
References
- 1. mcgill.ca [mcgill.ca]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase Identification with XRD and its Procedure [globalsino.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: SEM and TEM Analysis of Zinc Dihydroxide Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zinc dihydroxide (Zn(OH)₂) with various morphologies and their subsequent analysis using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Introduction
Zinc dihydroxide is a versatile material with applications in various fields, including catalysis, sensors, and as a precursor for zinc oxide nanoparticles. Its physical and chemical properties are highly dependent on its morphology, including particle size, shape, and crystal structure. Therefore, accurate characterization of Zn(OH)₂ morphology is crucial for its application. SEM and TEM are powerful techniques for visualizing and quantifying the morphological features of nanomaterials. This document outlines protocols for synthesizing zinc dihydroxide with different morphologies and preparing them for SEM and TEM analysis.
Synthesis of Zinc Dihydroxide with Controlled Morphology
The morphology of zinc dihydroxide can be controlled by adjusting the synthesis parameters such as precursors, temperature, and additives. Below are protocols for synthesizing different morphologies of Zn(OH)₂.
Synthesis of Zinc Dihydroxide Nanostrands
This protocol is adapted from a method involving the reaction of zinc nitrate (B79036) with aminoethanol.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Aminoethanol (H₂NCH₂CH₂OH)
-
Ultrapure water
Protocol:
-
Prepare a 4 mM aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 2.4 mM aqueous solution of aminoethanol.
-
In a clean beaker, place 5 mL of the 4 mM zinc nitrate solution.
-
While stirring with a magnetic stirrer, add 5 mL of the 2.4 mM aminoethanol solution to the zinc nitrate solution.
-
Continue stirring and allow the reaction to age for 30 minutes.
-
After the aging time, filter the resulting white precipitate (zinc dihydroxide nanostrands).
-
Wash the precipitate with ultrapure water to remove any unreacted precursors.
-
Dry the sample for further characterization.
Synthesis of Zinc Dihydroxide Nanocrystals
This protocol describes a two-step, template- and surfactant-free method.[2][3]
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ammonia (B1221849) solution (25%)
-
Deionized water
Protocol:
-
Dissolve zinc acetate dihydrate in deionized water to form a clear solution.
-
Slowly add ammonia solution dropwise to the zinc acetate solution under constant stirring. A white precipitate of zinc hydroxide (B78521) will form.
-
Continue adding ammonia solution until the precipitate redissolves, forming a clear solution of zinc-ammonia complex, indicating the formation of [Zn(NH₃)₄]²⁺.
-
Heat the clear solution at a controlled temperature (e.g., 80°C) for a specific duration. Zinc dihydroxide nanocrystals will precipitate out of the solution.
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the nanocrystals thoroughly with deionized water and then with ethanol (B145695).
-
Dry the final product in an oven at a low temperature (e.g., 60°C).
Experimental Protocols for SEM and TEM Analysis
Proper sample preparation is critical for obtaining high-quality SEM and TEM images.
SEM Sample Preparation
Materials:
-
SEM stubs (aluminum)
-
Conductive carbon tape or silver paint
-
Sputter coater with a gold or gold-palladium target
-
Dried zinc dihydroxide powder
Protocol:
-
Mount a piece of conductive carbon tape onto an SEM stub.
-
Carefully disperse a small amount of the dried zinc dihydroxide powder onto the carbon tape.
-
Gently tap the stub to remove any excess loose powder.
-
For non-conductive samples, it is essential to apply a thin conductive coating to prevent charging effects during imaging.[4] Place the stub in a sputter coater and deposit a thin layer (e.g., 2 nm) of a conductive material like gold or platinum.[1]
-
The sample is now ready for imaging in the SEM.
TEM Sample Preparation
Materials:
-
TEM grids (e.g., carbon-coated copper grids)
-
Ethanol or ultrapure water
-
Pipette or micropipette
-
Filter paper
Protocol:
-
Disperse a small amount of the zinc dihydroxide powder in a suitable solvent like ethanol or ultrapure water.
-
Sonicate the dispersion for a few minutes to break up any agglomerates and obtain a uniform suspension.
-
Using a pipette, place a single drop of the dilute suspension onto the surface of a TEM grid.[5]
-
Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a gentle heat lamp.
-
The grid is now ready for analysis in the TEM. For some nanoparticles, negative or positive staining may be used, but for simple morphological analysis of zinc dihydroxide, it is often not necessary.[5]
Quantitative Morphological Data
The following table summarizes quantitative data on the morphology of zinc dihydroxide obtained under different synthesis conditions as reported in the literature.
| Morphology | Synthesis Method | Precursors | Dimensions | Reference |
| Octahedra | Low-temperature aqueous solution (50°C) | Not specified | Diameter: 3-4 µm | [6] |
| Nanostrands | Mixing of aqueous solutions | Zinc nitrate, Aminoethanol | Diameter: 20-40 nm (for aggregates of small particles using NaOH) | [1] |
| Nanocrystals | Two-step, template- and surfactant-free method | Zinc acetate, Ammonia | Grain size: ~48 nm | [2][3] |
| Flake-like particles | Hydrothermal conversion of ε-Zn(OH)₂ at high pressure | ε-Zn(OH)₂ and water | Size: 10-50 nm | [7] |
| Plate-like crystals | Hydrothermal conversion of ε-Zn(OH)₂ at high pressure | ε-Zn(OH)₂ and water | Size: 0.1-0.5 µm | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and morphological analysis of zinc dihydroxide.
Zinc Dihydroxide Morphologies
Caption: Various reported morphologies of zinc dihydroxide.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of zinc hydroxide nanocrystals and application as a new electrochemical sensor for determination of selected sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. microscopyinnovations.com [microscopyinnovations.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Application Notes & Protocols: FTIR Spectroscopy for the Identification of Functional Groups in Zn(OH)₂
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules and compounds. This method is predicated on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb radiation at their characteristic frequencies, and the resulting spectrum provides a unique "fingerprint" of the material. For inorganic compounds such as zinc hydroxide (B78521) (Zn(OH)₂), FTIR spectroscopy is instrumental in confirming the presence of hydroxyl (-OH) groups and characterizing the Zn-O bonds, which is crucial for material identification, quality control, and stability studies in various applications, including pharmaceuticals.
Data Presentation: Characteristic FTIR Absorption Bands for Zn(OH)₂
The following table summarizes the key FTIR absorption bands observed for zinc hydroxide. These frequencies can vary slightly depending on the specific crystalline form (e.g., ε-Zn(OH)₂) and the presence of any impurities.
| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration | Reference(s) |
| 3400 - 3600 | O-H stretching | Stretching | [1] |
| ~1020 | Zn-OH deformation | Bending/Deformation | [2] |
| 695 - 950 | Zn-OH bending | Bending | [1][2] |
| 400 - 600 | Zn-O stretching | Stretching | [3] |
Experimental Protocols
Two common methods for analyzing solid samples like Zn(OH)₂ using FTIR spectroscopy are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: KBr Pellet Transmission Method
This is a traditional method for obtaining high-quality spectra of solid samples.
Materials:
-
Zinc Hydroxide (Zn(OH)₂) sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum using a pure KBr pellet or with the sample chamber empty. This will account for atmospheric CO₂ and water vapor, as well as any signals from the KBr itself.[7]
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a more rapid and less sample-preparation-intensive technique.
Materials:
-
Zinc Hydroxide (Zn(OH)₂) sample
-
ATR-FTIR spectrometer with a crystal (e.g., diamond or zinc selenide)
-
Spatula
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Analysis:
-
Data Acquisition:
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Visualization
The following diagrams illustrate the experimental workflow for FTIR analysis of Zn(OH)₂.
Caption: Workflow for FTIR analysis of Zn(OH)₂.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: Zinc Dihydroxide as an Absorbent in Surgical Dressings
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Zinc compounds, including zinc dihydroxide (Zn(OH)₂) and zinc oxide (ZnO), have long been utilized in wound care due to their therapeutic properties. One major application is as an absorbent in surgical dressings.[1] Zinc dihydroxide's hygroscopic nature makes it a valuable component for managing wound exudate, which is crucial for creating an optimal wound healing environment.[2] Excessive exudate can lead to maceration of surrounding tissue and delay healing, while a moist environment is necessary for cellular migration and tissue regeneration. Dressings incorporating zinc compounds aim to balance moisture levels, reduce inflammation, promote re-epithelialization, and inhibit bacterial growth.[3][4] This document provides detailed application notes and experimental protocols for the use of zinc dihydroxide and related zinc compounds as absorbents in surgical dressings.
Data Presentation: Absorbency of Zinc-Containing Dressings
The following table summarizes quantitative data on the absorbent properties of surgical dressings incorporating zinc compounds. It is important to note that much of the recent research focuses on zinc oxide nanoparticles (ZnO-NPs) within hydrogel or aerogel matrices, where the overall structure significantly contributes to the absorbent capacity.
| Dressing Composition | Zinc Compound | Absorbency/Swelling Capacity | Key Findings & Reference |
| Hyaluronic acid/Alginate Aerogel | Zinc Oxide Nanoparticles (20 mg/mL) | 5791% water absorption | The presence of ZnO-NPs significantly enhanced the fluid uptake compared to the unloaded aerogel (1585% absorption).[5] |
| Hydrogel Grafted Silk Fibroin Fabric | Zinc Oxide Nanoparticles | Optimized swelling ability | The hydrogel component provides high swelling capacity, essential for absorbing wound exudate.[3] |
| Cellulose Hydrogel with Nonwoven Cotton | Not specified, but a related study used Titania particles for antimicrobial properties. | Significantly improved fluid absorptive capacity compared to pure nonwoven cotton. | The hydrogel structure is key to the enhanced absorption.[6] |
| Alginate-based wound dressings | Cross-linked with Zinc ions (Zn²⁺) | High exudate absorption | Alginate dressings are known for their ability to absorb exudates and form a stable hydrogel matrix.[7] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Dihydroxide for Incorporation into Dressings
This protocol describes a common precipitation method for synthesizing zinc dihydroxide.
Materials:
-
Zinc salt solution (e.g., zinc sulfate, zinc acetate)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Deionized water
-
Beakers and stirring equipment
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a solution of a zinc salt in deionized water.
-
Slowly add a solution of sodium hydroxide or potassium hydroxide dropwise to the zinc salt solution while stirring continuously.[2]
-
A white precipitate of zinc dihydroxide (Zn(OH)₂) will form.[2] The reaction is: Zn²⁺ + 2OH⁻ → Zn(OH)₂.[1]
-
Continue adding the hydroxide solution until the precipitation is complete.
-
Filter the precipitate from the solution using a filtration apparatus.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the collected zinc dihydroxide precipitate in an oven at a low temperature to avoid decomposition into zinc oxide.
Protocol 2: Measurement of Swelling Rate and Absorbent Capacity of Hydrogel Dressings
This protocol is adapted from standard methods for evaluating the absorbency of hydrogels.[8][9]
Materials:
-
Dry hydrogel dressing samples containing zinc dihydroxide
-
Phosphate-buffered saline (PBS) or simulated wound fluid
-
Analytical balance
-
Beakers
-
Timer
-
Sieve or tea bag for sample handling
Procedure:
-
Accurately weigh the dry hydrogel dressing sample (W_dry).
-
Immerse the sample in a beaker containing a sufficient amount of PBS or simulated wound fluid at 37°C.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), remove the sample from the fluid.
-
Carefully blot the surface of the sample to remove excess liquid without compressing the hydrogel. Alternatively, for particulate hydrogels, the tea-bag or sieve method can be used to drain excess fluid.[8][9]
-
Weigh the swollen sample (W_swollen).
-
Calculate the swelling ratio or absorbent capacity at each time point using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100
-
Plot the swelling ratio against time to determine the swelling kinetics. The equilibrium swelling is reached when the weight of the swollen sample no longer increases.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Zinc Dihydroxide in Wound Healing.
Caption: Experimental Workflow for Absorbency Testing.
Discussion and Future Directions
The use of zinc dihydroxide and other zinc compounds as absorbents in surgical dressings presents a multi-functional approach to wound care. Beyond simple fluid absorption, these materials offer therapeutic benefits including antimicrobial activity and the promotion of healing. The amphoteric nature of zinc dihydroxide allows it to react with both acids and bases, which may have implications for its interaction with the wound environment.[1]
Future research should focus on quantifying the specific absorbent properties of zinc dihydroxide in various dressing formulations. Comparative studies against other common absorbents would be beneficial to delineate its efficacy. Furthermore, optimizing the release of zinc ions from the dressing to balance antimicrobial and cytotoxic effects is a key area for development. The creation of composite dressings that combine the absorbent properties of zinc dihydroxide with other bioactive molecules holds promise for advanced wound care solutions.
References
- 1. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 2. Emerging nanomaterials for novel wound dressings: From metallic nanoparticles and MXene nanosheets to metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Oxide Nanoparticles Functionalized on Hydrogel Grafted Silk Fibroin Fabrics as Efficient Composite Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol efficiently measuring the swelling rate of hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zinc Dihydroxide in Rubber Compounding: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of zinc dihydroxide as a curing activator in rubber compounding. It is intended to offer a comprehensive resource for researchers and scientists exploring alternatives to conventional zinc oxide, driven by environmental and performance considerations.
Introduction
Zinc oxide (ZnO) is a cornerstone of the rubber industry, serving as a critical activator in sulfur vulcanization to achieve the desired mechanical properties and durability of rubber products.[1] However, growing environmental concerns regarding the ecotoxicity of zinc oxide have spurred research into more sustainable alternatives.[2] Zinc dihydroxide [Zn(OH)₂], particularly in its nano-form, has emerged as a promising candidate. It offers the potential for a significant reduction in the overall zinc content in rubber compounds without compromising, and in some cases even enhancing, the performance of the vulcanizate.[2][3]
The function of zinc-based activators in rubber processing is to accelerate vulcanization.[4] The chemical mechanism involves the formation of a zinc salt through a reaction with a fatty acid (like stearic acid), which then interacts with the accelerator to activate the sulfur cross-linking process.[4][5] The efficiency of this process is highly dependent on the surface area of the zinc compound, making nano-sized particles particularly effective.[1][3]
This guide details the synthesis of a nano zinc dihydroxide activator, its incorporation into a natural rubber formulation, and the subsequent testing of the vulcanizate's properties, providing a direct comparison with conventional zinc oxide.
Experimental Protocols
Synthesis of Nano Zinc Dihydroxide on Silica (B1680970) Surface
This protocol is adapted from the sol-gel precipitation method described in the literature for creating a highly active form of zinc dihydroxide.[3]
Materials:
-
Precipitated nano silica
-
Anhydrous zinc chloride (ZnCl₂)
-
Ammonia (B1221849) solution (30% w/w)
-
Toluene
Procedure:
-
Dispersion of Silica: Disperse a specific amount of precipitated nano silica in toluene.
-
Addition of Zinc Chloride: Add a calculated amount of anhydrous zinc chloride to the silica dispersion. The amount of zinc chloride will determine the final concentration of zinc hydroxide (B78521) on the silica surface. For example, to synthesize 0.50 g of nano zinc hydroxide on 1 g of nano silica (designated as 0.50NZn(OH)₂/1NSiO₂), specific molar ratios should be followed as detailed in the source literature.[3]
-
Sol-Gel Reaction: Slowly add ammonia solution dropwise to the mixture while stirring vigorously. The ammonia acts as a precipitating agent, leading to the formation of nano zinc hydroxide on the surface of the silica particles.
-
Washing and Drying: After the reaction is complete, filter the resulting solid product. Wash the product thoroughly with deionized water to remove any unreacted precursors and by-products.
-
Final Product: Dry the washed product in an oven at a controlled temperature to obtain the nano zinc dihydroxide on silica support, ready for use in rubber compounding.
Rubber Compounding
This protocol outlines the steps for compounding natural rubber with the synthesized nano zinc dihydroxide activator and a conventional zinc oxide control.
Materials and Formulation:
The following is a typical formulation for a natural rubber compound. The amounts are given in parts per hundred rubber (phr).
| Ingredient | Function | Control Formulation (phr) | Experimental Formulation (phr) |
| Natural Rubber (RSS-3) | Base Polymer | 100 | 100 |
| Stearic Acid | Co-activator | 2 | 2 |
| Conventional ZnO | Activator | 5 | - |
| Nano Zn(OH)₂/Silica | Activator | - | Variable (e.g., 0.18, 0.50, 1.16) |
| Tetramethylthiuram disulfide (TMTD) | Accelerator | As required | As required |
| Sulfur | Vulcanizing Agent | As required | As required |
Equipment:
-
Two-roll mill
Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill for a set period (e.g., 2 minutes) to reduce its viscosity.
-
Incorporation of Activator and Co-activator: Add the stearic acid and the activator (either conventional ZnO or the synthesized nano Zn(OH)₂/Silica) to the masticated rubber and mix thoroughly until a homogeneous blend is achieved.
-
Addition of Accelerator and Sulfur: Add the accelerator (TMTD) and sulfur to the compound and continue mixing.
-
Final Mixing: Ensure all ingredients are uniformly dispersed in the rubber matrix. The total mixing time should be consistent for all batches.
-
Sheeting Out: Sheet out the final rubber compound from the mill at a defined thickness.
-
Maturation: Store the compounded rubber at room temperature for 24 hours before proceeding with vulcanization and testing.[6]
Curing and Mechanical Property Testing
Curing:
-
Cure Characteristics: Determine the cure characteristics of the compounded rubber using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 150°C). This will provide data on scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).[7][8]
-
Vulcanization: Vulcanize the rubber compounds in a compression molding press at the same temperature used for the MDR analysis for their respective optimum cure times (t90).
Mechanical Property Testing:
-
Sample Preparation: Cut dumbbell-shaped test specimens from the vulcanized rubber sheets according to relevant ASTM standards.
-
Tensile Testing: Perform tensile testing on the specimens to determine the following properties:
-
Tensile Strength
-
Elongation at Break
-
Modulus at 100%, 300%, and 500% elongation
-
Data Presentation
The following tables summarize the quantitative data on the effect of nano zinc dihydroxide as a curing activator compared to conventional zinc oxide in a natural rubber formulation. The data is based on findings from a study on nano zinc hydroxide synthesized on a silica surface.[3]
Table 1: Cure Characteristics of Natural Rubber Compounds
| Property | Unit | Conventional ZnO (5 phr) | 1.16NZn(OH)₂/1NSiO₂ | 0.50NZn(OH)₂/1NSiO₂ | 0.18NZn(OH)₂/1NSiO₂ |
| Scorch Time (ts2) | min | 2.03 | 1.48 | 1.33 | 1.23 |
| Optimum Cure Time (t90) | min | 5.35 | 3.55 | 3.25 | 2.58 |
| Cure Rate Index (CRI) | min⁻¹ | 29.94 | 48.31 | 52.08 | 74.07 |
Table 2: Mechanical Properties of Natural Rubber Vulcanizates
| Property | Unit | Conventional ZnO (5 phr) | 1.16NZn(OH)₂/1NSiO₂ | 0.50NZn(OH)₂/1NSiO₂ | 0.18NZn(OH)₂/1NSiO₂ |
| Modulus at 100% | MPa | 1.63 | 1.95 | 1.70 | 1.52 |
| Modulus at 300% | MPa | 5.51 | 7.39 | 5.86 | 4.45 |
| Modulus at 500% | MPa | 12.01 | 16.33 | 12.87 | 9.77 |
| Tensile Strength | MPa | 25.10 | 27.20 | 25.43 | 22.31 |
| Elongation at Break | % | 630 | 600 | 620 | 655 |
Visualizations
Simplified Mechanism of Zinc-Activated Sulfur Vulcanization
Caption: Simplified reaction pathway of zinc-activated sulfur vulcanization.
Experimental Workflow for Evaluation of Zinc Dihydroxide Activator
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. qualicer.org [qualicer.org]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Cure Characteristics and Mechanical Properties of ZnO Nanoparticles as Activator in Unfilled Natural Rubber | Scientific.Net [scientific.net]
Troubleshooting & Optimization
"preventing aggregation of zinc dihydroxide nanoparticles during synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of zinc dihydroxide nanoparticles. Our goal is to help you overcome common challenges, with a specific focus on preventing particle aggregation.
Troubleshooting Guide: Common Issues and Solutions
Q1: My zinc dihydroxide nanoparticles are forming large aggregates immediately after synthesis. What are the likely causes and how can I fix this?
A1: Immediate aggregation is a common issue and is often related to several key experimental parameters. Here’s a step-by-step troubleshooting guide:
-
pH Control: The pH of the reaction medium is a critical factor influencing the surface charge of the nanoparticles.[1][2] Near the isoelectric point (the pH at which the net surface charge is zero), the repulsive forces between particles are minimal, leading to rapid aggregation.[2]
-
Solution: Adjust the pH of your synthesis medium to be significantly higher or lower than the isoelectric point of zinc dihydroxide. For zinc oxide nanoparticles, which are closely related, the point of zero charge (pHpzc) is typically around pH 9.[2] Maintaining a pH far from this value will increase electrostatic repulsion between particles and enhance stability.
-
-
Inadequate Stabilization: Without a stabilizing agent, nanoparticles have a high surface energy and tend to aggregate to minimize this energy.
-
Solution: Introduce a capping agent or stabilizer into your synthesis.[3][4][5][6] These molecules adsorb to the nanoparticle surface, providing a protective layer that prevents aggregation through steric or electrostatic hindrance. Common stabilizers for zinc-based nanoparticles include polymers like PVP and PVA, as well as biomolecules such as chitosan (B1678972) and amino acids.[4][5]
-
-
High Precursor Concentration: High concentrations of zinc precursors can lead to rapid nucleation and uncontrolled growth, resulting in larger, aggregated particles.
-
Solution: Try reducing the concentration of your zinc precursor (e.g., zinc acetate (B1210297), zinc nitrate). A lower concentration can slow down the reaction kinetics, allowing for more controlled growth of individual nanoparticles.[7]
-
Q2: I'm using a capping agent, but my nanoparticles are still aggregating over time. What's going wrong?
A2: Delayed aggregation can occur if the stabilization is not robust enough for the storage conditions. Consider the following:
-
Choice and Concentration of Capping Agent: The effectiveness of a capping agent depends on its chemical structure, concentration, and its interaction with both the nanoparticle surface and the solvent.[3][6]
-
Solution:
-
Experiment with different types of capping agents. For example, long-chain polymers may provide better steric stabilization than smaller molecules.
-
Optimize the concentration of your capping agent. Too little may not provide complete surface coverage, while too much can sometimes lead to bridging flocculation.
-
-
-
Solvent Effects: The polarity and composition of the solvent play a crucial role in the stability of your nanoparticle dispersion.
-
Solution: If you are working in an aqueous medium, ensure the pH is appropriate. For non-aqueous solvents, consider the solvent's ability to disperse the nanoparticles and interact favorably with the capping agent. In some cases, a change of solvent, for instance to ethanol (B145695), can prevent the formation of zinc hydroxide (B78521) and lead to more stable ZnO nanoparticles.[8][9]
-
-
Post-Synthesis Purification: Residual ions from the synthesis precursors can destabilize the nanoparticles by compressing the electrical double layer, reducing electrostatic repulsion.
-
Solution: Implement a thorough washing and purification step after synthesis. Centrifugation followed by redispersion in a clean solvent is a common method to remove excess ions.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in preventing nanoparticle aggregation?
A1: Capping agents are molecules that bind to the surface of nanoparticles during their synthesis and growth.[3][4][5][6] They play a crucial role in preventing aggregation through two main mechanisms:
-
Steric Hindrance: The physical bulk of the capping agent molecules creates a protective layer around the nanoparticles, preventing them from getting close enough to aggregate.[3][4]
-
Electrostatic Stabilization: If the capping agent is charged, it can impart a net positive or negative charge to the nanoparticle surface. This leads to electrostatic repulsion between the particles, keeping them dispersed.
Q2: How does pH affect the stability of zinc dihydroxide nanoparticle suspensions?
A2: The pH of the suspension directly influences the surface charge of the nanoparticles.[1][2][11] The surface of zinc dihydroxide contains hydroxyl groups that can be protonated (gain a H+) at low pH or deprotonated (lose a H+) at high pH.
-
At a low pH, the surface becomes positively charged.
-
At a high pH, the surface becomes negatively charged. When the nanoparticles all have a similar charge, they repel each other, which prevents aggregation. At the isoelectric point, the net surface charge is zero, leading to a lack of repulsion and increased aggregation.[2]
Q3: Can temperature be used to control nanoparticle aggregation during synthesis?
A3: Yes, temperature is a critical parameter. It influences the kinetics of nucleation and growth of the nanoparticles.
-
Higher temperatures generally lead to faster reaction rates, which can sometimes result in larger, more aggregated particles if not properly controlled.[7]
-
Lower temperatures can slow down the reaction, allowing for more controlled growth and potentially smaller, more stable nanoparticles.[9] The optimal temperature will depend on the specific synthesis method and precursors used.
Q4: Are there any "green" or biocompatible options for stabilizing zinc dihydroxide nanoparticles?
A4: Absolutely. There is a growing interest in using natural and biocompatible molecules as capping and reducing agents. These "green" synthesis approaches are often simpler, more environmentally friendly, and can yield nanoparticles with enhanced biocompatibility for drug delivery applications. Examples of green stabilizers include:
-
Plant extracts: Extracts from various plants contain biomolecules that can effectively stabilize nanoparticles.[12][13]
-
Polysaccharides: Chitosan, alginate, and pectin (B1162225) are examples of biopolymers that can act as excellent stabilizers.[14]
-
Proteins and Amino Acids: Molecules like bovine serum albumin (BSA) and specific amino acids can also be used to cap nanoparticles and prevent aggregation.[5][15]
Data Summary
The following table summarizes the effect of different experimental parameters on the aggregation of zinc-based nanoparticles, based on findings from various studies.
| Parameter | Condition | Effect on Aggregation | Particle Size | Reference(s) |
| pH | Near isoelectric point (approx. pH 9 for ZnO) | Increased aggregation | Larger | [2] |
| Far from isoelectric point (e.g., pH < 7 or pH > 11) | Decreased aggregation | Smaller, more stable | [1][11] | |
| Capping Agent | With capping agent (e.g., salicylate, tannic acid, polymers) | Decreased aggregation | Smaller, well-dispersed | [6][11] |
| Without capping agent | Increased aggregation | Larger, aggregated | ||
| Precursor Conc. | High | Increased aggregation | Larger | [7] |
| Low | Decreased aggregation | Smaller | [7] | |
| Temperature | High | Can increase aggregation if uncontrolled | Generally larger | [16] |
| Low | Can decrease aggregation | Generally smaller | [9] | |
| Stabilizer | Citric Acid | Decreased aggregation | Stable suspension | [16][17] |
| Serum Proteins | Decreased aggregation | Stable suspension | [15] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Dihydroxide Nanoparticles using a Green Synthesis Approach
This protocol is adapted from a method using plant extracts as stabilizing agents.[12]
-
Preparation of Plant Extract:
-
Boil 20g of fresh, clean leaves (e.g., Melia azedarach) in 200 mL of distilled water for 30 minutes.
-
Filter the mixture to remove solid residues. The resulting filtrate is your plant extract.
-
-
Synthesis of Nanoparticles:
-
Prepare a 0.1 M solution of zinc acetate in distilled water.
-
Add the plant extract dropwise to the zinc acetate solution in a 1:1 volume ratio under continuous stirring.
-
Adjust the pH of the reaction mixture to 10 using 1 M NaOH.
-
Allow the suspension to stand for 24 hours at room temperature to allow for the complete precipitation and stabilization of zinc hydroxide nanoparticles.
-
-
Purification:
-
Collect the precipitate by centrifugation at 10,000 rpm for 10 minutes.
-
Wash the pellet three times with distilled water to remove unreacted precursors.
-
Dry the final product at 80°C overnight.
-
Protocol 2: Sol-Gel Synthesis of Zinc Oxide Nanoparticles in Ethanol
This protocol is a modified version of a common sol-gel method to produce ZnO nanoparticles, which can be seen as a dehydrated form of zinc dihydroxide.[8][18]
-
Precursor Preparation:
-
Prepare two separate solutions in absolute ethanol:
-
Solution A: Dissolve zinc acetate dihydrate (e.g., 3.73 mmol) in 40 mL of ethanol.
-
Solution B: Dissolve sodium hydroxide (NaOH) (e.g., 7.22 mmol) in a small amount of distilled water (e.g., 320 µL) and then add 25 mL of ethanol.
-
-
-
Synthesis:
-
Heat Solution A to a specific temperature (e.g., 60°C) under vigorous stirring.
-
Add Solution B dropwise to Solution A over a period of time (e.g., 2.25 hours) while maintaining the temperature and stirring.
-
After the addition is complete, allow the solution to cool to room temperature.
-
-
Purification:
-
Collect the white precipitate (ZnO nanoparticles) by centrifugation.
-
Wash the nanoparticles thoroughly with pure ethanol several times to remove byproducts.
-
The nanoparticles can be redispersed in ethanol for storage or dried.
-
Visualizations
Caption: Factors leading to nanoparticle aggregation and corresponding preventative measures.
Caption: A generalized experimental workflow for synthesizing stable nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of ZnO Nanoparticles with High Dispersibility Based on Oriented Attachment (OA) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pH-Dependent Formation of Oriented Zinc Oxide Nanostructures in the Presence of Tannic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Green Synthesis and Characterization of ZnO Nanoparticles Using Pelargonium odoratissimum (L.) Aqueous Leaf Extract and Their Antioxidant, Antibacterial and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [iro.uiowa.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling the Morphology of Hydrothermally Synthesized Zn(OH)₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of zinc hydroxide (B78521) [Zn(OH)₂]. Our aim is to help you overcome common challenges and gain precise control over the morphology of your synthesized materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrothermal synthesis of Zn(OH)₂, leading to undesired morphologies.
| Problem | Potential Cause | Suggested Solution |
| Undesired Nanoparticle Agglomeration | High precursor concentration. | Decrease the concentration of the zinc precursor. Lower concentrations of Zn²⁺ ions can lead to less formation of Zn(OH)₂ nuclei, reducing agglomeration.[1] |
| Improper pH control. | Adjust the pH of the reaction solution. The pH significantly influences the surface charge of the particles and can be optimized to prevent aggregation.[2][3][4] | |
| Inconsistent or Mixed Morphologies | Fluctuation in reaction temperature. | Ensure precise and stable temperature control throughout the hydrothermal process. Even slight variations can affect nucleation and growth rates differently, leading to a mix of shapes.[2][3][5] |
| Inhomogeneous mixing of precursors. | Ensure thorough and uniform mixing of the zinc salt and the precipitating agent before the hydrothermal treatment. | |
| Formation of ZnO instead of Zn(OH)₂ | High reaction temperature or prolonged reaction time. | Reduce the synthesis temperature and/or reaction time. Zn(OH)₂ is a metastable phase and can dehydrate to form ZnO under more strenuous hydrothermal conditions.[6][7] |
| Poorly Defined or Irregular Shapes | Inappropriate choice of zinc precursor or precipitating agent. | Experiment with different zinc salts (e.g., zinc nitrate (B79036), zinc chloride, zinc acetate) and bases (e.g., NaOH, KOH, ammonia).[8][9][10] The anions from the precursor and the nature of the base can influence the growth habit of the crystals.[10] |
| Absence of a morphology-directing agent. | Introduce capping agents or additives to the reaction mixture. These molecules can selectively adsorb to certain crystal facets, guiding the growth towards a specific morphology.[11][12] |
Frequently Asked Questions (FAQs)
1. How does the choice of zinc precursor affect the final morphology of Zn(OH)₂?
The precursor salt plays a crucial role in determining the final morphology. Different anions (e.g., nitrate, chloride, acetate) in the zinc salt can influence the nucleation and growth kinetics of the Zn(OH)₂ crystals. For instance, using zinc chloride may lead to rod-like morphologies, while zinc nitrate might favor flower-like structures under similar conditions.[10]
2. What is the impact of pH on the morphology of hydrothermally synthesized Zn(OH)₂?
The pH of the reaction solution is a critical parameter that strongly influences the resulting morphology. By adjusting the pH, you can control the concentration of hydroxide ions (OH⁻), which in turn affects the formation of zinc hydroxide complexes like [Zn(OH)₄]²⁻.[2][13] This control over the zinc species in the solution allows for the synthesis of various morphologies, from nanorods to flower-like and urchin-like structures.[4][14][15]
3. How can I control the size of the synthesized Zn(OH)₂ nanostructures?
The size of the Zn(OH)₂ nanostructures can be controlled by several factors:
-
Precursor Concentration: Lowering the precursor concentration generally leads to smaller particle sizes.[1]
-
Temperature: Adjusting the reaction temperature can influence the crystallite size. For instance, in some systems, increasing the temperature can lead to larger crystallites.[2][3]
-
Reaction Time: Shorter reaction times typically result in smaller particles as they have less time to grow.
-
Additives: The use of capping agents can limit crystal growth and thus control the final particle size.[11]
4. What is the role of additives in controlling the morphology of Zn(OH)₂?
Additives, such as surfactants and polymers, act as structure-directing agents.[11] They can selectively adsorb onto specific crystallographic facets of the growing Zn(OH)₂ crystals, inhibiting growth on those faces and promoting it on others. This selective adsorption guides the overall shape of the final nanostructure. For example, the use of sodium hexadecyl sulfate (B86663) (SHS) can facilitate the formation of nanosheets.[16]
5. At what temperature does Zn(OH)₂ typically convert to ZnO during hydrothermal synthesis?
The transformation of Zn(OH)₂ to ZnO is temperature-dependent. While the exact temperature can vary based on other reaction conditions like pressure and pH, Zn(OH)₂ is known to be a metastable phase that can begin to dehydrate into ZnO at temperatures as low as 100-120°C during hydrothermal treatment.[17][18] To maintain the Zn(OH)₂ phase, it is generally advisable to work at lower temperatures.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the influence of key parameters on the properties of hydrothermally synthesized zinc-based nanostructures.
Table 1: Effect of Temperature on ZnO Crystallite Size (with Citric Acid) [2][3]
| Temperature (°C) | Crystallite Size (nm) |
| 100 | 56.15 |
| 110 | 33.19 |
| 120 | 28.01 |
| 160 | 16.80 |
| 180 | 22.84 |
| 200 | 46.49 |
Table 2: Effect of pH on ZnO Crystallite Size [3]
| pH | Crystallite Size (nm) |
| 7.5 | 59.22 |
| 8.0 | 44.82 |
| 8.5 | 33.67 |
| 9.0 | 41.10 |
| 11.0 | 29.57 |
| 13.5 | 18.98 |
Experimental Protocols
Protocol 1: Synthesis of Lotus-Flower-Like ZnO/Zn(OH)₂ Nanostructures [19]
-
Prepare a 0.05 M solution of zinc nitrate (Zn(NO₃)₂) by dissolving the appropriate amount in 100 mL of deionized water with continuous stirring.
-
Adjust the pH of the solution to 11 by adding a 0.075 M solution of sodium hydroxide (NaOH).
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an electric furnace at 160°C for 8 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it.
Protocol 2: Synthesis of Tulip-Flower-Like ZnO/Zn(OH)₂ Nanostructures [19]
-
Prepare a 0.05 M solution of zinc chloride (ZnCl₂) by dissolving the appropriate amount in 100 mL of deionized water.
-
Mix this solution with a 0.0028 M solution of cetyltrimethylammonium bromide (CTAB) under stirring.
-
Adjust the pH of the mixture to 10 by adding a 0.075 M solution of NaOH.
-
Transfer the solution into a sealed Teflon-lined autoclave.
-
Heat the autoclave in an electric furnace at 120°C for 4 hours.
-
After the reaction, let the autoclave cool to room temperature.
-
Collect the product by centrifugation, wash thoroughly with deionized water and ethanol, and dry.
Visualizations
Caption: A generalized experimental workflow for the hydrothermal synthesis of Zn(OH)₂.
Caption: Logical relationships between synthesis parameters and final Zn(OH)₂ morphology.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of zinc precursor, basicity and temperature on the aqueous synthesis of ZnO nanocrystals [scielo.org.za]
- 9. Controllable synthesis of ZnO with various morphologies by hydrothermal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
"challenges in the characterization of unstable zinc dihydroxide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of unstable zinc dihydroxide, Zn(OH)₂.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in characterizing zinc dihydroxide?
The most significant challenge is its inherent instability. Zinc dihydroxide is a metastable compound that readily transforms into the more stable zinc oxide (ZnO), particularly under conditions often used for material characterization.[1][2] This transformation can be triggered by:
-
Heat: Even moderate temperatures (starting around 70-135°C) can initiate dehydration and conversion to ZnO.[3][4][5]
-
Aging: Over time, especially in alkaline solutions, Zn(OH)₂ can convert to ZnO.[1][6]
-
Analysis Conditions: The energy input from techniques like X-ray photoelectron spectroscopy (XPS) or electron beams in Transmission/Scanning Electron Microscopy (TEM/SEM) can induce rapid degradation.[7][8]
-
pH Changes: The stability of different Zn(OH)₂ polymorphs is highly dependent on the pH of the surrounding medium.[3][9]
Q2: My XRD pattern shows peaks for both Zn(OH)₂ and ZnO. How can I obtain a pure phase for analysis?
This is a common issue indicating partial transformation of your sample. To minimize the formation of ZnO during synthesis and analysis, consider the following:
-
Temperature Control: Synthesize and handle the material at low temperatures. For instance, ε-Zn(OH)₂ can be formed at lower temperatures (e.g., 40°C), while higher temperatures (e.g., 80°C) promote its transformation into ZnO.[6]
-
pH and Precursor Control: The formation of pure Zn(OH)₂ is sensitive to pH and the anions present from the zinc salt precursor. Using precursors other than zinc nitrate (B79036) can help avoid contamination with basic salts.[1]
-
Minimize Analysis Time: For techniques like XRD, use shorter scan times if possible to reduce the duration of X-ray exposure.
-
In Situ Characterization: Whenever possible, characterize the material in situ during its formation to capture the true state of the unstable hydroxide (B78521) phase.[10]
Q3: How can I distinguish between Zn(OH)₂, ZnO, and intermediate phases like zinc hydroxide nitrate using vibrational spectroscopy (FTIR/Raman)?
Differentiating these species is possible by identifying their characteristic vibrational modes. Contamination with zinc hydroxide nitrate is common when using zinc nitrate as a precursor.[11][12]
-
FTIR Spectroscopy: Look for a sharp peak around 3580 cm⁻¹ corresponding to the O-H stretching of the hydroxide matrix. A broader band centered around 3400 cm⁻¹ is often due to adsorbed water.[13] The absence of these strong hydroxyl bands and the appearance of a strong band around 400-500 cm⁻¹ is indicative of Zn-O bond formation in ZnO.[3][14]
-
Raman Spectroscopy: Pure Zn(OH)₂ exhibits characteristic strong bands, for example, at 367 and 381 cm⁻¹, which are attributed to the symmetric Zn-O stretching modes within the ZnO₄ tetrahedron of the hydroxide structure.[15][16] These peaks will be absent in a pure ZnO spectrum, which has its own distinct Raman modes.
Q4: My Zn(OH)₂ sample degrades under the electron beam in my TEM/SEM. How can I acquire a clear image?
Beam-induced damage is a significant hurdle. The transformation from Zn(OH)₂ to ZnO can occur through mechanisms like dissolution-reprecipitation or solid-state transformation directly on the sample grid.[6][7][17] To mitigate this:
-
Use Low-Dose Mode: Operate the microscope at the lowest possible electron dose and accelerating voltage (e.g., 15 kV for SEM) to minimize energy transfer to the sample.[6]
-
Cryo-TEM: If available, analyzing the sample at cryogenic temperatures can significantly slow down the transformation process.
-
Rapid Imaging: Capture images quickly upon focusing on a new area to record the structure before significant degradation occurs.
-
Environmental SEM/TEM (ESEM/ETEM): Using an ESEM or ETEM allows for imaging in a controlled, hydrated environment, which can help stabilize the hydroxide structure.
Troubleshooting Guides
Guide 1: Unexpected ZnO Peaks in XRD Analysis
This guide helps you diagnose and resolve the issue of ZnO contamination in your Zn(OH)₂ samples.
Caption: Troubleshooting flowchart for unexpected ZnO contamination.
Quantitative Data Summary
For accurate identification, refer to the characteristic analytical data summarized below.
Table 1: Key Vibrational Spectroscopy Peaks for Zn(OH)₂, Intermediates, and ZnO.
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | References |
| ε-Zn(OH)₂ | FTIR | ~3580 (sharp) | O-H stretching (matrix) | [13] |
| FTIR | ~3237–3410 (broad) | O-H stretching (adsorbed H₂O) | [14] | |
| Raman | 367, 381 (strong) | Symmetric Zn-O stretching | [15][16] | |
| Raman | 479, 720 (weak) | Translational & OH librations | [15] | |
| Zinc Hydroxide Nitrate | FTIR | 1370 - 1440 | Nitrate stretching | [11] |
| ZnO | FTIR | ~761 | Zn-O stretching | [3] |
Table 2: Typical XRD Peak Positions for ε-Zn(OH)₂ (Wülfingite).
| 2θ Angle (°) | JCPDS Card No. | References |
| 20.20 | 38-0385 | [16] |
| 20.94 | [16] | |
| 25.07 | [16] | |
| 27.23 | [16] | |
| 27.83 | [16] | |
| 32.97 | [16] |
Note: Peak positions can vary slightly based on crystallinity and instrument calibration.
Experimental Protocols
Protocol 1: Synthesis of ε-Zn(OH)₂ Nanocrystals
This protocol describes a template- and surfactant-free method for synthesizing ε-Zn(OH)₂.
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of ZnSO₄·7H₂O in deionized water.
-
Prepare a 0.2 M solution of NaOH in deionized water.
-
While vigorously stirring the zinc sulfate solution at room temperature, add the NaOH solution dropwise until the pH of the mixture reaches approximately 8-9. A white precipitate of Zn(OH)₂ will form immediately.
-
Continue stirring the suspension for 1 hour at room temperature to ensure a complete reaction.
-
Isolate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Wash the precipitate three times with deionized water to remove any unreacted salts. After each wash, separate the solid by centrifugation.
-
Finally, wash the precipitate with ethanol (B145695) to remove excess water.
-
Dry the resulting white powder in a vacuum desiccator at room temperature for 24 hours. Do not heat the sample to avoid thermal decomposition into ZnO.[18][19]
Caption: Experimental workflow for the synthesis of ε-Zn(OH)₂.
Protocol 2: Sample Preparation for FTIR Analysis (ATR Method)
This protocol minimizes pressure- or heat-induced sample transformation during FTIR analysis.
-
Sample Preparation: Ensure the Zn(OH)₂ powder from Protocol 1 is completely dry.
-
ATR Crystal Cleaning: Thoroughly clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the dry Zn(OH)₂ powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply just enough pressure with the ATR anvil to ensure good contact between the powder and the crystal. Avoid excessive pressure , as this can induce phase transformation. The pressure should be consistent for all samples if a comparative study is being performed.
-
Spectrum Collection: Collect the FTIR spectrum of the sample. A typical range is 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the collected spectrum (e.g., ATR correction, baseline correction) and identify the characteristic peaks as listed in Table 1.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Layered Zinc Hydroxide Dihydrate, Zn5(OH)10·2H2O, from Hydrothermal Conversion of ε-Zn(OH)2 at Gigapascal Pressures and its Transformation to Nanocrystalline ZnO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. From Zn(OH)2 to ZnO: a study on the mechanism of phase transformation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of zinc hydroxide nanocrystals and application as a new electrochemical sensor for determination of selected sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chm.uri.edu [chm.uri.edu]
Technical Support Center: Optimizing Zinc Dihydroxide Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for zinc dihydroxide precipitation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of zinc dihydroxide.
| Problem | Potential Causes | Recommended Solutions |
| Low Precipitate Yield | Incorrect pH: The pH of the reaction mixture is outside the optimal range for zinc dihydroxide precipitation (typically pH 9.0-10.5).[1][2] Low Reagent Concentration: The concentration of the zinc salt or the precipitating agent is too low. Complex Formation: Excess hydroxide (B78521) can lead to the formation of soluble zincate ions ([Zn(OH)₄]²⁻), reducing the amount of solid precipitate.[3][4] Temperature Effects: Suboptimal temperature can affect solubility and reaction kinetics. | pH Adjustment: Carefully monitor and adjust the pH of the solution to the optimal range using a calibrated pH meter. Add the precipitating agent (e.g., NaOH) dropwise to avoid localized high pH. Increase Concentration: Use appropriate concentrations of zinc precursor and precipitating agent. For example, studies have used zinc acetate (B1210297) at 0.3 M and sodium hydroxide at 1.5 M.[5] Avoid Excess Base: Add the precipitating agent slowly and monitor the pH to prevent the redissolution of the precipitate. Optimize Temperature: Investigate the effect of reaction temperature. Some protocols specify temperatures around 70°C.[5] |
| Impure Precipitate (Contamination) | Co-precipitation of Other Metal Ions: If the starting zinc salt solution contains other metal impurities, they may co-precipitate with the zinc dihydroxide. Formation of Zinc Carbonate: Absorption of atmospheric carbon dioxide can lead to the formation of zinc carbonate (ZnCO₃).[4] Incomplete Reaction: Presence of unreacted starting materials in the final product. | Use High-Purity Reagents: Start with high-purity zinc salts and reagents to minimize metal ion contamination. Inert Atmosphere: Conduct the precipitation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption. Ensure Complete Reaction: Allow sufficient reaction time and ensure proper mixing to drive the reaction to completion. Washing the precipitate thoroughly with deionized water is also crucial. |
| Poor Crystallinity or Amorphous Product | Rapid Precipitation: Adding the precipitating agent too quickly can lead to the formation of amorphous or poorly crystalline zinc dihydroxide.[6] Inappropriate Temperature: The reaction temperature may not be optimal for crystal growth. Aging Time: Insufficient aging time for the precipitate in the mother liquor can result in poor crystallinity. | Controlled Addition of Reagents: Add the precipitating agent slowly and with vigorous stirring to maintain a homogeneous solution and control the rate of nucleation and crystal growth. Optimize Temperature and Aging: Experiment with different reaction temperatures and allow the precipitate to age in the solution for a defined period (e.g., several hours) to improve crystallinity.[6] |
| Precipitate Redissolves | Amphoteric Nature of Zinc Hydroxide: Zinc dihydroxide is amphoteric and will redissolve in both acidic and strongly alkaline conditions.[3][7] In excess base, it forms soluble zincate complexes.[3][4] | Precise pH Control: Maintain the pH within the narrow precipitation window. If the pH becomes too high, it can be carefully lowered by adding a dilute acid (like acetic acid) to re-precipitate the zinc dihydroxide.[4] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for precipitating zinc dihydroxide?
The optimal pH for zinc dihydroxide precipitation is generally in the range of 9.0 to 10.5.[1][2] Within this range, the solubility of zinc dihydroxide is at its minimum. It's important to note that at a pH above this range, the precipitate may begin to redissolve due to the formation of soluble zincate ions.[3][4]
2. How does temperature affect the precipitation of zinc dihydroxide?
Temperature can influence both the solubility of zinc dihydroxide and the kinetics of the precipitation reaction. Some studies have shown that increasing the reaction temperature, for instance to 70°C, can be optimal for the synthesis.[5] However, the specific effect of temperature can also depend on the other reaction parameters.
3. What are common zinc precursors and precipitating agents used?
Common zinc precursors include zinc salts like zinc nitrate (B79036) (Zn(NO₃)₂), zinc acetate (Zn(CH₃COO)₂), and zinc sulfate (B86663) (ZnSO₄).[5][8][9][10] The most common precipitating agent is a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][7][11] Aqueous ammonia (B1221849) can also be used.[3]
4. How can I control the particle size and morphology of the zinc dihydroxide precipitate?
The particle size and morphology are influenced by several factors:
-
Rate of addition of the precipitating agent: Slow, controlled addition generally leads to larger, more well-defined crystals.
-
Stirring speed: Adequate stirring ensures homogeneity and can affect particle size. A stirring speed of 700 rpm has been used in some protocols.[5]
-
Temperature: Can influence crystal growth rates.
-
Aging time: Allowing the precipitate to age in the mother liquor can promote the growth of larger, more stable crystals.[6]
-
Additives: The presence of certain additives can influence the resulting morphology.
5. Why is my zinc dihydroxide precipitate turning into zinc oxide?
Zinc dihydroxide is thermally unstable and can decompose into zinc oxide (ZnO) and water upon heating. This conversion can occur at temperatures as low as 125°C.[3] If your protocol involves a drying step at an elevated temperature, this transformation is expected. Some synthesis procedures intentionally include a calcination step to produce ZnO from the Zn(OH)₂ precursor.[5]
Experimental Protocols
General Precipitation Method
This protocol outlines a general method for the precipitation of zinc dihydroxide. Researchers should optimize the specific parameters based on their experimental goals.
Materials:
-
Zinc salt precursor (e.g., Zinc Acetate Dihydrate)
-
Precipitating agent (e.g., Sodium Hydroxide)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Prepare Solutions: Prepare an aqueous solution of the zinc salt (e.g., 0.3 M zinc acetate) and a separate solution of the precipitating agent (e.g., 1.5 M sodium hydroxide).[5]
-
Reaction Setup: Place the zinc salt solution in a beaker on a magnetic stirrer. Begin stirring at a consistent rate (e.g., 700 rpm).[5]
-
Precipitation: Slowly add the sodium hydroxide solution dropwise to the zinc salt solution. Monitor the pH of the mixture continuously using a calibrated pH meter.
-
pH Control: Continue adding the base until the desired pH for precipitation is reached (e.g., pH 9.5).[1] Be careful not to overshoot the pH, as this can cause the precipitate to redissolve.
-
Aging: Once the desired pH is reached, stop adding the base and allow the mixture to stir for a specified period (e.g., 90 minutes) to age the precipitate.[5]
-
Isolation: Turn off the stirrer and allow the precipitate to settle. Isolate the solid product by filtration.
-
Washing: Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Drying: Dry the resulting zinc dihydroxide precipitate under appropriate conditions (e.g., in a vacuum oven at a low temperature to avoid decomposition to zinc oxide).
Data Presentation
Table 1: Influence of pH on Zinc Removal Efficiency
| pH | Zinc Removal Efficiency (%) | Reference |
| 8.0 | 98.79 | [1] |
| 9.0 | >95 | [12] |
| 9.5 | 95.3 | [1] |
| 10.0 | 99.74 | [1] |
Table 2: Optimized Conditions for ZnO Nanoparticle Synthesis via Zn(OH)₂ Precipitation
| Parameter | Optimal Value | Reference |
| Zinc Precursor | Zinc Acetate Dihydrate | [5] |
| Precursor Concentration | 0.3 M | [5] |
| Precipitating Agent | Sodium Hydroxide | [5] |
| Agent Concentration | 1.5 M | [5] |
| Solvent | Methanol | [5] |
| pH | 13 | [5] |
| Temperature | 70 °C | [5] |
| Stirring Time | 90 min | [5] |
| Stirring Speed | 700 rpm | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Zinc hydroxide: amphoterism, preparation, applications - PCC Group Product Portal [products.pcc.eu]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Phase Transformation of Zinc Hydroxide to Zinc Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the analysis of the phase transformation of zinc dihydroxide (Zn(OH)₂) to zinc oxide (ZnO).
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental analysis of the Zn(OH)₂ to ZnO transformation.
Issue 1: Inconsistent Decomposition Temperatures in TGA/DSC Analysis
Question: My thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) results show significant variations in the onset and peak decomposition temperatures for the conversion of Zn(OH)₂ to ZnO across different batches or even within the same batch. What could be the cause?
Answer: Variations in decomposition temperature are a common issue and can be attributed to several factors:
-
Heating Rate: Higher heating rates will shift the decomposition temperatures to higher values. It is crucial to maintain a consistent heating rate for all experiments to ensure comparability.
-
Sample Preparation: Differences in sample packing in the crucible can lead to variations in heat transfer. Ensure a consistent sample mass and packing density.
-
Particle Size and Crystallinity: The particle size and crystallinity of the initial zinc hydroxide (B78521) precursor can influence the decomposition temperature. Smaller particles and amorphous materials tend to decompose at lower temperatures.
-
Atmosphere: The purge gas and its flow rate can affect the decomposition. For instance, the presence of water vapor in the atmosphere can influence the dehydration process.[1] Running experiments under a controlled, dry inert atmosphere (like nitrogen or argon) is recommended for consistency.
-
Precursor Purity: The starting material may not be pure zinc hydroxide. It could be a zinc hydroxide carbonate or a zinc hydroxide nitrate, which have different decomposition pathways and temperatures.[2][3] For example, zinc hydroxide carbonate decomposes to porous zinc oxide in a single step at around 240 °C.[2]
Troubleshooting Workflow:
References
"improving the stability of colloidal zinc dihydroxide solutions"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the stability of colloidal zinc dihydroxide [Zn(OH)₂] solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and handling of colloidal Zn(OH)₂.
Issue 1: Rapid Precipitation or Sedimentation After Synthesis
Question: My freshly prepared zinc dihydroxide solution immediately turns cloudy and a white precipitate settles at the bottom. What is causing this instability and how can I prevent it?
Answer: Immediate precipitation is typically due to particle aggregation and agglomeration, which occurs when the repulsive forces between particles are too weak to overcome attractive van der Waals forces. The primary factors to investigate are pH and surface charge.
-
pH and the Isoelectric Point (IEP): Zinc dihydroxide particles have a surface charge that is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero. Around the IEP, electrostatic repulsion is minimal, leading to rapid aggregation.[1] The IEP for zinc oxide/hydroxide systems is typically in the range of pH 8.7-9.0.[1][2] Operating far from this pH range is crucial for stability.
-
Insufficient Surface Charge: A low zeta potential (typically between -30 mV and +30 mV) indicates insufficient electrostatic repulsion to prevent aggregation.
-
High Ionic Strength: The presence of excess ions in the solution from precursors (e.g., nitrates, sulfates, acetates) can compress the electrical double layer around the particles, reducing repulsive forces and causing aggregation.[3][4]
Solutions:
-
Adjust pH: Modify the solution's pH to be either significantly lower or higher than the IEP. For Zn(OH)₂, stable colloids are often achieved at pH > 10, where the particles are negatively charged, or at acidic pH < 7, where dissolution to Zn²⁺ ions occurs.[1][5][6] A pH around 10.3 has been used to synthesize positively charged Zn(OH)₂ nanoparticles with a zeta potential of +(20-25) mV.[5][6]
-
Purification: Wash the synthesized particles to remove excess ions. This can be done by repeated centrifugation followed by redispersion in deionized water or a suitable solvent.[7][8]
-
Use a Stabilizer: Introduce electrostatic or steric stabilizers. For example, citrate (B86180) can be used to induce a negative surface charge.[9] Polymers like polyvinylpyrrolidone (B124986) (PVP) can adsorb to the particle surface, providing a steric barrier that prevents particles from getting close enough to aggregate.[7]
Issue 2: Particle Size Increases Over Time
Question: My Zn(OH)₂ nanoparticles are initially small, but DLS measurements show the hydrodynamic diameter increasing significantly over a few hours or days. Why is this happening?
Answer: This phenomenon, known as Ostwald ripening or particle growth, occurs because smaller particles have higher surface energy and are less thermodynamically stable than larger ones. Over time, the smaller particles dissolve and redeposit onto the surface of larger particles, leading to an overall increase in average particle size.[10] Temperature can accelerate this process.[11]
Solutions:
-
Temperature Control: Store the colloidal solution at a lower temperature (e.g., 5°C) to slow down dissolution and growth kinetics.[12]
-
Surface Capping Agents: Use capping agents or stabilizers that adsorb strongly to the particle surface. These agents can inhibit dissolution and act as a physical barrier to growth. Examples include ethanolamine (B43304) or various polymers.[7]
-
Control Precursor Concentration: Higher precursor concentrations can lead to faster particle growth.[12] Optimizing the initial concentration of zinc salts and the base can help achieve a more stable final particle size.[13]
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am following a published synthesis protocol, but my results are not reproducible. The particle size and stability vary between batches. What factors should I control more carefully?
Answer: Reproducibility issues in nanoparticle synthesis often stem from minor variations in experimental conditions that have a significant impact on nucleation and growth.
Key Parameters to Control:
-
Rate of Addition: The speed at which the base (e.g., NaOH) is added to the zinc salt solution affects the supersaturation level, which in turn governs the nucleation rate and final particle size. A slow, controlled addition is often preferred.[14]
-
Stirring Speed: The stirring rate must be consistent to ensure homogeneous mixing and uniform particle formation.[13]
-
Temperature: Temperature affects reaction kinetics, solubility of precursors, and the potential conversion of Zn(OH)₂ to ZnO.[11][15] Maintain a constant and uniform temperature throughout the synthesis.
-
Purity of Reagents: Use high-purity water and reagents, as impurities can act as nucleation sites or interfere with stabilizers.
-
Aging Time: The time the solution is allowed to "age" after synthesis can influence particle size and crystallinity.[11] Ensure this is consistent between batches.
Data Summary
Table 1: Effect of pH on Zeta Potential of Zinc Oxide/Hydroxide Nanoparticles
| pH | Zeta Potential (mV) | Stability Condition |
| < 6 | Positive | Prone to dissolution into Zn²⁺ ions.[1][16] |
| ~7 | +22 to +29 | Moderately stable, positive surface charge.[9][17] |
| 8.7-9 | ~0 (Isoelectric Point) | Highly unstable, rapid aggregation.[1] |
| > 10 | Negative | Stable colloidal suspension.[1][6] |
| 10.3 | +20 to +25 | Stable (specific synthesis conditions).[5][6] |
| 11.6 | Negative | Stable.[16] |
Note: Absolute values of zeta potential greater than 30 mV generally indicate good colloidal stability.[2]
Table 2: Influence of Stabilizers on ZnO Nanoparticle Properties in Deionized Water
| Stabilizer (Coating) | Resulting Surface Charge | Zeta Potential (mV) | Stability Outcome |
| None (Uncoated) | Positive | +22.6 to +28.8 | Prone to sedimentation within 24 hours.[2][9] |
| Citrate | Negative | -35.2 to -43.0 | Enhanced stability due to strong negative charge.[2][9] |
| Poly(acrylic acid) | Negative | -32.1 | Good electrosteric stabilization.[2] |
| Poly-L-lysine (PLL) | Positive | +39.8 | Good electrosteric stabilization.[2] |
Experimental Protocols
Protocol 1: Synthesis of Colloidal Zn(OH)₂ by Precipitation
This protocol describes a common method for synthesizing zinc dihydroxide nanoparticles via direct precipitation.
Materials:
-
Zinc Acetate (B1210297) Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of zinc acetate dihydrate in 100 mL of DI water.
-
Prepare a 0.2 M solution of NaOH in 100 mL of DI water.
-
-
Precipitation:
-
Place the zinc acetate solution in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 500 rpm).
-
Slowly add the NaOH solution dropwise to the zinc acetate solution at room temperature. A white precipitate of Zn(OH)₂ will form instantly.[18]
-
Continue stirring for 2 hours to allow the reaction to complete and the particles to age.
-
-
Purification:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at 8000 rpm for 15 minutes.
-
Discard the supernatant, which contains unreacted ions.
-
Add DI water to the pellet, vortex or sonicate to redisperse the particles.
-
Repeat the centrifugation and redispersion steps three times to thoroughly wash the particles.[19] For the final wash, ethanol can be used to aid in drying.
-
-
Redispersion:
-
After the final wash, redisperse the Zn(OH)₂ pellet in the desired volume of DI water or another appropriate solvent to form a stable colloidal solution. The final pH should be adjusted if necessary (e.g., to pH > 10) to ensure stability.
-
Visualizations
Troubleshooting Workflow for Unstable Zn(OH)₂ Colloids
Caption: A troubleshooting workflow for diagnosing and fixing instability in Zn(OH)₂ colloids.
Effect of pH on Zn(OH)₂ Surface Charge and Stability
Caption: The relationship between pH, surface charge, and the stability of Zn(OH)₂ colloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of surface-modifying ligands on the colloidal stability of ZnO nanoparticle dispersions in in vitro cytotoxicity test media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in the Aggregation Behaviour of Zinc Oxide Nanoparticles Influenced by Perfluorooctanoic Acid, Salts, and Humic Acid in Simulated Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of ZnO Nanoparticles with High Dispersibility Based on Oriented Attachment (OA) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 15. Effects of pH and Temperature on Antibacterial Activity of Zinc Oxide Nanofluid Against Escherichia coli O157: H7 and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. confer.cz [confer.cz]
- 18. Page loading... [guidechem.com]
- 19. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zinc Dihydroxide Synthesis Scale-Up
Welcome to the technical support center for the scale-up of zinc dihydroxide (Zn(OH)₂) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of zinc dihydroxide synthesis?
A1: When scaling up, the most critical parameters to control are pH, temperature, reactant concentration, and mixing/agitation. These factors significantly influence particle size, morphology, purity, and yield. Inconsistent control of these parameters can lead to batch-to-batch variability. The pH of the solution has a decisive influence on the size and morphology of the synthesized particles.[1]
Q2: Why is my zinc dihydroxide precipitate dissolving when I add excess base?
A2: Zinc hydroxide (B78521) is an amphoteric compound, meaning it can react with both acids and bases.[2] In the presence of a large excess of a strong base like sodium hydroxide, the zinc dihydroxide precipitate can dissolve to form soluble zincate complexes, such as Na₂Zn(OH)₄.[3] It is crucial to carefully control the addition of the precipitating agent to maintain the desired pH for precipitation.
Q3: I'm observing a wide particle size distribution in my scaled-up batch. What could be the cause?
A3: A wide particle size distribution at a larger scale can be due to several factors, including inhomogeneous mixing, localized pH or temperature gradients within the reactor, and an uncontrolled rate of reagent addition.[4] Poor mixing can lead to areas of high supersaturation, causing rapid nucleation and the formation of many small particles, while other areas might favor crystal growth, leading to larger particles.
Q4: My final product is contaminated with zinc oxide. How can I prevent this?
A4: The formation of zinc oxide (ZnO) can occur if the temperature during synthesis or drying is too high. Zinc hydroxide can dehydrate to form zinc oxide.[5][6] Ensure that the reaction and drying temperatures are kept below the decomposition temperature of zinc dihydroxide. Some studies suggest that a temperature of at least 40°C is necessary to initiate the conversion to ZnO, so staying below this threshold during synthesis and drying is important if pure zinc dihydroxide is desired.[5]
Q5: What are common impurities in zinc dihydroxide synthesis and how can they be minimized?
A5: Common impurities can include unreacted starting materials, by-product salts (e.g., sodium sulfate (B86663) if using zinc sulfate and sodium hydroxide), and other metal ions present in the precursors.[7] Thorough washing of the precipitate is essential to remove soluble by-products.[4] Using high-purity precursors will minimize contamination from other metal ions. Some impurities, like arsenic and antimony, can be particularly detrimental.
Troubleshooting Guides
Issue 1: Low Yield of Zinc Dihydroxide Precipitate
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction mixture. The optimal pH for zinc hydroxide precipitation is typically around 8-10.[8][9] Use a calibrated pH meter and ensure uniform pH throughout the reactor with adequate mixing. |
| Formation of Soluble Zincate | Avoid adding an excess of the alkaline precipitating agent. Add the base slowly and monitor the pH continuously. If the precipitate redissolves, the pH is likely too high.[3] |
| Incomplete Reaction | Ensure sufficient reaction time and effective mixing to allow for complete precipitation. Check that the concentrations of the zinc salt and the base are correct. |
| Loss During Washing | Fine particles may be lost during decanting or filtration. Allow for adequate settling time or use a finer filter medium. |
Issue 2: Inconsistent Particle Size and Morphology
| Possible Cause | Troubleshooting Step |
| Poor Mixing | Increase the agitation speed or use a more efficient impeller design to ensure a homogeneous reaction environment, especially in large reactors. |
| Uncontrolled Reagent Addition | Add the precipitating agent at a slow, controlled rate to favor crystal growth over nucleation, which generally leads to larger, more uniform particles.[4] |
| Temperature Gradients | Ensure uniform heating of the reactor. Temperature variations can affect solubility and reaction kinetics, leading to non-uniform particle formation.[10][11] |
| Incorrect Precursor Concentration | The concentration of reactants can influence particle morphology.[12] Ensure consistent concentrations between batches. |
Issue 3: Product Discoloration (Non-white precipitate)
| Possible Cause | Troubleshooting Step |
| Impurities in Precursors | Use higher purity zinc salts and bases. Trace metal impurities can lead to colored precipitates. |
| Contamination from Reactor | Ensure the reactor is properly cleaned and made of a non-reactive material. Corrosion can introduce metallic impurities. |
| Side Reactions | Unwanted side reactions can sometimes lead to colored by-products. Analyze the precipitate to identify the nature of the discoloration. |
Experimental Protocols
Protocol 1: Controlled Precipitation Synthesis of Zinc Dihydroxide
This protocol is based on the common precipitation method for synthesizing zinc dihydroxide.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Prepare Solutions: Prepare a 1 M solution of zinc sulfate in deionized water. Prepare a 2 M solution of sodium hydroxide in deionized water.[13]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and a pH probe, add the zinc sulfate solution.
-
Precipitation: While stirring vigorously, slowly add the sodium hydroxide solution dropwise to the zinc sulfate solution.
-
pH Control: Monitor the pH of the mixture continuously. Continue adding the sodium hydroxide solution until the pH reaches and stabilizes at a target value between 8 and 9.[3][8] A white precipitate of zinc dihydroxide will form.
-
Aging: Allow the suspension to stir for an additional 1-2 hours to ensure complete reaction and to age the precipitate.
-
Washing: Stop stirring and allow the precipitate to settle. Decant the supernatant liquid. Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step 3-4 times to remove soluble impurities.
-
Drying: After the final wash, separate the precipitate by filtration. Dry the collected zinc dihydroxide in a vacuum oven at a temperature below 40°C to prevent decomposition into zinc oxide.[5]
Quantitative Data Summary
Table 1: Effect of Synthesis Temperature on Particle Size and Morphology of Zinc-Based Nanoparticles
| Synthesis Temperature (°C) | Resulting Particle Morphology | Average Particle Size | Reference |
| 28 | Mixture of spherical and rod-shaped | Not specified, but better separated | [10] |
| 40 | Nanoparticles | 53 ± 10 nm | [5] |
| 50 | Nanoparticles | 65 ± 12 nm | [5] |
| 60 | Agglomerated flower-rod shapes | 69 ± 11 nm | [5][10] |
Table 2: Influence of pH on Resulting Zinc-Based Nanostructures
| pH | Resulting Morphology | Reference |
| 6 | Varied structures | [1] |
| 11 | Flower-like structures composed of nanosheets | [1] |
| 12 | Flat, plate-like two-dimensional sheets | [1] |
| 13 | Well-crystalline nanoparticles | [14] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues in zinc dihydroxide synthesis.
Relationship of Key Parameters in Zinc Dihydroxide Synthesis
Caption: Key parameter relationships influencing the outcome of zinc dihydroxide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc hydroxide: amphoterism, preparation, applications - PCC Group Product Portal [products.pcc.eu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Synthesis Temperature on the Size of ZnO Nanoparticles Derived from Pineapple Peel Extract and Antibacterial Activity of ZnO–Starch Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the Role of Synthesis Conditions on the Structure of Zinc Oxide-Reduced Graphene Oxide Nanofillers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Zinc Dihydroxide Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of zinc dihydroxide, focusing on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating zinc dihydroxide?
The optimal pH for the precipitation of zinc dihydroxide, Zn(OH)₂, is typically in the range of 9.0 to 10.5.[1][2][3][4] Within this range, the solubility of zinc hydroxide (B78521) is at its minimum, leading to the most efficient precipitation. One study identified the optimum pH for zinc precipitation to be 10.1.[1] Another study found that the best results for reducing zinc concentration in industrial wastewater were achieved at a pH of 9.5.[2][3]
Q2: Why is my zinc solution not precipitating when I add a base?
Several factors could prevent the precipitation of zinc hydroxide:
-
Incorrect pH: You may not have reached the optimal pH range for precipitation. Zinc hydroxide is amphoteric, meaning it can redissolve at very high pH values (typically above 11) by forming soluble zincate complexes such as [Zn(OH)₄]²⁻.[5][6]
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Presence of Chelating Agents: If your solution contains chelating or sequestering agents, these can bind to the zinc ions and prevent them from reacting with hydroxide ions to form a precipitate.[1]
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Low Concentration: If the concentration of zinc ions in your solution is very low, you may not observe a visible precipitate even at the optimal pH.
Q3: My zinc hydroxide precipitate redissolved. What happened?
This is a common issue and is typically due to the amphoteric nature of zinc hydroxide.[6] If you add too much base and increase the pH significantly beyond the optimal precipitation range (e.g., above pH 11), the zinc hydroxide precipitate will redissolve to form soluble zincate ions, [Zn(OH)₄]²⁻.[5]
Q4: Can I use ammonia (B1221849) to precipitate zinc hydroxide?
While adding ammonia will increase the pH and can lead to the precipitation of zinc hydroxide, adding an excess of ammonia can cause the precipitate to redissolve. This is because zinc ions can form a soluble, colorless ammine complex, [Zn(NH₃)₄]²⁺, in the presence of excess ammonia.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No precipitate forms upon adding a base. | The pH is not in the optimal range (9.0-10.5). | Carefully monitor the pH of the solution using a calibrated pH meter. Continue to add the base dropwise until the optimal pH is reached. |
| Presence of chelating agents. | If possible, identify and remove any chelating agents from the solution prior to precipitation. | |
| The concentration of zinc is too low. | Concentrate the initial zinc solution or use a more sensitive detection method to confirm precipitation. | |
| The precipitate appears and then disappears. | The pH has exceeded the optimal range, causing the precipitate to redissolve as zincate. | Slowly add a dilute acid (e.g., acetic acid) to lower the pH back into the optimal precipitation range of 9.0-10.5.[5] |
| Excess ammonia was used as the precipitating agent. | Avoid using a large excess of ammonia. If the precipitate has redissolved, gentle heating may help to drive off the excess ammonia and allow the zinc hydroxide to re-precipitate. | |
| The precipitate has a gelatinous or inconsistent appearance. | The rate of addition of the base was too fast. | Add the precipitating agent slowly while continuously stirring the solution to ensure uniform particle formation. |
| The temperature of the solution is not optimal. | Perform the precipitation at a controlled and consistent temperature, as solubility is temperature-dependent.[5] |
Experimental Protocols
Protocol for the Precipitation of Zinc Dihydroxide
This protocol outlines the steps for precipitating zinc dihydroxide from a zinc sulfate (B86663) solution.
Materials:
-
Zinc sulfate (ZnSO₄) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.2 M)
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Place a known volume of the zinc sulfate solution into a beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the sodium hydroxide solution dropwise from a burette.
-
Monitor the pH of the solution continuously.
-
A white precipitate of zinc dihydroxide will begin to form as the pH increases.
-
Continue adding sodium hydroxide until the pH of the solution is stable within the optimal range of 9.0-10.5.
-
Allow the solution to stir for an additional 15-30 minutes to ensure complete precipitation.
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any remaining soluble salts.
-
Dry the collected zinc dihydroxide precipitate in an oven at a low temperature (e.g., 50-70°C) to avoid decomposition to zinc oxide.
Data Presentation
Table 1: Solubility of Zinc Species as a Function of pH
| pH | Predominant Zinc Species in Solution | General Solubility |
| < 7 | Zn²⁺ | High |
| 7 - 9 | Zn(OH)⁺, Zn(OH)₂ (aq) | Decreasing |
| 9 - 11 | Zn(OH)₂ (aq) | Minimum |
| > 11 | [Zn(OH)₃]⁻, [Zn(OH)₄]²⁻ | Increasing |
Note: This table provides a qualitative summary. The exact solubility and species distribution can vary with temperature, ionic strength, and the specific zinc salt used.
Visualizations
Diagram 1: Zinc Speciation and Precipitation Pathway
Caption: Chemical pathway of zinc species in solution as a function of pH, leading to precipitation.
Diagram 2: Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting common issues during zinc dihydroxide precipitation.
References
Technical Support Center: Synthesis of Zinc Dihydroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc dihydroxide [Zn(OH)₂]. Our aim is to help you minimize impurities and achieve high-purity products for your research and development needs.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of zinc dihydroxide in a question-and-answer format.
Issue: The final product is not a pure white powder; it has a different color.
-
Question 1: What could be the cause of a non-white precipitate? A common reason for discoloration is the presence of impurities from the starting materials or contamination from the reaction vessel. For instance, trace amounts of iron can lead to a yellowish or brownish tint.
-
Question 2: How can I identify the source of the color impurity? It is advisable to analyze your precursor zinc salt for heavy metal contaminants. Additionally, ensure that all glassware is thoroughly cleaned and that the water used is deionized or distilled to prevent the introduction of extraneous ions.
-
Question 3: What steps can be taken to prevent color impurities? Using high-purity precursors is the first crucial step. If you suspect contamination from your reaction setup, consider using dedicated glassware for your synthesis.
Issue: The yield of zinc dihydroxide is lower than expected.
-
Question 1: Why is my product yield consistently low? Low yields can often be attributed to the amphoteric nature of zinc dihydroxide. If the pH of the reaction mixture becomes too high (typically above 10-11), the precipitated zinc dihydroxide can redissolve to form soluble zincate complexes, such as [Zn(OH)₄]²⁻.[1]
-
Question 2: How can I prevent the loss of product due to dissolution? Careful control of the pH is essential. It is recommended to monitor the pH throughout the addition of the precipitating agent and to avoid adding a large excess. The optimal pH for the precipitation of zinc dihydroxide is generally in the range of 8 to 10.
-
Question 3: Could other factors be contributing to the low yield? Inadequate mixing during the reaction can lead to localized areas of high pH, causing some of the precipitate to redissolve. Ensure vigorous and consistent stirring throughout the synthesis process.
Issue: My zinc dihydroxide product is difficult to filter and wash.
-
Question 1: What causes the formation of a gelatinous or colloidal precipitate? The formation of very fine, gelatinous particles can be a result of rapid precipitation. This can occur if the precipitating agent is added too quickly.
-
Question 2: How can I obtain a more crystalline and easily filterable precipitate? Slowing down the rate of addition of the precipitating agent can promote the growth of larger crystals. Additionally, an "aging" step, where the precipitate is left in the mother liquor for a period (e.g., several hours or overnight) with gentle stirring, can help to improve the crystallinity and filterability of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized zinc dihydroxide?
The most common impurities include:
-
Unreacted precursors: Residual zinc salts (e.g., zinc sulfate (B86663), zinc chloride) and the precipitating agent (e.g., sodium hydroxide).
-
Basic zinc salts: Compounds like basic zinc sulfate (ZnSO₄·3Zn(OH)₂) or basic zinc chloride can form, especially if the precipitation is carried out under specific pH conditions or with insufficient hydroxide (B78521) ions.
-
Adsorbed ions: Anions from the precursors (e.g., Cl⁻, SO₄²⁻, NO₃⁻) and cations from the base (e.g., Na⁺, K⁺) can be adsorbed onto the surface of the precipitate.
-
Other metal hydroxides: If the zinc precursor is not of high purity, other metal hydroxides (e.g., iron hydroxide, lead hydroxide, cadmium hydroxide) may co-precipitate.
Q2: How does the choice of zinc precursor affect the purity of the final product?
The anion of the zinc salt precursor can influence the formation of basic salt impurities. For example, using zinc sulfate may lead to the formation of basic zinc sulfate. The choice of precursor can also affect the morphology and particle size of the resulting zinc dihydroxide.
Q3: What is the optimal pH for precipitating zinc dihydroxide to maximize purity?
The optimal pH for precipitating zinc dihydroxide is a critical parameter that needs to be carefully controlled. A pH range of 8-10 is generally recommended to ensure complete precipitation of Zn(OH)₂ while minimizing the formation of soluble zincate complexes at higher pH values. It has been reported that at a pH of 9.5, a removal efficiency of 95.3% for zinc ions from an industrial wastewater was achieved, indicating effective precipitation.[2] For the synthesis of zinc oxide nanoparticles from zinc dihydroxide, it has been noted that at a pH of 12, a 100% pure ZnO product could be obtained without contaminants like zinc hydroxide, suggesting that at this higher pH, the conversion to the oxide is favored.[3]
Q4: How can I effectively wash the zinc dihydroxide precipitate to remove soluble impurities?
Washing the precipitate is a critical step for removing soluble impurities. A common procedure involves:
-
Centrifugation or filtration: Separate the precipitate from the supernatant.
-
Resuspension: Resuspend the precipitate in deionized or distilled water.
-
Repetition: Repeat the centrifugation/filtration and resuspension steps multiple times. Washing with a solvent like ethanol (B145695) can also help remove organic impurities.[4]
Q5: What analytical techniques are recommended for assessing the purity of synthesized zinc dihydroxide?
Several analytical techniques can be employed to characterize the purity of your product:
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X-ray Diffraction (XRD): To confirm the crystalline phase of zinc dihydroxide and to detect any crystalline impurities such as basic zinc salts or zinc oxide.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of Zn-O and O-H bonds in zinc dihydroxide and to check for the presence of other functional groups from impurities.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of elemental impurities, particularly other metals.
Data Presentation
Table 1: Effect of pH on the Removal of Zinc Ions by Precipitation
| pH | Initial Zn(II) Concentration (mg/L) | Final Zn(II) Concentration (mg/L) | Removal Efficiency (%) | Reference |
| 8.5 | 79 | - | - | [2] |
| 9.0 | 79 | - | - | [2] |
| 9.5 | 79 | 3.71 | 95.3 | [2] |
| 10.0 | 79 | - | - | [2] |
| 10.5 | 79 | - | - | [2] |
| 5.3 | 111.15 | - | <2 | [5] |
| 9.0 | 111.15 | - | >99 | [5] |
| 10.3 | 111.15 | - | >99 | [5] |
Data presented is for the removal of zinc ions from aqueous solutions by hydroxide precipitation, which is indicative of the conditions for forming solid zinc dihydroxide.
Experimental Protocols
Protocol 1: High-Purity Zinc Dihydroxide Synthesis by Precipitation
This protocol describes a standard method for synthesizing zinc dihydroxide with a focus on achieving high purity.
-
Preparation of Solutions:
-
Prepare a 0.5 M solution of a high-purity zinc salt (e.g., zinc nitrate, Zn(NO₃)₂·6H₂O) in deionized water.
-
Prepare a 1.0 M solution of a high-purity precipitating agent (e.g., sodium hydroxide, NaOH) in deionized water.
-
-
Precipitation:
-
Place the zinc salt solution in a beaker with a magnetic stirrer and begin stirring vigorously.
-
Slowly add the sodium hydroxide solution dropwise to the zinc salt solution. A white precipitate of zinc dihydroxide will form.[6]
-
Monitor the pH of the solution continuously and stop the addition of the base once the pH reaches 9.0-9.5.
-
-
Aging the Precipitate:
-
Continue stirring the suspension at room temperature for at least 2 hours. This aging process helps to improve the crystallinity of the precipitate.[4]
-
-
Washing the Precipitate:
-
Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes) or vacuum filtration.
-
Discard the supernatant and resuspend the precipitate in deionized water.
-
Repeat the washing step at least three times to ensure the removal of all soluble impurities.[4]
-
For the final wash, consider using ethanol to aid in the drying process.[4]
-
-
Drying the Product:
-
After the final wash, transfer the precipitate to a watch glass or a suitable container.
-
Dry the precipitate in an oven at a temperature below 100°C (e.g., 60-80°C) until a constant weight is achieved. Higher temperatures can lead to the decomposition of zinc dihydroxide into zinc oxide.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of zinc dihydroxide.
Caption: Troubleshooting decision tree for common issues in zinc dihydroxide synthesis.
References
"X-ray induced degradation of zinc hydroxide during XPS analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of zinc hydroxide (B78521) (Zn(OH)₂) using X-ray Photoelectron Spectroscopy (XPS). A primary focus is addressing the common problem of X-ray induced degradation of zinc hydroxide to zinc oxide (ZnO) during analysis.
Frequently Asked Questions (FAQs)
Q1: Why do my XPS spectra of zinc hydroxide samples look like zinc oxide?
A1: Zinc hydroxide is known to be unstable under standard XPS measurement conditions.[1][2] The X-ray beam used in the analysis can induce a chemical reduction, rapidly converting zinc hydroxide (Zn(OH)₂) into zinc oxide (ZnO).[1][3] This in-situ degradation is a common issue that can complicate the identification and quantification of the true surface chemistry of your sample.
Q2: What is the primary mechanism behind the degradation of Zn(OH)₂ during XPS analysis?
A2: The degradation is primarily an X-ray induced phenomenon.[1][2] The energy from the X-ray source is sufficient to cause the dehydroxylation of zinc hydroxide, leading to the formation of zinc oxide and water. Localized heating from the X-ray beam can also contribute to this transformation.[4]
Q3: How can I confirm if my zinc hydroxide sample is degrading during XPS analysis?
A3: To check for degradation, you can perform a time-dependent analysis. Acquire spectra from the same spot on the sample at different time intervals (e.g., immediately after exposure to the X-ray beam and then after several minutes). If the sample is degrading, you will likely observe changes in the O 1s and Zn LMM Auger peaks, indicating the formation of ZnO. A shift in the modified Auger parameter is also a strong indicator.
Q4: Are the Zn 2p peaks not suitable for distinguishing between Zn(OH)₂ and ZnO?
A4: While the Zn 2p peaks are intense and often used for identifying the presence of zinc, their binding energies for Zn(OH)₂ and ZnO are very similar, with shifts often being too small to make a definitive distinction.[5][6] Therefore, relying solely on the Zn 2p region for chemical state identification of zinc in this case is not recommended.
Q5: What are the best spectral regions to look at to differentiate between Zn(OH)₂ and ZnO?
A5: The most reliable method is to analyze the X-ray induced Zn LMM Auger peaks and calculate the modified Auger parameter (α').[2] The chemical shifts in the Zn LMM peaks between Zn(OH)₂ and ZnO are significantly larger than in the Zn 2p photoelectron lines.[6] Additionally, the O 1s region can be deconvoluted to identify components corresponding to hydroxide (-OH) and oxide (O²⁻) species.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the XPS analysis of zinc hydroxide.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected shoulder or new peak appearing in the O 1s spectrum over time. | X-ray induced conversion of Zn(OH)₂ to ZnO. | 1. Minimize X-ray exposure time for each analysis spot.[1][4]2. Reduce the X-ray power (flux).[4]3. If available, use a cryo-stage to cool the sample (e.g., with liquid nitrogen) to minimize thermal effects and slow down the degradation process.[4]4. Analyze the Zn LMM Auger peaks and the modified Auger parameter to confirm the presence of both species. |
| Inconsistent quantitative results for zinc and oxygen between different samples or different analysis spots on the same sample. | Varying degrees of X-ray induced degradation. | 1. Standardize the analysis time for all measurements.2. Use the lowest possible X-ray dose that provides an adequate signal-to-noise ratio.3. For comparative studies, ensure that all samples are analyzed under identical conditions (X-ray power, acquisition time, etc.). |
| The binding energy of my Zn 2p peak is ambiguous and falls between the expected values for Zn(OH)₂ and ZnO. | A mixture of Zn(OH)₂ and ZnO is present on the surface due to partial degradation. | 1. Focus on the O 1s and Zn LMM regions for more definitive chemical state identification.2. Deconvolute the O 1s spectrum to quantify the relative amounts of hydroxide and oxide.3. Calculate the modified Auger parameter to support your chemical state assignment. |
Quantitative Data Summary
The following table summarizes key XPS parameters for distinguishing between zinc hydroxide and zinc oxide. Note that exact binding energies can vary slightly depending on the instrument calibration and sample properties.
| Species | Zn 2p₃/₂ Binding Energy (eV) | O 1s Binding Energy (eV) | Zn LMM Kinetic Energy (eV) | Modified Auger Parameter (α') (eV) |
| Zn(OH)₂ | ~1022.8 - 1023.4[10][7] | ~531.4 - 532.4 (Hydroxide)[7][9] | ~987.2[10] | ~2008.9 - 2009.9[2][10] |
| ZnO | ~1021.3 - 1022.0 | ~529.5 - 530.0 (Oxide)[7][8] | ~988.6[10] | ~2010.3[10] |
Experimental Protocols
Protocol 1: Minimizing X-ray Induced Damage During XPS Analysis of Zn(OH)₂
-
Sample Preparation: Ensure the sample is properly mounted on the sample holder using a conductive tape or clip to minimize charging.
-
Instrument Setup:
-
If available, cool the sample stage to liquid nitrogen temperature.[4]
-
Use a monochromatic X-ray source to minimize sample heating.
-
Set the X-ray source to a low power setting (e.g., 50-100 W).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present.
-
For high-resolution spectra, use the shortest possible acquisition time that provides an acceptable signal-to-noise ratio.[1]
-
Acquire the O 1s, Zn 2p, and Zn LMM Auger regions.
-
To test for degradation, perform a time-resolved acquisition on a fresh spot, recording spectra at set intervals.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Carefully analyze the O 1s peak shape for shoulders or multiple components.
-
Calculate the modified Auger parameter using the binding energy of the Zn 2p₃/₂ peak and the kinetic energy of the Zn LMM peak (α' = BE(Zn 2p₃/₂) + KE(Zn LMM)).
-
Compare the experimental values to the reference data in the table above to identify the chemical states.
-
Visualizations
Caption: X-ray induced degradation pathway of zinc hydroxide.
Caption: Troubleshooting workflow for XPS analysis of zinc hydroxide.
Caption: Logical relationship of mitigation strategies.
References
- 1. XPS study of zinc hydroxide as a potential corrosion product of zinc: Rapid X-ray induced conversion into zinc oxide [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: X-ray Degradation [xpsfitting.com]
- 5. researchgate.net [researchgate.net]
- 6. Zinc | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Strong correlation between optical properties and mechanism in deficiency of normalized self-assembly ZnO nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
"influence of temperature on zinc dihydroxide crystal growth"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc dihydroxide [Zn(OH)₂] crystals. The following sections offer detailed experimental protocols, address common issues encountered during synthesis, and provide quantitative data on the influence of temperature on crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing zinc dihydroxide crystals at a controlled temperature?
A1: The most common and controllable method is chemical precipitation. This technique involves reacting a soluble zinc salt (e.g., zinc nitrate (B79036), zinc acetate, or zinc sulfate) with a basic solution (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) under controlled temperature and pH conditions. The resulting white precipitate is zinc dihydroxide.[1][2][3]
Q2: How does temperature influence the crystal phase of the precipitate?
A2: Temperature plays a critical role in determining the crystalline phase of the product. At lower temperatures (e.g., room temperature up to around 50°C), the synthesis is more likely to yield zinc dihydroxide [Zn(OH)₂].[2] As the temperature increases, the dehydration of zinc dihydroxide to zinc oxide (ZnO) is favored. Some studies show that at temperatures around 60-80°C, the transformation to ZnO becomes more prominent.[4]
Q3: What is the expected morphology of zinc dihydroxide crystals synthesized at different temperatures?
A3: The morphology of Zn(OH)₂ crystals is highly dependent on the synthesis temperature. At lower temperatures, you may observe the formation of plate-like or needle-like crystals. As the temperature increases, the morphology can change, and at higher temperatures where ZnO formation begins, you might see rod-like or spherical nanoparticles.
Q4: How can I characterize the synthesized zinc dihydroxide crystals?
A4: Standard characterization techniques for Zn(OH)₂ crystals include:
-
X-ray Diffraction (XRD): To identify the crystal phase (e.g., ε-Zn(OH)₂, β-Zn(OH)₂) and determine the crystallite size and purity.[5][6][7][8]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the crystals.[6][8]
-
Transmission Electron Microscopy (TEM): For higher resolution imaging of the crystal structure and morphology.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present and confirm the presence of hydroxyl groups.
Troubleshooting Guide
Issue: The precipitate formed is not zinc dihydroxide, but zinc oxide.
-
Question: I followed the protocol, but my XRD analysis shows I've synthesized zinc oxide (ZnO) instead of zinc dihydroxide [Zn(OH)₂]. What went wrong?
-
Answer: This is a common issue and is almost always related to the reaction temperature being too high. Zinc dihydroxide is a metastable phase and will dehydrate to form the more stable zinc oxide at elevated temperatures.[4]
-
Solution: Carefully monitor and control the reaction temperature. For the synthesis of Zn(OH)₂, it is advisable to maintain the temperature below 60°C. Consider using a water or oil bath for precise temperature control. Drying the precipitate at a low temperature (e.g., in a vacuum oven at 50°C) can also prevent the conversion to ZnO.[2]
-
Issue: The crystal size is not uniform.
-
Question: My SEM images show a wide distribution of crystal sizes. How can I achieve a more uniform particle size?
-
Answer: Non-uniform crystal size can be attributed to several factors, including inhomogeneous mixing of reactants, temperature gradients within the reaction vessel, and uncontrolled nucleation and growth rates.
-
Solution:
-
Stirring: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous concentration of reactants.
-
Reactant Addition: Add the precipitating agent slowly and at a constant rate to control the nucleation process.
-
Temperature Control: Use a temperature-controlled bath to ensure a uniform temperature throughout the reaction vessel.
-
-
Issue: The precipitate is difficult to filter and wash.
-
Question: The zinc dihydroxide precipitate is very fine and clogs the filter paper, making it difficult to wash. What can I do?
-
Answer: Very fine particles can result from rapid precipitation.
-
Solution:
-
Aging: After precipitation, allow the solution to "age" for a period (e.g., a few hours to overnight) at a constant temperature. This allows for Ostwald ripening, where larger crystals grow at the expense of smaller ones, resulting in a more easily filterable precipitate.
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Centrifugation: As an alternative to filtration, use centrifugation to separate the precipitate from the supernatant. This is often more effective for very fine particles.
-
-
Quantitative Data
The following tables summarize the influence of temperature on the crystal size and phase of zinc hydroxide and its transformation products as reported in various studies.
Table 1: Effect of Temperature on Product Phase
| Temperature (°C) | Precursors | Precipitating Agent | Resulting Phase | Reference |
| Room Temperature | Zinc Nitrate | Sodium Hydroxide | Zinc Hydroxide [Zn(OH)₂] | [2] |
| 40 | Zinc Nitrate | Sodium Hydroxide | Zinc Hydroxide [Zn(OH)₂] | [4] |
| 50 | Zinc Nitrate | Sodium Hydroxide | Zinc Oxide (ZnO) | [2] |
| 80 | Zinc Nitrate | Sodium Hydroxide | Zinc Oxide (ZnO) | [4] |
| 100-200 (hydrothermal) | ε-Zn(OH)₂ | - | Zn₅(OH)₁₀·2H₂O | [9] |
Table 2: Influence of Temperature on Crystal/Particle Size
| Temperature (°C) | Synthesis Method | Crystal/Particle Size | Morphology | Reference |
| 25 | Precipitation | ~10-20 nm (initial) | Nanoparticles | [4] |
| 40 | Precipitation | Larger aggregates | Aggregates | [4] |
| 80 | Precipitation | ~30-50 nm | Nanorods/Needles | [4] |
| 100 (hydrothermal) | Hydrothermal | Submicron | Plate-like | [9] |
| 200 (hydrothermal) | Hydrothermal | Up to 10 µm | Tabular | [9] |
Experimental Protocols
Detailed Protocol for Temperature-Controlled Precipitation of Zinc Dihydroxide
This protocol outlines the synthesis of zinc dihydroxide crystals via precipitation at a controlled temperature.
Materials:
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Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Equipment:
-
Jacketed glass reactor or a beaker in a temperature-controlled water bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Burette or dropping funnel
-
Buchner funnel and filter paper or centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of zinc nitrate by dissolving the appropriate amount of Zn(NO₃)₂·6H₂O in deionized water.
-
Prepare a 0.2 M solution of sodium hydroxide by dissolving NaOH pellets in deionized water.
-
-
Reaction Setup:
-
Place the zinc nitrate solution in the reaction vessel.
-
Set the desired reaction temperature using the circulating water bath (e.g., 25°C, 40°C, or 55°C).
-
Begin stirring the zinc nitrate solution at a constant rate (e.g., 300 rpm).
-
-
Precipitation:
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution using the burette or dropping funnel at a constant rate.
-
Monitor the pH of the solution. The formation of a white precipitate of zinc dihydroxide will be observed. Continue adding the NaOH solution until the pH reaches a desired value (typically between 8 and 10).
-
-
Aging:
-
Once the desired pH is reached, stop the addition of NaOH and allow the suspension to stir at the set temperature for a designated aging time (e.g., 2 hours) to promote crystal growth and uniformity.
-
-
Washing and Separation:
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Separate the white precipitate from the solution by either vacuum filtration using a Buchner funnel or by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 50°C) overnight to obtain the final zinc dihydroxide powder. Avoid high temperatures to prevent dehydration to zinc oxide.
-
-
Characterization:
-
Characterize the dried powder using XRD, SEM, and other relevant techniques to determine its phase, morphology, and size.
-
Visualizations
Caption: Experimental workflow for the temperature-controlled synthesis of zinc dihydroxide.
Caption: Influence of temperature on the product phase and morphology in zinc hydroxide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of zinc hydroxide nanocrystals and application as a new electrochemical sensor for determination of selected sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Zinc Hydroxide: Precipitation vs. Hydrothermal Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of zinc hydroxide (B78521) (Zn(OH)₂) is a critical first step in the production of zinc oxide (ZnO) nanoparticles and other zinc-based materials. The choice of synthesis method significantly impacts the physicochemical properties of the final product. This guide provides an objective comparison of two common synthesis routes: precipitation and hydrothermal methods, supported by experimental data and detailed protocols.
Introduction to Synthesis Methods
The selection of a synthesis method for zinc hydroxide is pivotal as it dictates key characteristics of the resulting material, such as particle size, morphology, crystallinity, and purity. These properties, in turn, influence the performance of the material in various applications, from pharmaceuticals to catalysts.
Precipitation is a widely used, straightforward, and cost-effective technique.[1] It involves the chemical reaction of a soluble zinc salt with a precipitating agent, typically a base, in a suitable solvent to form an insoluble Zn(OH)₂ precipitate.[1] The process is generally carried out at or near room temperature and offers the advantage of high-yield production.[2]
The hydrothermal method is a solution-based synthesis that occurs in a sealed vessel, known as an autoclave, under elevated temperature and pressure.[3] This technique allows for the crystallization of materials that are insoluble under ambient conditions. The hydrothermal process can produce highly crystalline and morphologically controlled nanoparticles.[4]
Experimental Protocols
Detailed methodologies for both synthesis routes are outlined below. These protocols are based on established laboratory practices and can be adapted based on specific research requirements.
Precipitation Method
This protocol describes the synthesis of Zn(OH)₂ via a simple co-precipitation reaction.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.25 M aqueous solution of zinc nitrate by dissolving the appropriate amount of Zn(NO₃)₂·6H₂O in deionized water.
-
Separately, prepare a 0.5 M aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution dropwise to the zinc nitrate solution while stirring vigorously at room temperature.[2]
-
Continue stirring the resulting white suspension for approximately 3 hours to ensure the completion of the reaction.[2]
-
The white precipitate of Zn(OH)₂ is then collected by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water to remove any unreacted salts and byproducts.
-
Finally, dry the collected Zn(OH)₂ powder in an oven at a temperature of around 80°C for 24 hours.[2]
Hydrothermal Method
This protocol details the synthesis of Zn(OH)₂ using a hydrothermal process, which often serves as a precursor step in the synthesis of ZnO nanostructures.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Dissolve zinc acetate in deionized water to prepare the precursor solution.
-
In a separate beaker, prepare a KOH solution.
-
Add the KOH solution to the zinc acetate solution under stirring to form a Zn(OH)₂ precipitate.[4]
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature between 100°C and 200°C for a duration of 2 to 10 hours.[5]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration, wash it thoroughly with deionized water, and dry it in an oven.[4]
Performance Comparison: Precipitation vs. Hydrothermal
The choice between precipitation and hydrothermal methods depends on the desired characteristics of the Zn(OH)₂ product. The following table summarizes the key performance indicators based on experimental findings.
| Feature | Precipitation Method | Hydrothermal Method |
| Particle Size | Typically results in nanoparticles, but with a broader size distribution. Can be in the range of tens to hundreds of nanometers.[6] | Offers better control over particle size, often leading to a more uniform and narrower size distribution. Can produce nanoparticles in the range of tens of nanometers.[3] |
| Morphology | Often produces irregular or agglomerated particles. Flake-like morphologies with agglomerated fine particles have been observed.[2] | Enables the synthesis of well-defined morphologies such as nanorods, nanowires, and nanoflowers by controlling reaction parameters.[2] |
| Crystallinity | Generally yields amorphous or poorly crystalline Zn(OH)₂. | Produces highly crystalline Zn(OH)₂ due to the elevated temperature and pressure conditions.[7] |
| Purity | The product may contain impurities from unreacted precursors if not washed thoroughly. | The closed system of the autoclave minimizes contamination, leading to a purer product. |
| Yield | Typically a high-yield process suitable for large-scale production.[2] | The yield can be lower and is limited by the size of the autoclave. |
| Process Simplicity | Simple, rapid, and can be performed with basic laboratory equipment.[1] | Requires specialized equipment (autoclave) and involves higher temperatures and pressures, making the process more complex.[3] |
| Cost | A cost-effective method due to the use of simple equipment and ambient reaction conditions.[1] | Higher operational costs associated with the autoclave and energy consumption for heating. |
Experimental Workflow
The following diagrams illustrate the experimental workflows for the precipitation and hydrothermal synthesis of Zn(OH)₂.
Conclusion
Both precipitation and hydrothermal methods are effective for the synthesis of zinc hydroxide, but they offer a trade-off between process simplicity and product quality. The precipitation method is a simple, rapid, and cost-effective approach suitable for producing large quantities of Zn(OH)₂, although the resulting product may have lower crystallinity and a broader particle size distribution. In contrast, the hydrothermal method provides excellent control over particle size, morphology, and crystallinity, yielding a high-purity product. However, this method is more complex, time-consuming, and requires specialized equipment. The ultimate choice of synthesis method will depend on the specific requirements of the final application, balancing the need for precise material properties with practical considerations of cost and scalability.
References
Comparative Analysis of the Antimicrobial Activity of Zinc Oxide Against Escherichia coli**
An Objective Guide for Researchers and Drug Development Professionals
Introduction: While the antimicrobial properties of various zinc compounds are of significant interest to the scientific community, literature directly validating the antimicrobial activity of zinc dihydroxide against Escherichia coli is limited. However, extensive research is available on a closely related compound, zinc oxide (ZnO), and its nanoparticle form (ZnO-NPs). This guide provides a comprehensive comparison of the antimicrobial efficacy of zinc oxide against E. coli, presenting experimental data, detailed protocols, and mechanistic insights to inform research and development in this area. The data presented for zinc oxide can serve as a valuable reference point for investigating the potential of other zinc compounds, including zinc dihydroxide.
Performance Comparison: Zinc Oxide vs. Alternative Antimicrobials
Zinc oxide has demonstrated significant dose-dependent antibacterial activity against E. coli. Its efficacy, often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is influenced by factors such as particle size and concentration.
Table 1: Antimicrobial Efficacy of Zinc Oxide Nanoparticles (ZnO-NPs) against E. coli
| Strain of E. coli | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Multidrug-Resistant Strain | 31.25 | 62.5 | [1][2] |
| K88 | 0.1 | 0.8 | |
| O157:H7 | 12,000 (12 mmol/l) | - | [3][4] |
| Serotype O26 | 1,000 | 1,500 - 3,000 | [5] |
| Multidrug-Resistant Strains | 31.3 | 62.5 | [6] |
Table 2: Comparative Antimicrobial Efficacy Against E. coli
| Antimicrobial Agent | Concentration | Efficacy | Reference |
| Zinc Oxide (ZnO) Nanoparticles | 12 mM | Significant reduction in E. coli count (~5 log CFU/g) in minced meat. | [7] |
| Titanium Dioxide (TiO2) Nanoparticles | 12 mM | Reduction in E. coli count (~4 log CFU/g) in minced meat. | [7] |
| ZnO + TiO2 Nanoparticles (6 mM each) | 6 mM each | Reduction in E. coli count (~4 log CFU/g) in minced meat. | [7] |
| Silver Nanoparticles (AgNPs) | 128 µmol/L (MIC) | Complete inhibition of bacterial growth. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of zinc oxide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The broth microdilution method is a standard procedure for determining these values.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
E. coli culture
-
Zinc oxide nanoparticle suspension of known concentration
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: An overnight culture of E. coli is diluted in fresh broth to achieve a standardized concentration, typically around 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Serial Dilution of Zinc Oxide: A two-fold serial dilution of the zinc oxide nanoparticle suspension is prepared in the microtiter plate wells using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no ZnO) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of zinc oxide in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.
Mandatory Visualizations
Caption: Workflow for MIC and MBC Determination.
Mechanism of Antimicrobial Action
The antimicrobial activity of zinc oxide against E. coli is multifaceted and involves a combination of physical and chemical interactions.
-
Release of Zinc Ions (Zn²⁺): Zinc oxide releases Zn²⁺ ions, which can disrupt essential cellular processes in bacteria.
-
Generation of Reactive Oxygen Species (ROS): ZnO can generate ROS, such as hydrogen peroxide, which induce oxidative stress and damage cellular components like proteins, lipids, and DNA.[9]
-
Direct Contact and Membrane Disruption: ZnO nanoparticles can physically interact with the bacterial cell wall, leading to membrane damage, loss of integrity, and leakage of intracellular contents.[3][9][10]
Caption: Mechanism of ZnO Antimicrobial Action.
References
- 1. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. Antibacterial activities of zinc oxide nanoparticles against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wvj.science-line.com [wvj.science-line.com]
- 8. Investigation of Nanoparticle Metallic Core Antibacterial Activity: Gold and Silver Nanoparticles against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Catalytic Efficiency of Zinc Hydroxide and Titanium Dioxide in Photocatalysis
In the realm of environmental remediation and chemical synthesis, photocatalysis has emerged as a promising green technology. At the forefront of this field are semiconductor materials that can harness light energy to drive chemical reactions. Among these, titanium dioxide (TiO₂) has long been considered the gold standard due to its high efficiency, stability, and low cost. However, the quest for alternative and potentially more efficient materials has led to investigations into other metal-based compounds, including zinc hydroxide (B78521) (Zn(OH)₂). This guide provides a comparative analysis of the catalytic efficiency of Zn(OH)₂ and TiO₂, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
While direct comparative studies between pure Zn(OH)₂ and TiO₂ under identical conditions are limited in publicly available literature, a meaningful comparison can be drawn by examining the performance of TiO₂ against zinc oxide (ZnO), a closely related and well-studied photocatalyst often formed from a Zn(OH)₂ precursor. Furthermore, studies on ZnO/Zn(OH)₂ composites provide valuable insights into the catalytic contribution of the hydroxide component.
Quantitative Performance Analysis
The photocatalytic efficiency of a material is commonly evaluated by its ability to degrade organic pollutants in aqueous solutions under irradiation. The following tables summarize key performance metrics for TiO₂ and various zinc-based catalysts from several studies.
Table 1: Photocatalytic Degradation of Various Dyes
| Catalyst | Target Pollutant | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ | Methylene Blue | - | - | UV | - | 25.68 | [1] |
| ZnO | Methylene Blue | - | - | UV | - | 81.00 | [1] |
| TiO₂ | Amido Black 10B | - | - | Solar | 60 | 39.65 | [2] |
| ZnO | Amido Black 10B | - | - | Solar | 60 | 99.90 | [2] |
| TiO₂ | Rose Bengal | - | - | Solar | 60 | 62.00 | [2] |
| ZnO | Rose Bengal | - | - | Solar | 60 | 88.80 | [2] |
| TiO₂ | Methyl Red | - | - | Solar | 60 | 50.50 | [2] |
| ZnO | Methyl Red | - | - | Solar | 60 | 3.11 | [2] |
| TiO₂ (P-25) | Cibacron Yellow FN-2R | 0.9 | - | - | 240 | 41.7 (COD removal) | [3] |
| ZnO | Cibacron Yellow FN-2R | 2.1 | - | - | 180 | 69.8 (COD removal) | [3] |
Table 2: Performance of ZnO/Zn(OH)₂ Composite Catalyst
| Catalyst | Target Pollutant | Catalyst Conc. (mg/mL) | Pollutant Conc. (µg/mL) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| ZnO | Sunset Yellow | 1 | 20 | UV (365 nm) | 120 | 28.2 | - | [4] |
| ZnO/Zn(OH)₂ | Sunset Yellow | 1 | 20 | UV (365 nm) | 120 | 97.4 | 0.029 | [4][5] |
The data suggests that in many cases, ZnO exhibits superior photocatalytic activity compared to TiO₂ for the degradation of various organic dyes.[1][2][3] Notably, the ZnO/Zn(OH)₂ composite demonstrates a significant enhancement in catalytic efficiency over pristine ZnO, indicating a beneficial role of the zinc hydroxide component.[4] The presence of hydroxyl groups on the surface of the composite is thought to enhance the anchoring of dye molecules and facilitate electron transfer reactions.[4][5]
Fundamental Properties
The intrinsic properties of a semiconductor, such as its band gap, play a crucial role in its photocatalytic activity. The band gap determines the energy of light required to excite an electron from the valence band to the conduction band, initiating the photocatalytic process.
Table 3: Comparison of Fundamental Properties
| Property | Zn(OH)₂ | TiO₂ (Anatase) | ZnO |
| Band Gap (eV) | 5.65[6] | ~3.2 | ~3.37 |
| Crystal Structure | Orthorhombic | Tetragonal | Hexagonal Wurtzite |
Titanium dioxide and zinc oxide have comparable band gaps, allowing them to be activated by UV light. In contrast, zinc hydroxide possesses a significantly wider band gap of 5.65 eV, which would necessitate higher energy UV radiation for activation as a direct semiconductor photocatalyst.[6] This suggests that its role in enhancing photocatalysis in composites may be more related to surface chemistry and charge transfer dynamics rather than direct photogeneration of electron-hole pairs.
Experimental Protocols
Reproducible experimental design is critical for the comparative assessment of photocatalytic materials. Below are detailed methodologies for the synthesis of the catalysts and the evaluation of their catalytic performance.
Synthesis of Catalysts
1. Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
-
Precursor Preparation: A solution of titanium tetraisopropoxide (TTIP) in ethanol (B145695) is prepared.
-
Hydrolysis: The TTIP solution is added dropwise to a mixture of deionized water and ethanol under vigorous stirring. The hydrolysis of TTIP leads to the formation of a TiO₂ sol.
-
Aging: The sol is aged for a specified period (e.g., 24 hours) to allow for the completion of the hydrolysis and condensation reactions.
-
Drying and Calcination: The resulting gel is dried in an oven to remove the solvent, followed by calcination at a high temperature (e.g., 450-500 °C) to crystallize the TiO₂ into the desired phase (typically anatase).
2. Synthesis of Zn(OH)₂ / ZnO Nanoparticles (Precipitation Method)
-
Precursor Preparation: An aqueous solution of a zinc salt, such as zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), is prepared.[7]
-
Precipitation: A precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added dropwise to the zinc salt solution under constant stirring.[4][7] This results in the formation of a white precipitate of zinc hydroxide (Zn(OH)₂).
-
Aging and Washing: The suspension is aged for a period (e.g., 2 hours) to allow the precipitate to mature. The precipitate is then collected by centrifugation or filtration and washed multiple times with deionized water to remove any unreacted ions.[7]
-
Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 80-100 °C). At this stage, the product is primarily Zn(OH)₂ or a hydrated form of ZnO.
-
Calcination (for ZnO): To obtain crystalline ZnO, the dried Zn(OH)₂ powder is calcined at a higher temperature (e.g., 400-600 °C), which induces dehydration and conversion to ZnO.
Photocatalytic Activity Evaluation
-
Reactor Setup: A batch photoreactor is typically used, consisting of a vessel made of a material transparent to the light source (e.g., quartz or Pyrex). The reactor is equipped with a magnetic stirrer to ensure a homogenous suspension of the catalyst in the pollutant solution. A light source (e.g., a UV lamp or a solar simulator) is positioned to irradiate the suspension.
-
Procedure:
-
A known amount of the photocatalyst is dispersed in an aqueous solution of the target organic pollutant with a specific initial concentration.
-
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[4]
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals.
-
The withdrawn samples are centrifuged or filtered to remove the catalyst particles.
-
The concentration of the remaining pollutant in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
-
Data Analysis: The degradation efficiency is calculated as: Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order rate equation: ln(C₀ / Cₜ) = kt where k is the apparent rate constant.
Visualizing the Mechanisms and Workflows
Photocatalytic Mechanism
The fundamental mechanism of semiconductor photocatalysis involves the generation of reactive oxygen species (ROS) that are responsible for the degradation of organic pollutants.
Caption: General mechanism of semiconductor photocatalysis.
Experimental Workflow
The process of evaluating the catalytic efficiency follows a systematic experimental workflow from catalyst preparation to data analysis.
Caption: Experimental workflow for comparative analysis.
Conclusion
The comparative analysis, primarily drawing on data from TiO₂ and various zinc-based catalysts (ZnO and ZnO/Zn(OH)₂ composites), indicates that zinc-based materials are highly effective photocatalysts, in some instances outperforming the benchmark TiO₂ for the degradation of specific organic dyes.[1][2] The enhanced performance of ZnO/Zn(OH)₂ composites suggests that the hydroxide component plays a crucial role, likely by improving surface adsorption of pollutants and facilitating charge transfer processes.
While pure Zn(OH)₂ has a very large band gap that may limit its application as a direct semiconductor photocatalyst under standard solar or UV irradiation, its synergistic effects in composite materials are evident. For researchers and professionals in drug development and environmental science, this suggests that hybrid zinc-based materials, leveraging the properties of both the oxide and hydroxide forms, are a promising avenue for the development of next-generation photocatalysts. Future research focusing on direct, controlled comparisons of pure Zn(OH)₂ with TiO₂ and the elucidation of its precise catalytic mechanism in composites will be invaluable in fully harnessing its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijeas.org [ijeas.org]
- 3. scielo.org.ar [scielo.org.ar]
- 4. Frontiers | ZnO/Zn(OH)2 nanoparticles and self-cleaning coatings for the photocatalytic degradation of organic pollutants [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Electronic structure and optical properties of Zn(OH)2: LDA+U calculations and intense yellow luminescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
"performance comparison of zinc dihydroxide and magnesium hydroxide as flame retardants"
In the ever-evolving landscape of material science, the demand for effective and environmentally benign flame retardants is paramount. Among the halogen-free options, metal hydroxides have garnered significant attention due to their ability to suppress fire without the release of corrosive and toxic gases. This guide provides a detailed performance comparison of two such flame retardants: zinc dihydroxide (Zn(OH)₂) and magnesium hydroxide (B78521) (Mg(OH)₂). This analysis is intended for researchers, scientists, and professionals in drug development and material science, offering insights supported by experimental data and detailed methodologies.
Executive Summary
Magnesium hydroxide is a widely used and well-documented flame retardant known for its effectiveness in reducing heat release and smoke production in a variety of polymers. Its mechanism is primarily based on an endothermic decomposition that releases water vapor, thereby cooling the substrate and diluting flammable gases. While zinc dihydroxide is expected to function through a similar endothermic decomposition, releasing water to suppress flames, there is a notable scarcity of direct, quantitative performance data in publicly available research. This guide synthesizes the available data for both compounds, highlighting the extensive information on magnesium hydroxide and the current data gap for zinc dihydroxide.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for magnesium hydroxide as a flame retardant in various polymer matrices. Due to the limited availability of specific experimental data for zinc dihydroxide in similar applications, a direct quantitative comparison is not fully possible at this time.
Table 1: Thermal Properties
| Property | Zinc Dihydroxide (Zn(OH)₂) | Magnesium Hydroxide (Mg(OH)₂) |
| Decomposition Temperature (°C) | ~125 | ~330 - 340 |
| Heat of Decomposition (J/g) | Data Not Available | ~1300 - 1450[1] |
| Water Release (%) | ~18.1 | ~31 |
Table 2: Flame Retardant Performance in Polymer Composites (Cone Calorimetry Data)
| Polymer Matrix | Flame Retardant (Loading) | Time to Ignition (TTI) (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| EVA | None | 58 | 1250 | 95.3 | Benchchem |
| EVA | 40% Mg(OH)₂ | 75 | 480 | 62.1 | Benchchem |
| Unsaturated Polyester | None | - | - | - | [2] |
| Unsaturated Polyester | 35% Mg(OH)₂ | Higher than neat resin | Reduced by 60.5% | Reduced by 64.4% | [2] |
| Unsaturated Polyester | 55% Mg(OH)₂ | Higher than neat resin | Reduced by 75% | Reduced by 79.3% | [2] |
| Polypropylene (PP) | 40% Mg(OH)₂ | - | 475.1 | - | [3] |
| Polypropylene (PP) | 40% ZnO-doped Mg(OH)₂ | - | 348.3 | - | [3] |
Note: The data for ZnO-doped Mg(OH)₂ suggests a synergistic effect, but does not represent the performance of Zn(OH)₂ alone.
Table 3: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer Matrix | Flame Retardant (Loading) | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | None | 18.5 | Not Rated | Benchchem |
| Polypropylene (PP) | 20% Mg(OH)₂ | 24.2 | V-2 | Benchchem |
| EVA | 60% Mg(OH)₂ | 31.5 - 33 | - | [4] |
Flame Retardant Mechanisms
Both zinc dihydroxide and magnesium hydroxide function primarily through a condensed-phase mechanism involving endothermic decomposition.
Magnesium Hydroxide (Mg(OH)₂): Upon heating, magnesium hydroxide decomposes into magnesium oxide (MgO) and water.[5][6][7] This reaction is endothermic, meaning it absorbs heat from the surroundings, which cools the polymer substrate and slows down the rate of pyrolysis.[6] The released water vapor dilutes the flammable gases in the gas phase, reducing the oxygen concentration and inhibiting combustion.[5][8] The resulting magnesium oxide forms a protective char layer on the polymer surface, which acts as a thermal barrier, further hindering the combustion process.[5][8]
Zinc Dihydroxide (Zn(OH)₂): It is anticipated that zinc dihydroxide follows a similar flame retardant pathway. When heated, it decomposes into zinc oxide (ZnO) and water. This endothermic process would cool the material and the release of water would dilute flammable gases. The resulting zinc oxide would then form a protective layer. However, the lower decomposition temperature of zinc dihydroxide may limit its application in polymers that are processed at high temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Zinc Hydroxystannate-Based Flame Retardant Polymer Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Polymer Composites Filled with Metal Derivatives: A Review of Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized Zinc Dihydroxide: A Comparative Analysis of XRD, Raman, and FTIR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development of new materials and therapeutics. This guide provides a comprehensive comparison of three common analytical techniques—X-ray Diffraction (XRD), Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for assessing the purity of synthesized zinc dihydroxide (Zn(OH)₂). We present a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Introduction to Purity Assessment of Zinc Dihydroxide
Zinc dihydroxide is a versatile inorganic compound with applications ranging from catalysis and pigments to pharmaceutical intermediates. The synthesis of Zn(OH)₂ can sometimes lead to the formation of impurities, most commonly zinc oxide (ZnO) and zinc carbonate (ZnCO₃), which can significantly alter its physicochemical properties and biological activity. Therefore, accurate and reliable purity assessment is paramount. This guide focuses on three powerful spectroscopic and diffraction techniques to identify and quantify these potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of XRD, Raman, and FTIR spectroscopy for the analysis of zinc dihydroxide.
| Feature | X-ray Diffraction (XRD) | Raman Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Analyzes the crystalline structure of materials by measuring the diffraction of X-rays. | Measures the inelastic scattering of monochromatic light to probe vibrational modes of molecules. | Measures the absorption of infrared radiation by a sample to identify functional groups. |
| Primary Use | Identification and quantification of crystalline phases. | Identification of molecular vibrations and crystal lattice phonons. Sensitive to subtle structural differences. | Identification of functional groups (e.g., O-H, C=O). |
| Sample Type | Crystalline powders, thin films, bulk solids. | Solids, liquids, and gases. | Solids, liquids, and gases. |
| Common Impurity Detection | Excellent for detecting crystalline impurities like ZnO. | Can distinguish between Zn(OH)₂ and ZnO based on their distinct vibrational modes.[1] | Can detect the presence of carbonate impurities (from ZnCO₃) and variations in hydroxyl groups.[2][3] |
| Detection Limit | Typically in the range of 1-5% by volume for crystalline impurities.[4][5] Can be lowered with advanced instrumentation and techniques like Rietveld refinement.[6] | High sensitivity to some impurities, with detection limits reported as low as 0.03 wt% for anatase in rutile, a similar metal oxide system.[7] | Generally in the range of 0.1-1% for impurities, but can be improved with advanced techniques.[8] |
| Quantitative Analysis | Well-established for quantitative phase analysis using methods like Rietveld refinement.[9] | Can be quantitative with proper calibration and standardized procedures.[10][11][12] | Quantitative analysis is possible but can be more complex due to variations in sample preparation and particle size.[13] |
| Advantages | - Provides unambiguous identification of crystalline phases.[4] - Well-established quantitative methods.[9] - Non-destructive. | - High chemical specificity. - Minimal sample preparation. - Can analyze samples through glass or in aqueous solutions.[7] | - High sensitivity to a wide range of functional groups. - Fast and relatively low-cost. |
| Disadvantages | - Not suitable for amorphous materials. - Lower sensitivity for trace crystalline phases compared to some spectroscopic methods.[1] | - Can be affected by fluorescence from the sample or impurities. - Weaker signal compared to IR absorption. | - Water absorption can interfere with the analysis of hydroxyl groups.[14] - Sample preparation can significantly affect the results. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are standardized procedures for each technique.
X-ray Diffraction (XRD) Analysis
Objective: To identify crystalline phases and quantify their relative amounts in a synthesized zinc dihydroxide powder.
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
Sample Preparation:
-
Grind the synthesized zinc dihydroxide powder to a fine, homogenous particle size (typically <10 µm) using an agate mortar and pestle to minimize preferred orientation.
-
Carefully pack the powder into a sample holder, ensuring a flat and smooth surface. Back-loading the sample can further reduce preferred orientation effects.
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters. A typical scan range for zinc dihydroxide is 10-80° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Initiate the XRD scan.
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to standard reference patterns from a database (e.g., the ICDD PDF database) to identify the crystalline phases present. The characteristic peaks of wurtzite Zn(OH)₂ and any impurity phases like ZnO (zincite) or ZnCO₃ (smithsonite) should be indexed.[10][15][16]
-
Quantitative Analysis (Rietveld Refinement): For quantifying the amount of each phase, Rietveld refinement is a powerful method.[9] This involves fitting a calculated diffraction pattern to the experimental data.
-
Software: Use software such as FullProf, GSAS, or TOPAS.
-
Procedure:
-
Input the experimental XRD data and the crystal structure information (CIF files) for all identified phases (Zn(OH)₂, ZnO, etc.).
-
Refine the scale factor, background parameters, unit cell parameters, and peak shape parameters for each phase.
-
The software calculates the weight fraction of each phase based on the refined scale factors. The goodness of fit is assessed by parameters like Rwp and GOF.
-
-
Raman Spectroscopy
Objective: To detect the presence of impurity phases, such as ZnO, in the synthesized zinc dihydroxide.
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector.
Sample Preparation:
-
Place a small amount of the zinc dihydroxide powder on a microscope slide or in a sample holder.
-
No further preparation is typically needed.
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1200 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
Data Analysis:
-
Identify the characteristic Raman peaks for Zn(OH)₂. For the wülfingite structure, strong bands are expected around 367 and 381 cm⁻¹.[1]
-
Look for the characteristic peaks of potential impurities. For example, the E₂(high) mode of ZnO appears as a sharp and intense peak around 437-439 cm⁻¹.[17] The absence of this peak indicates a high phase purity of the Zn(OH)₂.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of functional groups associated with impurities like zinc carbonate.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the zinc dihydroxide sample and potassium bromide (KBr) powder to remove any moisture.
-
Mix a small amount of the sample (1-2 mg) with approximately 200 mg of KBr in an agate mortar and pestle.
-
Grind the mixture to a very fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for Zn(OH)₂. These will include strong O-H stretching vibrations.
-
Look for absorption bands indicative of impurities. For instance, the presence of carbonate ions (from ZnCO₃) will result in characteristic absorption bands, often around 1384 cm⁻¹ and in the 700-900 cm⁻¹ region.[2][3]
Visualizing the Workflow
To provide a clear overview of the purity assessment process, the following diagram illustrates the experimental workflow.
References
- 1. Parts per Million Powder X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FullProf tutorial on fitting XRD peaks • Research • Pranab Das [pranabdas.github.io]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. nf-itwg.org [nf-itwg.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative XRD - Detection of low amounts of crystalline impurities for pharmaceutical process control | Malvern Panalytical [malvernpanalytical.com]
- 7. A Rapid Determination of Low Concentrations of Anatase in Rutile TiO2 Pigments by Raman Spectroscopy [opg.optica.org]
- 8. Detection of trace materials with Fourier transform infrared spectroscopy using a multi-channel detector - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. static.horiba.com [static.horiba.com]
- 13. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Frontiers | ZnO/Zn(OH)2 nanoparticles and self-cleaning coatings for the photocatalytic degradation of organic pollutants [frontiersin.org]
- 17. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Particle Size Analysis of Zinc Hydroxide [Zn(OH)2]: Cross-Validation of TEM and DLS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) for the particle size analysis of zinc hydroxide (B78521) [Zn(OH)2] nanoparticles. Understanding the principles, advantages, and limitations of each technique is crucial for accurate characterization of nanomaterials in research and development. This document outlines detailed experimental protocols and presents a comparative analysis of data obtained from these two orthogonal methods.
Key Differences at a Glance
Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are powerful techniques for nanoparticle sizing, yet they operate on fundamentally different principles and provide distinct types of information. TEM is a direct imaging technique that provides high-resolution images of individual particles, allowing for the determination of their primary size, morphology, and size distribution based on a number-weighted average.[1][2] In contrast, DLS is a non-invasive technique that measures the hydrodynamic diameter of particles suspended in a liquid by analyzing the fluctuations in scattered light caused by their Brownian motion.[3][4] The size provided by DLS is an intensity-weighted average and includes the particle core as well as any coating or hydration layer.[1][5]
Comparative Data Summary
| Parameter | Transmission Electron Microscopy (TEM) | Dynamic Light Scattering (DLS) |
| Mean Particle Size | 48 ± 7 nm (Primary Particle Size)[4] | 171 - 202 nm (Hydrodynamic Diameter)[6] |
| Size Distribution | Number-weighted, narrower distribution | Intensity-weighted, broader distribution |
| Measurement Principle | Direct imaging of individual particles | Measurement of scattered light fluctuations from particles in suspension |
| Information Provided | Primary particle size, morphology, crystallinity | Hydrodynamic diameter, polydispersity index (PDI), zeta potential |
| Sample State | Dry powder deposited on a grid | Suspension in a liquid medium |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for obtaining reliable and reproducible results. Below are representative protocols for TEM and DLS analysis of Zn(OH)2 nanoparticles, compiled from established practices for zinc-based nanomaterials.[7][8]
Transmission Electron Microscopy (TEM) Analysis of Zn(OH)2 Nanoparticles
Objective: To visualize the morphology and determine the primary particle size distribution of Zn(OH)2 nanoparticles.
Materials:
-
Zn(OH)2 nanoparticle powder
-
Ethanol (B145695) (reagent grade)
-
TEM grids (e.g., carbon-coated copper grids)
-
Ultrasonic bath
-
Pipette
Procedure:
-
Dispersion: A small amount of the Zn(OH)2 nanoparticle powder is dispersed in ethanol to create a dilute suspension. The concentration should be optimized to ensure a monolayer of well-separated particles on the TEM grid.
-
Sonication: The suspension is sonicated for approximately 15-30 minutes to break up agglomerates and ensure a homogeneous dispersion.[8]
-
Grid Preparation: A TEM grid is held with fine-tipped tweezers.
-
Deposition: A single drop of the nanoparticle suspension is carefully placed onto the surface of the TEM grid using a pipette.
-
Drying: The grid is allowed to air-dry completely in a dust-free environment before being loaded into the TEM sample holder.
-
Imaging: The sample is imaged in the TEM at various magnifications. Images are captured from multiple representative areas of the grid to ensure a statistically significant analysis.
-
Data Analysis: The size of a large number of individual particles (typically >100) is measured from the TEM images using image analysis software (e.g., ImageJ). A histogram of the particle size distribution is then generated to determine the mean particle size and standard deviation.
Dynamic Light Scattering (DLS) Analysis of Zn(OH)2 Nanoparticles
Objective: To measure the hydrodynamic diameter and size distribution of Zn(OH)2 nanoparticles in a liquid suspension.
Materials:
-
Zn(OH)2 nanoparticle powder
-
Deionized water or another suitable dispersant
-
DLS cuvettes
-
Ultrasonic bath
-
Pipette
Procedure:
-
Solvent Selection: Choose a solvent that provides good colloidal stability for the Zn(OH)2 nanoparticles. Deionized water is commonly used. The solvent should be filtered to remove any dust or particulate contaminants.
-
Dispersion: A low concentration of Zn(OH)2 nanoparticles is dispersed in the chosen solvent. The optimal concentration needs to be determined empirically but is typically in the range of 0.01 to 1 mg/mL.
-
Sonication: The suspension is sonicated to break up any loose agglomerates and ensure a uniform dispersion.
-
Sample Preparation: The nanoparticle suspension is transferred to a clean DLS cuvette. Care should be taken to avoid introducing air bubbles.
-
Equilibration: The cuvette is placed in the DLS instrument and allowed to equilibrate to the measurement temperature (typically 25°C).
-
Measurement: The DLS measurement is performed. The instrument's software will analyze the fluctuations in the scattered laser light to calculate the particle size distribution based on the Stokes-Einstein equation.
-
Data Analysis: The results are typically presented as an intensity-weighted size distribution, from which the Z-average diameter and the Polydispersity Index (PDI) are obtained. The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for many applications.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the cross-validation of particle size analysis and the logical relationship between the two techniques.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship between techniques.
Conclusion
The cross-validation of particle size analysis using both TEM and DLS provides a more complete and accurate characterization of Zn(OH)2 nanoparticles. TEM offers direct visualization of the primary particle size and morphology, which is essential for understanding the fundamental properties of the nanomaterial. DLS, on the other hand, provides valuable information about the behavior of the nanoparticles in a liquid medium, including their hydrodynamic size and aggregation state. The typically larger size values obtained by DLS are not indicative of error but rather reflect the measurement of the hydrodynamic sphere, which is influenced by surface layers and interactions with the solvent. For a comprehensive understanding of nanoparticle characteristics, it is highly recommended to utilize both techniques in a complementary manner. This dual approach is considered the gold standard in nanotechnology research and is often expected for publication in high-impact scientific journals.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a narrow size distribution of zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Methodology for sample preparation and size measurement of commercial ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Gas Sensing Performance: A Comparative Guide to Zinc Oxide-Based Sensors
For researchers, scientists, and professionals in fields requiring precise gas detection, the performance of gas sensing materials is a critical factor. While zinc hydroxide (B78521) (Zn(OH)2) is often utilized as a precursor in the synthesis of nanostructured sensing materials, it is the resulting zinc oxide (ZnO) that typically serves as the active gas sensing layer. This guide provides a comprehensive comparison of the gas sensing performance of ZnO-based sensors, benchmarking them against other common metal oxide semiconductors and detailing the experimental protocols for performance evaluation.
Performance Comparison of Metal Oxide Gas Sensors
The efficacy of a gas sensor is evaluated based on several key metrics: sensitivity (or response), selectivity, response time, recovery time, and the optimal operating temperature. The following tables summarize the performance of ZnO-based sensors in comparison to other widely used metal oxide sensors, such as tin dioxide (SnO₂) and titanium dioxide (TiO₂), for the detection of various gases. The data presented is a synthesis of findings from multiple research studies.
Table 1: Performance Comparison for Volatile Organic Compound (VOC) Sensing
| Sensor Material | Target Gas | Concentration (ppm) | Operating Temp. (°C) | Response (Ra/Rg or Rg/Ra) | Response Time (s) | Recovery Time (s) |
| ZnO Nanosheets | Ethanol | 100 | 300 | 35.2 | 5 | 10 |
| ZnO Nanorods | Ethanol | 100 | 300 | 18.5 | 8 | 15 |
| Graphene/ZnO | Formaldehyde | 100 | 200 | 25 | < 10 | < 20 |
| Pd-ZnO Nanosheets | Acetone | 100 | 250 | 58.6 | 3 | 8 |
| SnO₂ Nanowires | Acetone | 100 | 300 | 22.4 | 10 | 25 |
| TiO₂ Nanotubes | Ethanol | 100 | 400 | 15.8 | 30 | 60 |
Table 2: Performance Comparison for Toxic and Flammable Gas Sensing
| Sensor Material | Target Gas | Concentration (ppm) | Operating Temp. (°C) | Response (Ra/Rg or Rg/Ra) | Response Time (s) | Recovery Time (s) |
| Zn(OH)F Nanorods | NO₂ | 1.3 | 100 | 63.4 | - | - |
| ZnO Nanorods | NO₂ | 50 ppb | 300 | ~3 | < 60 | < 120 |
| ZnO Nanosheets | NO₂ | 10 | 180 | ~15 | 3 | 12 |
| ZnO (from hydroxide) | LPG | - | Room Temp | High Sensitivity | - | - |
| SnO₂ | CO | 100 | 250 | 12.7 | 15 | 30 |
| NiO-ZnO | SO₂ | 100 | 220 | ~2x pure ZnO | 8 | 12 |
| Zn-MOF derivative | H₂S | 1 | 200 | High | 18 | 29 |
Experimental Protocols
Accurate and reproducible benchmarking of gas sensor performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Gas Sensor Fabrication
-
Synthesis of Sensing Material : ZnO nanostructures are commonly synthesized via hydrothermal methods, often using zinc-containing precursors like zinc nitrate (B79036) or zinc acetate, with a precipitating agent such as hexamethylenetetramine or sodium hydroxide. To form Zn(OH)2 as an intermediate, a hydroxide source is used. The resulting precipitate is then washed, dried, and often calcined at temperatures between 300-600°C to form crystalline ZnO.
-
Sensor Device Preparation : The synthesized ZnO powder is mixed with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste. This paste is then screen-printed or drop-coated onto an alumina (B75360) substrate fitted with interdigitated electrodes (commonly Au or Pt). A heating element is typically integrated on the backside of the substrate to control the operating temperature.
-
Aging/Annealing : The fabricated sensor is aged at a high temperature (e.g., 300-500°C) for several hours to stabilize the sensing film and improve its adhesion to the substrate.
Gas Sensing Measurement Protocol
-
Test Chamber Setup : The sensor is placed in a sealed test chamber with a gas inlet and outlet. The chamber volume is kept small to ensure rapid gas exchange.
-
Baseline Stabilization : The sensor is heated to the desired operating temperature in a flow of a reference gas (typically dry synthetic air) until a stable baseline resistance (Ra) is achieved. This can take anywhere from 30 minutes to several hours.[1]
-
Gas Exposure : A known concentration of the target gas, balanced with the reference gas, is introduced into the chamber at a constant flow rate (e.g., 100-500 mL/min). The resistance of the sensor is continuously monitored until it reaches a new stable value (Rg).
-
Recovery : The flow of the target gas is stopped, and the chamber is purged with the reference gas again until the sensor's resistance returns to its original baseline.
-
Data Acquisition : A data acquisition system records the sensor's resistance, the operating temperature, and the gas concentrations throughout the experiment.
Calculation of Performance Metrics
-
Sensor Response (Sensitivity) : For n-type semiconductors like ZnO, the response to a reducing gas (e.g., ethanol, CO) is calculated as S = Ra/Rg. For an oxidizing gas (e.g., NO₂), it is S = Rg/Ra.[2]
-
Response Time (t_res) : The time taken for the sensor's resistance to reach 90% of the final stable value upon exposure to the target gas.[3]
-
Recovery Time (t_rec) : The time taken for the sensor's resistance to return to 90% of the original baseline value after the target gas is removed.[4]
-
Selectivity : The sensor's response to the target gas is compared with its response to other interfering gases at the same concentration and operating temperature.
Visualizing Experimental Workflows and Sensing Mechanisms
To better illustrate the processes involved in gas sensor benchmarking, the following diagrams are provided.
Caption: A typical experimental workflow for benchmarking gas sensor performance.
Caption: Gas sensing mechanism of an n-type ZnO sensor for a reducing gas.
References
- 1. High-throughput experimentation in resistive gas sensor materials development | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. A Review of Gas Measurement Set-Ups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Oxide Nanostructures for NO2 Gas–Sensor Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Perovskite Gas Sensor Performance: Characterization, Measurement and Experimental Design | MDPI [mdpi.com]
A Comparative Guide to Zinc Oxide Synthesis: Zinc Dihydroxide vs. Zinc Carbonate Precursors
For researchers, scientists, and drug development professionals, the choice of precursor is a critical step in the synthesis of zinc oxide (ZnO) nanoparticles, directly influencing the material's final properties and performance in various applications. This guide provides an objective comparison of two common precursors, zinc dihydroxide (Zn(OH)₂) and zinc carbonate (ZnCO₃), supported by experimental data and detailed protocols.
The synthesis of ZnO nanoparticles typically involves the thermal decomposition of a precursor material. Both zinc dihydroxide and zinc carbonate are widely utilized for this purpose, each offering distinct advantages and resulting in ZnO with different characteristics. This comparison focuses on key performance metrics such as particle size, surface area, and photocatalytic activity to aid in the selection of the most suitable precursor for specific research and development needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative data derived from various studies on ZnO nanoparticles synthesized from zinc dihydroxide and zinc carbonate precursors.
| Property | ZnO from Zinc Dihydroxide | ZnO from Zinc Carbonate/Zinc Carbonate Hydroxide (B78521) | Key Implications |
| Typical Particle Size | 10 nm - 20 µm[1] | 15 nm - 70 nm[2] | The precursor choice significantly impacts the resulting particle size, which in turn affects surface area and reactivity. |
| BET Surface Area | Can be synthesized to have a high surface area. | 23 m²/g to 130 m²/g[1] | A higher surface area generally leads to enhanced catalytic and photocatalytic activity. |
| Photocatalytic Activity | Exhibits good photocatalytic activity for the degradation of organic pollutants[3]. | Demonstrates effective photocatalytic degradation of dyes like Methylene Blue and Rhodamine B[4][5]. | Both precursors can yield photocatalytically active ZnO, with performance dependent on synthesis conditions and resulting material properties. |
| Purity | High purity ZnO can be obtained after washing and calcination[6][7]. | Thermal decomposition can yield high purity ZnO[2]. | Both methods are capable of producing high-purity ZnO, crucial for applications in electronics and medicine. |
Experimental Workflow
The general experimental workflow for synthesizing ZnO from both zinc dihydroxide and zinc carbonate precursors involves a precipitation step followed by a thermal decomposition (calcination) step. The following diagram illustrates this process.
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of ZnO nanoparticles using zinc dihydroxide and zinc carbonate as precursors.
Synthesis of ZnO from Zinc Dihydroxide (Co-Precipitation Method)
This method involves the precipitation of zinc hydroxide from a zinc salt solution, followed by thermal decomposition.[6]
-
Precursor Solution Preparation: Dissolve a zinc salt such as zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water to a desired concentration (e.g., 0.2 M) with continuous stirring.[6]
-
Precipitation: Prepare a solution of a precipitating agent like sodium hydroxide (NaOH) (e.g., 0.4 M). Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[6]
-
Aging: Continue stirring the mixture at room temperature for a period of time (e.g., 2 hours) to allow the precipitate to age.[6]
-
Washing: Separate the precipitate from the solution by centrifugation (e.g., 8000 rpm for 10 minutes). Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[6]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80°C) for several hours (e.g., 12 hours).[6]
-
Calcination: Calcine the dried zinc hydroxide powder in a muffle furnace at a specific temperature (e.g., 450°C) for a set duration (e.g., 3 hours) to convert it into ZnO nanoparticles.[6] The decomposition reaction is: Zn(OH)₂(s) → ZnO(s) + H₂O(g).
Synthesis of ZnO from Zinc Carbonate (Direct Precipitation and Thermal Decomposition)
This protocol describes the synthesis of ZnO nanoparticles from a zinc carbonate precursor, which is first precipitated and then thermally decomposed.[8]
-
Precursor Solution Preparation: Prepare aqueous solutions of a zinc salt, such as zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), and a carbonate source, such as ammonium (B1175870) carbonate ((NH₄)₂CO₃).[8]
-
Precipitation: Mix the two solutions under controlled conditions to precipitate zinc carbonate (ZnCO₃). A capping agent like polyvinyl alcohol (PVA) can be added to control particle size and prevent agglomeration.[8]
-
Washing and Drying: The resulting precipitate is washed with deionized water and dried to obtain the zinc carbonate precursor powder.
-
Thermal Decomposition (Decarbonation): Calcine the dried zinc carbonate powder at a high temperature (e.g., 550°C) to induce thermal decomposition into zinc oxide nanoparticles.[8] The decomposition reaction is: ZnCO₃(s) → ZnO(s) + CO₂(g).
Concluding Remarks
The selection between zinc dihydroxide and zinc carbonate as a precursor for ZnO synthesis depends on the desired final properties of the nanoparticles. The zinc carbonate route, particularly when using basic zinc carbonate, can yield ZnO with a high surface area and fine particle size.[1][9] The zinc dihydroxide route is a straightforward and cost-effective method that also produces high-purity ZnO.[6]
Both methods rely on a critical calcination step to convert the precursor into the final oxide material. The temperature and duration of this step are crucial parameters that influence the crystallinity, particle size, and defect structure of the resulting ZnO, thereby affecting its performance in applications such as photocatalysis, sensors, and drug delivery. Researchers should carefully consider the desired material characteristics and the specifics of the synthesis protocols to achieve optimal results.
References
- 1. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ZnO/Zn(OH)2 nanoparticles and self-cleaning coatings for the photocatalytic degradation of organic pollutants [frontiersin.org]
- 4. Controllable Synthesis of ZnO Nanoparticles with Improved Photocatalytic Performance for the Degradation of Rhodamine B under Ultraviolet Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced photocatalytic activity in ZnO nanoparticles developed using novel Lepidagathis ananthapuramensis leaf extract - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Zinc Oxide Nanoparticles: Synthesis, Characterization, Modification, and Applications in Food and Agriculture [mdpi.com]
- 8. nepalbiotech.org [nepalbiotech.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Zinc Dihydroxide for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biomedical materials science continually seeks novel compounds with superior biocompatibility and therapeutic efficacy. Zinc dihydroxide (Zn(OH)₂), a compound often considered in the context of its widely studied derivative, zinc oxide (ZnO), is emerging as a material of interest for various biomedical applications, including drug delivery and tissue engineering. This guide provides an objective comparison of the biocompatibility of zinc dihydroxide with other relevant biomaterials, supported by available experimental data and detailed methodologies.
Executive Summary
Zinc dihydroxide's biocompatibility is intricately linked to its solubility and its role as a precursor or degradation product of other zinc-based materials. While direct cytotoxicity data for pure zinc dihydroxide is limited, studies on related compounds and degradation products suggest that its biocompatibility is highly dependent on the local microenvironment. Notably, the formation of a zinc phosphate (B84403) layer, rather than zinc hydroxide (B78521) or zinc oxide, appears to be a key determinant in enhancing the biocompatibility of metallic zinc implants. In contrast, the accumulation of a zinc oxide and zinc dihydroxide layer has been associated with higher cytotoxicity. Compared to zinc oxide nanoparticles, the lower solubility of zinc dihydroxide may contribute to reduced cytotoxicity.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the cytotoxicity of zinc-based compounds. It is important to note the absence of extensive direct testing on pure zinc dihydroxide, with much of the data derived from studies on zinc oxide nanoparticles or zinc ions.
Table 1: In Vitro Cytotoxicity Data for Zinc Compounds
| Compound | Cell Line | Assay | Concentration/IC50 | Key Findings |
| Zinc Hydroxide Chloride Nanosheets | Human Primary Fibroblast Cells (HPFC) | Cell Viability | Biocompatible < 4 mg/ml | Good biocompatibility at lower concentrations. |
| Zinc Oxide (ZnO) Nanoparticles | NIH 3T3 (Fibroblast) | MTT | IC50: 38.56 µg/mL | Demonstrates dose-dependent cytotoxicity. |
| Zinc Oxide (ZnO) Nanoparticles | A549 (Human Alveolar Epithelial), HEK (Human Embryonic Kidney) | Trypan Blue | TC50: 33 - 37 µg/ml | Shows significant cytotoxicity.[1] |
| Zinc Ions (Zn²⁺) | Human Dermal Fibroblasts (hDF) | XTT | LD50: 50 µM | Higher concentrations are cytotoxic.[2] |
| Zinc Ions (Zn²⁺) | Human Aortic Smooth Muscle Cells (AoSMC) | XTT | LD50: 70 µM | Higher concentrations are cytotoxic.[2] |
| Zinc Ions (Zn²⁺) | Human Aortic Endothelial Cells (HAEC) | XTT | LD50: 265 µM | Higher concentrations are cytotoxic.[2] |
Table 2: Qualitative Comparison of Biocompatibility with Other Biomaterials
| Material | Biocompatibility Profile | Key Considerations |
| Zinc Dihydroxide | Variable; dependent on microenvironment and conversion to other zinc compounds. The ZnO-Zn(OH)₂ layer can be cytotoxic.[3] | Lower solubility compared to ZnO may reduce immediate cytotoxicity. Formation of zinc phosphate enhances biocompatibility.[3] |
| Titanium Dioxide (TiO₂) | Generally considered highly biocompatible and widely used in implants. | Biocompatibility is well-established; however, nanoparticle forms can elicit inflammatory responses. |
| Silicon Dioxide (SiO₂) | Generally regarded as safe and biocompatible, particularly in its amorphous form. | Crystalline forms can be more cytotoxic. Surface functionalization can modulate biocompatibility. |
| Zinc Oxide (ZnO) | Dose-dependent cytotoxicity observed in numerous studies. Often linked to the release of Zn²⁺ ions and generation of reactive oxygen species (ROS).[1][4] | Nanoparticles have shown selective toxicity towards cancer cells. Surface coatings can improve biocompatibility.[5] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are crucial for the accurate interpretation and replication of results.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Expose cells to varying concentrations of the test material (e.g., zinc dihydroxide suspension) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Sample Transfer: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).
Cytokine Analysis via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by cells in response to a biomaterial.
Protocol:
-
Cell Culture and Treatment: Culture cells in the presence of the biomaterial. Collect the cell culture supernatant at different time points.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Mandatory Visualization
Experimental Workflow for Biocompatibility Evaluation
Caption: Workflow for in vitro biocompatibility assessment.
Signaling Pathway: Zinc and NF-κB Inhibition
Caption: Zinc-mediated inhibition of the NF-κB pathway.
Logical Comparison of Biocompatibility
Caption: Comparative biocompatibility profiles.
References
"structural comparison of alpha-, beta-, and epsilon-phases of zinc hydroxide"
A comparative guide for researchers and drug development professionals on the structural nuances of alpha-, beta-, and epsilon-phases of zinc hydroxide (B78521), supported by experimental data and detailed methodologies.
Zinc hydroxide, a seemingly simple inorganic compound, reveals a fascinating complexity in its solid-state forms. Existing as multiple polymorphs—specifically the alpha (α), beta (β), and epsilon (ε) phases—each possesses a unique crystal structure that dictates its physical and chemical properties. Understanding these structural variations is paramount for applications ranging from catalysis and sensors to the formulation of pharmaceutical products. This guide provides a comprehensive structural comparison of these three phases, drawing upon experimental data to illuminate their distinct atomic arrangements.
At a Glance: Structural Parameters of Zinc Hydroxide Polymorphs
A clear distinction between the ε-phase and the less-defined α- and β-phases can be made based on their crystallographic data. The ε-phase, also known as wülfingite, is the most well-characterized of the three.
| Property | α-Zn(OH)₂ | β-Zn(OH)₂ | ε-Zn(OH)₂ (Wülfingite) |
| Crystal System | Orthorhombic (postulated) | Layered Structure (postulated) | Orthorhombic[1] |
| Space Group | Undetermined | Undetermined | P2₁2₁2₁[1] |
| Lattice Parameters (Å) | Undetermined | Undetermined | a = 4.917, b = 5.162, c = 8.490[1] |
| Key Structural Features | Believed to be a metastable precursor | Described as plate-like crystals | Corner-sharing ZnO₄ tetrahedra[2] |
Delving into the Structures
Epsilon-Zinc Hydroxide (ε-Zn(OH)₂): The Well-Defined Orthorhombic Phase
The ε-phase is the most thermodynamically stable and commonly encountered polymorph of zinc hydroxide under ambient conditions. Its orthorhombic crystal structure has been extensively studied and is characterized by a network of corner-sharing ZnO₄ tetrahedra.[2] In this arrangement, each zinc atom is coordinated to four oxygen atoms, and each oxygen atom is bonded to two zinc atoms and one hydrogen atom. This creates a three-dimensional framework with distinct bond lengths and angles. The Zn-O bond distances in ε-Zn(OH)₂ typically range from 1.94 to 1.99 Å.[3]
Alpha-Zinc Hydroxide (α-Zn(OH)₂) and Beta-Zinc Hydroxide (β-Zn(OH)₂): The Elusive Polymorphs
In contrast to the well-documented ε-phase, the alpha and beta phases of zinc hydroxide are considered metastable and their structural details are less definitive. Scientific literature often refers to them as transient intermediates in the crystallization process of zinc hydroxide, eventually transforming into the more stable ε-phase.
The β-phase is often described as having a layered or plate-like structure. Its formation has been observed under specific conditions, such as in the presence of certain additives like lysozyme. However, detailed crystallographic data, including its space group and precise lattice parameters, remain elusive in publicly available literature.
The α-phase is even less characterized. It is generally considered an initial, often amorphous or poorly crystalline, precipitate that rapidly converts to the more stable forms. Its transient nature makes detailed structural analysis challenging.
Phase Transformations and Interrelationships
The different phases of zinc hydroxide are not isolated entities but are interconnected through phase transformations. The typical precipitation of zinc hydroxide from an aqueous solution often follows a pathway where the less stable α- and β-phases form initially and then gradually transform into the stable ε-phase. The kinetics of these transformations are influenced by various factors such as pH, temperature, concentration of reactants, and the presence of additives.
Caption: Phase transformation pathway of zinc hydroxide polymorphs.
Experimental Protocols
The synthesis and characterization of zinc hydroxide polymorphs are crucial for understanding their properties. Below are generalized experimental protocols for their preparation and analysis.
Synthesis of ε-Zinc Hydroxide (Precipitation Method)
A common method for synthesizing ε-Zn(OH)₂ is through the controlled precipitation from a zinc salt solution.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of zinc nitrate hexahydrate in deionized water.
-
Prepare a 0.2 M solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution under constant stirring at room temperature.
-
A white precipitate of zinc hydroxide will form. Continue stirring for a designated period (e.g., 1-2 hours) to allow for the crystallization of the ε-phase.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) to obtain crystalline ε-Zn(OH)₂.
Characterization by X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for identifying the crystal structure of the different zinc hydroxide phases.
Instrumentation:
-
A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
A small amount of the dried zinc hydroxide powder is finely ground and mounted on a sample holder.
-
The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1 second per step.
-
The resulting diffraction pattern is then compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the phase(s) present. The characteristic peaks for ε-Zn(OH)₂ (wülfingite) are well-documented and can be used for unambiguous identification.[4]
Conclusion
The structural landscape of zinc hydroxide is dominated by the well-characterized orthorhombic ε-phase, while the α- and β-phases remain more enigmatic and are primarily considered as metastable intermediates. For researchers and professionals in drug development, a thorough understanding of the stable ε-phase's structure is critical for predicting its behavior and performance. Further research focusing on the controlled synthesis and in-situ characterization of the α- and β-phases is necessary to fully elucidate their atomic arrangements and potential unique properties. The methodologies outlined in this guide provide a foundation for the synthesis and structural verification of these important inorganic polymorphs.
References
Safety Operating Guide
Proper Disposal of Zinc Dihydroxide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of zinc dihydroxide is a critical aspect of laboratory operations. Improper handling of this compound can pose risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of zinc dihydroxide, tailored for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). All operations involving zinc dihydroxide should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2]
Essential PPE includes:
-
Gloves: Nitrile gloves are required to prevent skin contact.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and fine particles.[1][2]
-
Lab Coat: A lab coat is necessary to protect clothing and skin from contamination.[1]
Always wash hands thoroughly with soap and water immediately after handling the compound.[1][2]
II. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[1][3]
-
Contain the Spill: If it is safe to do so, confine the spill to a small area using an inert absorbent material such as sand or earth.[1] Do not use water .[1]
-
Clean-up: Use appropriate tools to sweep up or shovel the spilled solid into a designated, labeled waste disposal container.[4][5] Avoid creating dust.[6]
-
Decontamination: Clean the contaminated surface thoroughly.[6]
-
Reporting: Report any exposure to your supervisor or principal investigator as soon as possible.[4]
III. Disposal Procedure
Zinc dihydroxide and its containers must be managed as hazardous waste.[4] Do not dispose of zinc dihydroxide down the drain or in regular trash.[2][7] Discharge into the environment must be avoided.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
IV. Quantitative Data
The following table summarizes key quantitative data related to zinc dihydroxide.
| Parameter | Value | Reference |
| Toxicity to Fish (Thymallus arcticus) | LC50: 315 µg/L (96 h) | [8] |
| Toxicity to Daphnia magna | EC50: 860 µg/L (48 h) | [8] |
| Toxicity to Algae (Chlorella sp.) | EC10: 350 µg/L (48 h) | [8] |
| Toxicity to Microorganisms (activated sludge) | EC50: 5.2 mg/L (3 h) | [8] |
| Water Solubility | 648 mg/L (at 20°C, pH >6.81 - <6.94) | [8] |
| Density | 3.11 g/cm³ (at 22°C) | [8] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of zinc dihydroxide.
Caption: Workflow for the proper disposal of zinc dihydroxide waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling ZINC;dihydroxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling zinc dihydroxide (Zn(OH)₂), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to zinc dihydroxide. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, or butyl rubber) and a complete protective suit.[2][3] | Inspect gloves prior to use and use proper removal techniques.[2] |
| Respiratory Protection | For nuisance exposures or where dust is formed, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[1][2] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Hazard Identification and First Aid
Zinc dihydroxide is classified as a substance that can cause skin and serious eye irritation.[2][4][5] It may also cause respiratory irritation.[2] It is very toxic to aquatic life with long-lasting effects.[1][4]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[1][2][6]
-
After Skin Contact: Immediately wash off with soap and plenty of water.[2][4] Remove contaminated clothing.[1] Consult a physician if irritation occurs.[2][6]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing and consult a physician.[2][6]
-
After Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle zinc dihydroxide in a well-ventilated place.[1]
-
Use appropriate exhaust ventilation at places where dust is formed.[2]
-
Ensure emergency exits and a risk-elimination area are established.[1]
Precautions for Safe Handling:
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and water.[6]
-
Store apart from foodstuff containers.[1]
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[1][2] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains, as it is very toxic to aquatic life.[1][2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[2] Use spark-proof tools and explosion-proof equipment.[1] Collect the material in suitable, closed containers for disposal.[1][2]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Contaminated packaging should be disposed of as an unused product.[2]
Experimental Protocols
The safety data sheets reviewed for the creation of this guide do not contain specific experimental protocols for the use of zinc dihydroxide. Such protocols are application-specific and should be developed as part of the experimental design process, incorporating the safety and handling information provided in this guide.
Workflow for Handling Zinc Dihydroxide
Caption: Workflow for the safe handling and disposal of zinc dihydroxide.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
